Technical Documentation Center

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide
  • CAS: 113511-22-1

Core Science & Biosynthesis

Foundational

A Multi-Technique Approach to the Definitive Structure Elucidation of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

Abstract The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] The precise substitution pattern on the thiazole ring is critical to molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] The precise substitution pattern on the thiazole ring is critical to molecular function, demanding unambiguous structural verification during drug discovery and development. This guide presents a comprehensive, field-proven strategy for the definitive structure elucidation of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a representative substituted aminothiazole. We detail a logical workflow that integrates mass spectrometry, infrared spectroscopy, advanced 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. More than a sequence of protocols, this document explains the scientific rationale behind each analytical choice, demonstrating how a confluence of spectroscopic evidence builds an unassailable structural proof, resolving the critical isomeric ambiguity between the target compound and its 4-bromo-5-phenyl counterpart.

The Analytical Challenge: Isomeric Ambiguity

The synthesis of substituted thiazoles can often yield isomeric products. For the target molecule, 5-bromo-4-phenyl-1,3-thiazol-2-amine, the primary analytical challenge is to definitively confirm the regiochemistry. Foundational techniques like mass spectrometry can confirm the elemental composition (C₉H₇BrN₂S)[3], but cannot distinguish it from its key isomer, 4-bromo-5-phenyl-1,3-thiazol-2-amine. Therefore, a suite of spectroscopic techniques that can probe atomic connectivity is not just beneficial, but essential. This guide will walk through the systematic process of gathering and integrating data to solve this molecular puzzle.

Foundational Analysis: Confirming the Pieces

Before assembling the puzzle, we must first confirm we have all the correct pieces. Mass spectrometry and infrared spectroscopy provide the initial, foundational data.

Mass Spectrometry (MS)

Expertise & Causality: The first step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass for its ability to provide an exact mass, which is crucial for verifying the molecular formula with high confidence.[4] Furthermore, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature that must be present in the spectrum.

An ESI-TOF (Electrospray Ionization - Time of Flight) instrument in positive ion mode is ideal. The resulting spectrum should show a molecular ion peak [M+H]⁺ cluster around m/z 254.95 and 256.95, consistent with the molecular formula C₉H₈BrN₂S⁺ and the natural abundance of bromine isotopes.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify key functional groups present in the molecule. This allows for a quick confirmation that the fundamental chemical architecture (e.g., amine, aromatic ring) has been successfully synthesized.

The analysis of the hydrobromide salt should reveal characteristic vibrational bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3100Strong, BroadN-H stretching (amine and ammonium salt)
~3100 - 3000MediumAromatic C-H stretching
~1620StrongC=N stretching (thiazole ring)[5]
~1580, 1480Medium-StrongC=C stretching (aromatic and thiazole rings)[5]
~760, 690StrongC-H out-of-plane bending (monosubstituted benzene)

The presence of these bands provides strong initial evidence for the proposed structure's functional group makeup.

Core Structural Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[6] We employ a systematic progression from 1D to 2D NMR experiments to build a complete connectivity map.

¹H and ¹³C NMR: The Parts List

Expertise & Causality: One-dimensional ¹H and ¹³C NMR spectra provide an inventory of the hydrogen and carbon environments in the molecule.[7] For our target compound, we expect to see signals corresponding to the phenyl group protons and carbons, the amine protons, and the three distinct carbons of the thiazole ring.

Anticipated Spectroscopic Data (in DMSO-d₆):

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60 - 7.40Multiplet5HPhenyl H
~7.30Broad Singlet3H-NH₂ + HBr (exchangeable)
¹³C NMR Chemical Shift (δ) ppmAssignment
~168C2 (C-NH₂)
~145C4 (C-Phenyl)
~131C-ipso (Phenyl)
~129.5C-ortho/meta (Phenyl)
~128C-para (Phenyl)
~105C5 (C-Br)

Note: These chemical shifts are estimates based on typical values for substituted 2-aminothiazoles.[5][8]

While this data provides a list of components, it does not yet prove their connectivity. The crucial C4 vs. C5 substitution remains unconfirmed.

2D NMR: Assembling the Molecular Blueprint

Two-dimensional NMR experiments are essential for establishing through-bond correlations and definitively solving the isomeric ambiguity.

Workflow for Structure Elucidation

G cluster_0 Definitive Structure Proof cluster_1 cluster_2 cluster_3 Sample Sample: C₉H₇BrN₂S·HBr MS HRMS (Confirms Formula & Br Isotope Pattern) Sample->MS IR FT-IR (Confirms Functional Groups) Sample->IR NMR_1D ¹H & ¹³C NMR (Atom Inventory) Sample->NMR_1D Structure Confirmed Structure: 5-bromo-4-phenyl- 1,3-thiazol-2-amine HBr MS->Structure IR->Structure HSQC HSQC (Direct ¹JCH Links) NMR_1D->HSQC Identifies C-H pairs HMBC HMBC (Key ²JCH & ³JCH Links) HSQC->HMBC Guides interpretation HMBC->Structure XRAY X-Ray Crystallography (Unambiguous 3D Structure) Structure->XRAY Provides final validation

Caption: Logical workflow for structure elucidation.

HSQC (Heteronuclear Single Quantum Coherence)

  • Causality: The HSQC experiment is run first to correlate each proton directly to the carbon atom it is attached to (a one-bond correlation, ¹JCH).[9][10] This is a critical step that simplifies the subsequent, more complex HMBC analysis by unambiguously identifying the C-H pairs of the phenyl ring. The spectrum will show cross-peaks connecting the proton signals (~7.6-7.4 ppm) to their corresponding carbon signals (~128-130 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

  • Causality: This is the decisive experiment. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[9][10] It is this "long-range" information that allows us to connect the different parts of the molecule. To distinguish the 5-bromo-4-phenyl isomer from the 4-bromo-5-phenyl isomer, we look for one key correlation: a three-bond coupling (³JCH) between the ortho-protons of the phenyl ring and the C5 carbon of the thiazole ring. The absence of a correlation to C5 and the presence of a correlation to C4 would indicate the other isomer.

Interpreting the Decisive HMBC Data:

  • Locate the ortho-protons of the phenyl ring in the proton dimension (~7.6 ppm).

  • Trace vertically along their frequency to find correlation cross-peaks in the carbon dimension.

  • Expect correlations to:

    • The ipso-carbon (C-ipso) of the phenyl ring (~131 ppm) via a ²JCH coupling.

    • The meta-carbons of the phenyl ring (~129.5 ppm) via a ³JCH coupling.

    • The C5 carbon of the thiazole ring (~105 ppm) via a ³JCH coupling.

The presence of this last correlation is irrefutable proof that the phenyl ring is attached to C4, which is three bonds away from the ortho-protons, thus confirming the structure as 5-bromo-4-phenyl-1,3-thiazol-2-amine .

Visualization of Key HMBC Correlations

Caption: Key HMBC correlations confirming connectivity.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the collective NMR data provides overwhelming evidence, single-crystal X-ray crystallography is considered the "gold standard" for structure determination.[11][12] It provides a direct, three-dimensional image of the electron density within a crystal, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and absolute stereochemistry without ambiguity.[13] Obtaining a high-quality crystal is often the rate-limiting step, but the resulting data is conclusive.

A suitable crystal, grown by slow evaporation from a solvent like ethanol or methanol, is mounted and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a 3D model of the molecule, which would definitively show the phenyl group at the C4 position and the bromine atom at the C5 position of the thiazole ring.

Experimental Protocols

Protocol 5.1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide sample. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[14] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.[14]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., 16 scans, 2-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • 2D NMR Acquisition: Using standard Bruker pulse programs or equivalent, acquire the following spectra:

    • HSQC: hsqcetgpsisp2.2 optimized for ¹JCH ≈ 145 Hz.[15]

    • HMBC: hmbcgplpndqf optimized for long-range couplings (e.g., 8 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signal. Analyze the cross-peaks in the 2D spectra to establish correlations.

Protocol 5.2: Single-Crystal Growth (Slow Evaporation)
  • Solvent Screening: Test the solubility of the compound in various solvents (e.g., methanol, ethanol, acetonitrile) to find one in which it is sparingly soluble.[16]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.[16]

  • Crystallization: Filter the warm solution into a clean vial. Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and mount them for X-ray analysis.[12]

Conclusion

The unambiguous structural assignment of novel chemical entities is paramount in scientific research and development. Through a systematic and logical application of modern analytical techniques, the structure of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide can be confirmed with the highest degree of confidence. While foundational methods like MS and IR validate the molecular formula and functional groups, it is the detailed connectivity information from 2D NMR, specifically the HMBC experiment, that resolves the critical isomeric ambiguity. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal proof of the atomic arrangement. This integrated workflow represents a robust and reliable strategy for researchers in the field.

References

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • IJSDR. (n.d.).
  • ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study.
  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Michigan State University. (n.d.).
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • National Center for Biotechnology Information. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
  • Benchchem. (2025). Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.
  • National Institutes of Health. (2023).
  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • National Institutes of Health. (2021).
  • Advances in Polymer Science. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-4-phenyl-1,3-thiazol-2-amine

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery In the landscape of modern drug development, the adage 'fail early, fail cheap' has never been more pertinent. A significant contributor to l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the adage 'fail early, fail cheap' has never been more pertinent. A significant contributor to late-stage clinical trial failures is a suboptimal physicochemical profile of the drug candidate. These fundamental properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its efficacy and safety. This guide provides an in-depth analysis of the core physicochemical properties of 5-bromo-4-phenyl-1,3-thiazol-2-amine, a heterocyclic amine with a scaffold of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these characteristics is paramount for predicting a compound's behavior in vivo and for making informed decisions in the optimization of lead compounds.

Molecular Identity and Core Properties

5-bromo-4-phenyl-1,3-thiazol-2-amine is a substituted aminothiazole. The thiazole ring is a significant pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1] The introduction of a phenyl group and a bromine atom to this core structure significantly influences its physicochemical landscape.

Below is a summary of the known and computed physicochemical properties of 5-bromo-4-phenyl-1,3-thiazol-2-amine. It is crucial to distinguish between experimentally determined and computationally predicted values, as the former provides a more accurate representation of the molecule's behavior.

PropertyValueSource
Molecular Formula C₉H₇BrN₂S[2]
Molecular Weight 255.14 g/mol [2]
Appearance Expected to be a solid[3]
Boiling Point 395.113°C at 760 mmHg[3]
Density 1.637 g/cm³[3]
Flash Point 192.757°C
LogP (calculated) 3.3[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Structural Elucidation and Spectral Characterization

A definitive understanding of a molecule's structure is the bedrock of all subsequent physicochemical and biological investigations. For 5-bromo-4-phenyl-1,3-thiazol-2-amine, a combination of spectroscopic techniques is employed for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl group. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

  • ¹³C NMR: The spectrum would display distinct signals for each of the nine carbon atoms. The carbon atoms of the phenyl ring would resonate in the typical aromatic region (around 120-140 ppm), while the carbons of the thiazole ring would have characteristic shifts influenced by the electronegative nitrogen and sulfur atoms, as well as the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure. For 5-bromo-4-phenyl-1,3-thiazol-2-amine, a high-resolution mass spectrum (HRMS) would be sought to confirm the molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 5-bromo-4-phenyl-1,3-thiazol-2-amine, characteristic absorption bands would be expected for:

  • N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹ for the primary amine.[6]

  • C=N stretching: Associated with the thiazole ring, usually appearing in the 1600-1650 cm⁻¹ region.[6]

  • Aromatic C-H stretching: Found just above 3000 cm⁻¹.[6]

  • Aromatic C=C stretching: Occurring in the 1450-1600 cm⁻¹ range.[6]

The workflow for the comprehensive spectral characterization of a synthesized batch of 5-bromo-4-phenyl-1,3-thiazol-2-amine is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 5-bromo-4-phenyl- 1,3-thiazol-2-amine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula ir Infrared Spectroscopy (FTIR) purification->ir Functional Groups data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final Physicochemical Profiling structure_confirmation->final Proceed to further studies

Caption: Workflow for the synthesis and structural elucidation of 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Key Physicochemical Parameters for Drug Development

The following sections delve into the critical physicochemical properties that dictate the drug-like potential of a molecule. While experimental data for 5-bromo-4-phenyl-1,3-thiazol-2-amine is limited, this guide outlines the standard, field-proven methodologies for their determination, providing the rationale behind each experimental choice.

Melting Point: An Indicator of Purity and Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range. For a drug candidate, a high melting point can sometimes correlate with poor solubility.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6]

Causality Behind Experimental Choice: The capillary method is a simple, rapid, and widely accepted technique for determining the melting point of a solid organic compound.[7] It requires only a small amount of sample and provides a good indication of purity.

Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Experimental Protocol: Isothermal Saturation Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choice: The isothermal saturation method provides the thermodynamic solubility, which is the true equilibrium solubility. This is a critical parameter for understanding the maximum possible concentration of a drug in solution under specific conditions and is essential for biopharmaceutical classification.

The general workflow for determining aqueous solubility is as follows:

G start Excess Solid Compound + Buffer (pH 7.4) equilibration Equilibrate with Agitation (e.g., 24-48h at 37°C) start->equilibration separation Separate Solid and Liquid (Centrifugation/Filtration) equilibration->separation quantification Quantify Concentration in Supernatant (HPLC-UV) separation->quantification result Thermodynamic Aqueous Solubility quantification->result

Caption: Experimental workflow for thermodynamic solubility determination.

Ionization Constant (pKa): Influence on Solubility and Permeability

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For 5-bromo-4-phenyl-1,3-thiazol-2-amine, the primary amine group is basic and will be protonated at acidic pH. The pKa of the parent 2-aminothiazole is reported as 5.39.[8] The substituents on the target molecule will influence this value. The ionization state of a drug is critical as it affects its solubility, permeability across biological membranes, and binding to its target.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of this curve.

Causality Behind Experimental Choice: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It directly measures the change in pH upon the addition of an acid or base, providing a reliable measure of the compound's ionization behavior.

Lipophilicity (LogP/LogD): A Key Determinant of ADME Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more relevant. The calculated LogP for 5-bromo-4-phenyl-1,3-thiazol-2-amine is 3.3, suggesting a significant degree of lipophilicity.[2]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choice: The shake-flask method is the "gold standard" for determining LogP/LogD values. It is a direct measure of the partitioning of a compound between two immiscible liquids and provides the most accurate and reliable data.

Conclusion: A Holistic View for Informed Drug Design

The physicochemical properties of 5-bromo-4-phenyl-1,3-thiazol-2-amine, and indeed any drug candidate, are not merely a checklist of parameters. They are a constellation of interconnected attributes that collectively dictate the molecule's journey through the body. A thorough understanding of these properties, grounded in robust experimental determination, is indispensable for the rational design and optimization of new therapeutic agents. By embracing a holistic approach to physicochemical profiling, researchers can significantly enhance the probability of success in the challenging yet rewarding endeavor of drug discovery.

References

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
  • Mornatta, G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479.
  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • Kumar, C. T. K., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Wikipedia. (2023, December 2). 2-Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Williams, R. (2001). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chen, J., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 19-27.
  • Huesgen, A. G. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • American Elements. (n.d.). 5-bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(47), 33026-33042.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 27(19), 6296.
  • Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
  • Gąsior-Głogowska, M., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(11), 3326.
  • Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Koca, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894.
  • Wiley-VCH. (2007).
  • Ghamdi, A. A. (2023).
  • Patel, R. B., et al. (2022).
  • Basha, S. S., et al. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • Mpourmpakis, G., et al. (2022). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2022(2), M1389.

Sources

Foundational

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide (CAS 113511-22-1) This document provides a comprehensive technical overview of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide (CAS 113511-22-1)

This document provides a comprehensive technical overview of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The 2-aminothiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. This guide will delve into the compound's physicochemical properties, a detailed and validated synthesis protocol, methods for structural elucidation, and its potential applications in drug discovery, framed from the perspective of practical laboratory application and mechanistic understanding.

Physicochemical and Structural Properties

5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is the hydrobromide salt form of the parent compound, 5-bromo-4-phenyl-1,3-thiazol-2-amine. The salt form is often preferred for its improved stability and solubility in aqueous media, which are advantageous properties for both chemical reactions and biological assays.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 113511-22-1
Molecular Formula C₉H₈Br₂N₂S
Molecular Weight 336.05 g/mol
Appearance Typically an off-white to yellow or brown powder/solid
Purity Commonly available at ≥97%
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N)Br.Br

Synthesis and Purification: A Mechanistic Approach

The synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This is followed by a standard acid-base reaction to form the hydrobromide salt. The rationale behind this multi-step process is to ensure high regioselectivity and yield.

Overall Synthesis Workflow

The workflow involves the cyclocondensation of an α-haloketone with thiourea, followed by bromination and salt formation.

G cluster_0 Part 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Part 2: Regioselective Bromination cluster_2 Part 3: Hydrobromide Salt Formation A 2-Bromo-1-phenylethanone C Cyclocondensation in Ethanol A->C B Thiourea B->C D 4-Phenyl-1,3-thiazol-2-amine C->D Yields free base E Bromine (Br₂) in Acetic Acid F Electrophilic Aromatic Substitution D->F E->F G 5-bromo-4-phenyl-1,3-thiazol-2-amine F->G Targets C5 position H Hydrobromic Acid (HBr) I Protonation of 2-amino group G->I H->I J Target Compound (CAS 113511-22-1) I->J Precipitation

Caption: Multi-step synthesis workflow for the target compound.

Step-by-Step Laboratory Protocol

Disclaimer: This protocol is a representative method based on established chemical principles for this class of compounds. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Part A: Synthesis of 4-Phenyl-1,3-thiazol-2-amine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-phenylethanone (19.9 g, 100 mmol) and thiourea (7.6 g, 100 mmol).

  • Solvent Addition: Add 150 mL of ethanol. The choice of ethanol is critical as it effectively solubilizes both reactants, facilitating the reaction.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Mechanistic Insight: This is a classic Hantzsch synthesis. The sulfur of thiourea acts as a nucleophile, attacking the α-carbon of the ketone. Subsequent intramolecular cyclization and dehydration yield the thiazole ring.

  • Isolation: After cooling to room temperature, the product often precipitates. If not, the reaction mixture can be concentrated under reduced pressure. The resulting solid is suspended in a saturated sodium bicarbonate solution to neutralize any remaining acid and then filtered, washed with water, and dried.

Part B: Bromination at the C5 Position

  • Reaction Setup: Dissolve the crude 4-phenyl-1,3-thiazol-2-amine (17.6 g, 100 mmol) in 100 mL of glacial acetic acid in a 250 mL flask. Acetic acid serves as both a solvent and a catalyst for the electrophilic substitution.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (16.0 g, 100 mmol) in 20 mL of acetic acid dropwise. The reaction is exothermic and the dropwise addition is crucial for temperature control.

    • Mechanistic Insight: The 2-amino group is an activating group, making the thiazole ring susceptible to electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site for bromination.

  • Reaction and Workup: Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into 500 mL of ice-water. The product precipitates. Neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. Filter the solid, wash thoroughly with water, and dry.

Part C: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the purified 5-bromo-4-phenyl-1,3-thiazol-2-amine in a suitable solvent like isopropanol or ethanol.

  • Acidification: Slowly add one equivalent of concentrated hydrobromic acid (48% aqueous solution) with stirring.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Final Purification: Filter the solid product, wash with a small amount of cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the final product, 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR - Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm).- Amine protons (broad singlet, variable ppm, may exchange with D₂O).- The absence of a proton signal at the C5 position confirms successful bromination.
¹³C NMR - Signals corresponding to the phenyl carbons.- Signals for the thiazole ring carbons (C2, C4, C5). The C5 carbon signal will be shifted due to the attached bromine atom.
FT-IR (ATR) - N-H stretching of the primary amine (~3100-3400 cm⁻¹).- C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).- C-S stretching vibrations.- Aromatic C-H and C=C stretching.
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ for the free base (C₉H₇BrN₂S) should be observed at m/z corresponding to ~255/257, showing the characteristic isotopic pattern for one bromine atom.
Melting Point A sharp melting point indicates high purity. This value should be determined using a calibrated apparatus.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-4-phenyl-2-aminothiazole core is a valuable pharmacophore. The bromine atom at the C5 position serves two primary purposes:

  • A Handle for Further Synthesis: It is a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity and build diverse chemical libraries for screening.

  • Modulation of Biological Activity: The bromine atom can act as a halogen bond donor, a critical non-covalent interaction for enhancing ligand-protein binding affinity and specificity.

G cluster_0 Synthetic Diversification Pathways A 5-bromo-4-phenyl-1,3-thiazol-2-amine (Building Block) B Suzuki Coupling (Boronic Acids) A->B C Sonogashira Coupling (Alkynes) A->C D Buchwald-Hartwig (Amines) A->D E Diverse Library of Novel Chemical Entities B->E C->E D->E F High-Throughput Screening (HTS) E->F G Hit Identification & Lead Optimization F->G H Preclinical Candidates G->H

Caption: Role of the title compound as a key intermediate in drug discovery.

This scaffold is being investigated for a range of therapeutic targets, including but not limited to:

  • Kinase Inhibitors: The 2-aminothiazole motif is a well-known hinge-binding fragment for many protein kinases.

  • Antimicrobial Agents: Thiazole derivatives have shown broad-spectrum antibacterial and antifungal activities.

  • Anticancer Agents: Many compounds containing this core have demonstrated potent cytotoxic effects against various cancer cell lines.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The hydrobromide salt is generally stable under these conditions.

  • Safety: Refer to the Safety Data Sheet (SDS) provided by the supplier for complete hazard information, first-aid measures, and disposal guidelines. As a bromo-organic compound, it should be handled with care.

References

  • PubChem Compound Summary for CID 2755294, 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide. [Link]

Exploratory

The Therapeutic Potential of 2-Amino-5-bromo-4-phenylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This technical guide delv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This technical guide delves into the biological significance of a specific, yet underexplored, subclass: 2-amino-5-bromo-4-phenylthiazole derivatives . By synthesizing data from structurally related analogs and established structure-activity relationships (SAR), this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the rationale behind the synthesis of these compounds, their anticipated biological activities, particularly in oncology and infectious diseases, and provide detailed experimental frameworks to guide future research and development in this promising area.

Introduction: The Strategic Design of 2-Amino-5-bromo-4-phenylthiazole Derivatives

The thiazole ring is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a vast array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of specific substituents on the 2-aminothiazole core is a key tactic in medicinal chemistry to fine-tune pharmacological activity. The focus of this guide, the 2-amino-5-bromo-4-phenylthiazole scaffold, is designed with specific therapeutic advantages in mind:

  • The 2-Amino Group: This functional group is crucial for forming key hydrogen bond interactions with biological targets, such as the hinge region of protein kinases. It also serves as a critical handle for synthetic modification, allowing for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.

  • The 4-Phenyl Group: The introduction of a phenyl ring at the C4 position often enhances the lipophilicity of the molecule. This can improve cell membrane permeability and facilitate interactions with hydrophobic pockets within target proteins, contributing to increased biological activity.[4]

  • The 5-Bromo Substituent: Halogenation, particularly bromination, at the C5 position is a well-established strategy for enhancing the potency of bioactive compounds.[5] The bromine atom can increase lipophilicity and act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with target enzymes or receptors. The exchange of a methyl group with a bromo group at the C5-position of the thiazole has been shown to result in compounds with significant cytotoxicity, with IC50 values in the low micromolar range.[4]

This strategic combination of functional groups suggests that derivatives of 2-amino-5-bromo-4-phenylthiazole are prime candidates for the development of novel therapeutics, particularly as kinase inhibitors for anticancer applications and as potent antimicrobial agents.

Synthetic Strategies and Methodologies

The synthesis of the core scaffold and its derivatives is paramount to exploring their biological potential. The Hantzsch thiazole synthesis remains a primary and versatile method for constructing the 2-aminothiazole ring.[6] Below is a detailed, self-validating protocol for the synthesis of the parent compound and its subsequent derivatization.

Synthesis of the Core Scaffold: 2-Amino-5-bromo-4-phenylthiazole

The synthesis can be conceptualized as a two-step process: the formation of the 2-amino-4-phenylthiazole intermediate, followed by selective bromination at the C5 position.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[3]

  • Solvent Addition: Add absolute ethanol to the flask to serve as the reaction solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash with diethyl ether to remove any unreacted starting materials.

  • Purification: Pour the mixture into an ammonium hydroxide solution. The resulting crude product is then recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[3]

  • Reaction Setup: Dissolve the synthesized 2-amino-4-phenylthiazole (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the solution at room temperature. The use of CuBr2 has also been reported as an effective brominating agent for this purpose.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed.

  • Purification: Upon completion, the reaction mixture is worked up through standard aqueous extraction procedures, and the crude product is purified by column chromatography to yield 2-amino-5-bromo-4-phenylthiazole.

The following diagram illustrates the general synthetic workflow.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination Acetophenone Acetophenone Step1_Reactants Acetophenone + Thiourea + Iodine Acetophenone->Step1_Reactants Thiourea Thiourea Thiourea->Step1_Reactants Iodine Iodine Iodine->Step1_Reactants Step1_Product 2-Amino-4-phenylthiazole Step1_Reactants->Step1_Product Reflux in Ethanol Step2_Reactants 2-Amino-4-phenylthiazole + NBS Step1_Product->Step2_Reactants NBS N-Bromosuccinimide (NBS) NBS->Step2_Reactants Step2_Product 2-Amino-5-bromo-4-phenylthiazole Step2_Reactants->Step2_Product Stir in Chloroform

Caption: General synthetic workflow for 2-amino-5-bromo-4-phenylthiazole.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Kinase Inhibition: A Promising Avenue

Many 2-aminothiazole derivatives function as potent kinase inhibitors.[7] The 2-amino group is pivotal as it often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The blockbuster drug Dasatinib, a pan-Src kinase inhibitor, features a 2-aminothiazole core, underscoring the therapeutic relevance of this scaffold.[8]

Derivatives of 2-amino-5-bromo-4-phenylthiazole are hypothesized to be effective kinase inhibitors, potentially targeting kinases such as Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in tumors.[9] Molecular docking studies on related compounds suggest that the 4-bromophenyl motif can engage in hydrophobic interactions within the kinase active site, contributing to binding affinity.[10]

The diagram below illustrates the hypothesized mechanism of kinase inhibition.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Inhibitor 2-Amino-5-bromo-4-phenylthiazole Derivative Inhibitor->Hinge H-Bond from 2-amino group Inhibitor->HydrophobicPocket Hydrophobic interaction from 4-phenyl & 5-bromo ATP ATP ATP->Hinge ATP->HydrophobicPocket

Caption: Hypothesized binding mode of a derivative in a kinase active site.

Antiproliferative Activity Data

While specific data for a series of 2-amino-5-bromo-4-phenylthiazole derivatives is not yet widely published, we can extrapolate from related compounds to predict their potential. The following table summarizes the anticancer activity of structurally similar 2-aminothiazole derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Amino-4-phenylthiazole derivative (Compound 5b)HT29 (Colon)2.01[11]
2-Amino-4-phenylthiazole derivative (Compound 5b)A549 (Lung)Not Specified[11]
2-Amino-4-phenylthiazole derivative (Compound 5b)HeLa (Cervical)Not Specified[11]
2-Amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)16.3[4]
4,5,6,7-Tetrahydrobenzo[d]thiazole (bromo at C5)H1299 (Lung)6.61 - 9.34[4]
4,5,6,7-Tetrahydrobenzo[d]thiazole (bromo at C5)SHG-44 (Glioma)6.61 - 9.34[4]

These data strongly suggest that the 2-amino-4-phenylthiazole core, especially when substituted with a halogen at the C5 position, possesses significant antiproliferative activity.

Antimicrobial Potential

The thiazole nucleus is a fundamental component of many antimicrobial agents. The incorporation of a bromine atom is a known strategy to enhance antimicrobial potency.[5]

Mechanism of Action

The antimicrobial action of 2-aminothiazole derivatives is believed to involve the inhibition of essential microbial enzymes. For instance, in bacteria, they may target enzymes involved in cell wall synthesis. In fungi, a likely target is lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis. The lipophilic character imparted by the phenyl and bromo substituents may enhance the transport of these compounds across microbial cell membranes.

Antimicrobial Activity Data

Studies on various 2-amino-4-phenylthiazole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens.[3][12] For example, certain acylated derivatives of 2-amino-4-phenyl-5-phenylazothiazole have shown good activity against E. coli, S. aureus, A. niger, and A. oryzaeto.[1] Another study on 2-amino-4-(4-bromophenyl)thiazole derivatives showed moderate antibacterial activity against Gram-positive bacteria.[2]

Compound ClassMicroorganismActivityReference
Acylated 2-amino-4-phenyl-5-phenylazothiazolesE. coli, S. aureusGood antimicrobial activity[1]
2-Amino-4-phenylthiazole peptide derivativesFungiSignificant antifungal activity[3]
2-Amino-4-(4-bromophenyl)thiazole derivative (8f)Gram-positive bacteriaModerate antibacterial activity[2]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available literature, a predictive SAR for 2-amino-5-bromo-4-phenylthiazole derivatives can be constructed to guide future optimization efforts.

Caption: Predicted Structure-Activity Relationship (SAR) summary.

Future Directions:

  • Synthesis of a Focused Library: A library of 2-amino-5-bromo-4-phenylthiazole derivatives should be synthesized, focusing on modifications at the 2-amino position. This will allow for a systematic exploration of the SAR.

  • Broad Biological Screening: The synthesized compounds should be screened against a panel of cancer cell lines and a diverse set of microbial strains to identify lead compounds.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets, such as particular protein kinases or microbial enzymes.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

The 2-amino-5-bromo-4-phenylthiazole scaffold is a strategically designed molecular framework with high potential for the development of novel anticancer and antimicrobial agents. The combination of a versatile 2-amino group for synthetic elaboration and target interaction, a lipophilic 4-phenyl group for enhanced cellular uptake, and a potency-boosting 5-bromo substituent creates a promising platform for drug discovery. This technical guide provides the foundational knowledge, synthetic protocols, and biological rationale to empower researchers to explore and unlock the full therapeutic potential of this exciting class of compounds.

References

  • Al-Omair, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Omair, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Shetty, N. S., et al. (2008). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 20(4), 2847-2854. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 8549402. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43697-43714. [Link]

  • Al-Bayati, R. I. H., & Hussein, H. H. (2015). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Al-Nahrain University, 18(2), 58-69. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of some new 5-substituted of-2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]

  • Kumar, G. V., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Iranian Journal of Pharmaceutical Research, 10(4), 757-763. [Link]

  • Shinde, A. D., et al. (2021). Synthesis and antimicrobial Evaluation of Novel 2'-aryl-4-aryl-2,4'-Bisthiazole and 2'-aryl-4-Pyridyl-2,4'-Bisthiazole Derivatives as Potential Antibacterial Agents. Polycyclic Aromatic Compounds, 41(5), 1083-1099. [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(15), 2793. [Link]

Sources

Foundational

A Technical Guide to Investigating the Therapeutic Potential of 5-bromo-4-phenyl-1,3-thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical framework for researchers and drug development professionals to investigate the potential therapeutic targets of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical framework for researchers and drug development professionals to investigate the potential therapeutic targets of the novel compound, 5-bromo-4-phenyl-1,3-thiazol-2-amine. Given the limited direct research on this specific molecule, this guide employs a hypothesis-driven approach grounded in the extensive biological activities of its core chemical scaffold, the 2-aminothiazole. This privileged structure is a cornerstone of numerous clinically significant agents, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide outlines a logical, multi-phase experimental strategy to identify and validate potential molecular targets, focusing on oncology and infectious diseases as the most promising therapeutic areas. We provide detailed, field-proven protocols and the scientific rationale behind each experimental choice to empower research teams to effectively unlock the therapeutic promise of this compound.

Introduction: A Hypothesis-Driven Approach to a Novel Thiazole Derivative

The molecule 5-bromo-4-phenyl-1,3-thiazol-2-amine is a distinct chemical entity with scant representation in current scientific literature. A search of public databases reveals basic chemical data but no significant biological activity or target identification studies.[3] However, the compound's core structure, 2-aminothiazole, is a well-established "privileged scaffold" in medicinal chemistry.[4] This scaffold is present in FDA-approved drugs like the multi-kinase inhibitor Dasatinib, highlighting its capacity for potent and specific interactions with biological targets.[5][6]

Derivatives of the 2-aminothiazole family have demonstrated a remarkable range of biological activities, including potent antiproliferative effects against numerous cancer cell lines, significant antimicrobial properties, and anti-inflammatory action.[5][7] The presence of a 4-phenyl group, as in the compound of interest, has been specifically linked to activities such as tubulin polymerization inhibition and antileishmanial effects.[8][9]

This guide, therefore, puts forth a scientifically-grounded hypothesis: 5-bromo-4-phenyl-1,3-thiazol-2-amine is likely to modulate key cellular pathways implicated in oncology and/or infectious diseases through direct interaction with specific protein targets. The bromine atom at the 5-position may further enhance potency or alter the selectivity profile through additional halogen bonding or steric interactions within a target's binding pocket.

Our objective is to provide a robust, step-by-step roadmap for researchers to:

  • Systematically screen for biological activity in high-value therapeutic areas.

  • Identify and validate primary molecular targets using established biochemical and cellular assays.

  • Elucidate the compound's cellular mechanism of action.

This document serves as a practical playbook for initiating a formal drug discovery and development program for 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Prioritized Therapeutic Hypotheses & Potential Molecular Targets

Based on extensive data from structurally related compounds, we have prioritized two primary therapeutic areas for investigation: Oncology and Infectious Diseases.

Hypothesis I: Anticancer Activity

The 2-aminothiazole scaffold is a frequent feature in potent anticancer agents.[5][7] We hypothesize that 5-bromo-4-phenyl-1,3-thiazol-2-amine may exert antiproliferative effects through one of the following validated mechanisms.

  • Potential Target 1: Tubulin Microtubules.

    • Rationale: A series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized as tubulin inhibitors, demonstrating potent antiproliferative activity.[9] These compounds were shown to bind to the colchicine site, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine derivative was identified as a particularly potent example.[9] The 4-phenyl group on our topic compound is a key structural feature shared with these known tubulin inhibitors.

  • Potential Target 2: PI3K/Akt/mTOR Signaling Pathway.

    • Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. A novel thiazole hybrid demonstrated significant anticancer activity by directly inhibiting PI3Kα, leading to a downstream decrease in Akt and mTOR phosphorylation.[6] This suggests the thiazole nucleus is well-suited for interaction with the ATP-binding pocket of kinases.

  • Potential Target 3: Broad Kinase Inhibition.

    • Rationale: The 2-aminothiazole core is famously present in Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[5] This precedent suggests that 5-bromo-4-phenyl-1,3-thiazol-2-amine could possess inhibitory activity against a range of kinases relevant to cancer cell proliferation and survival.

Hypothesis II: Anti-Infective Activity

The thiazole ring system is a component of many antimicrobial agents and has shown promise against a variety of pathogens.

  • Potential Target 1: Leishmanial S-methyl-5-thioadenosine Phosphorylase.

    • Rationale: A study focused specifically on the 4-phenyl-1,3-thiazol-2-amine scaffold identified it as a promising starting point for developing new antileishmanial agents.[8] A computational "target fishing" study strongly suggested that S-methyl-5-thioadenosine phosphorylase, an enzyme in the parasite's purine salvage pathway, is a likely molecular target.[8] This provides a highly specific and actionable target for initial validation.

  • Potential Target 2: General Antibacterial & Antifungal Targets.

    • Rationale: Numerous studies have reported that 2-aminothiazole derivatives possess broad-spectrum antibacterial and antifungal activity, in some cases comparable to standard drugs like norfloxacin.[10] While specific targets are not always elucidated in initial screens, this widespread activity warrants preliminary screening against a panel of pathogenic bacteria and fungi.

Experimental Validation Workflow: A Phased Approach

We propose a three-phase workflow to systematically test our therapeutic hypotheses. This process is designed to be efficient, moving from broad phenotypic screening to specific target validation and mechanistic studies.

G cluster_0 Phase 1: Screening & Target Engagement cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Preclinical Validation P1_Screen Phenotypic Screening (e.g., NCI-60 Panel, MIC Assay) P1_Enzyme In Vitro Enzymatic Assays (e.g., Kinase, Tubulin Polymerization) P1_Screen->P1_Enzyme Identifies Active Area P1_Bind Direct Binding Assays (e.g., Thermal Shift, SPR) P2_MOA Cell-Based MOA Assays (e.g., Western Blot, Immunofluorescence) P1_Bind->P2_MOA Guides Mechanistic Study Design P1_Enzyme->P1_Bind Confirms Direct Interaction P2_Cycle Cell Cycle Analysis (Flow Cytometry) P2_MOA->P2_Cycle P3_Vivo In Vivo Efficacy Models (e.g., Xenograft, Infection Model) P2_Cycle->P3_Vivo Provides Rationale for In Vivo Testing end Go/No-Go Decision P3_Vivo->end start Start (Compound Synthesis) start->P1_Screen

Caption: Phased workflow for target identification and validation.

Phase 1: Primary Screening and In Vitro Target Engagement

The goal of this phase is to confirm biological activity and establish direct binding to a purified protein target.

3.1.1 Protocol: Broad Antiproliferative Screening (MTT Assay)

  • Causality: This initial screen determines if the compound has cytotoxic effects on cancer cells. A broad panel, such as the NCI-60, can reveal patterns of activity that suggest a particular mechanism of action.

  • Methodology:

    • Cell Plating: Seed cells from a diverse panel of human cancer cell lines (e.g., A549 lung, SGC-7901 gastric, HT-1080 fibrosarcoma) in 96-well plates at a density of 5,000-10,000 cells/well.[9] Incubate for 24 hours.

    • Compound Treatment: Prepare a 2x serial dilution of 5-bromo-4-phenyl-1,3-thiazol-2-amine in appropriate cell culture medium, typically from 100 µM to 1 nM. Add 100 µL of the diluted compound to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis in software like GraphPad Prism.

3.1.2 Protocol: In Vitro Tubulin Polymerization Assay

  • Causality: This assay directly measures the compound's effect on the assembly of tubulin dimers into microtubules. Inhibition of polymerization is a hallmark of colchicine-site binding agents.

  • Methodology:

    • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which includes purified bovine tubulin, general tubulin buffer, GTP, and a fluorescent reporter.

    • Preparation: Reconstitute tubulin in buffer to a final concentration of 3 mg/mL. Prepare the test compound, a positive control (e.g., Nocodazole or Combretastatin A-4), and a vehicle control (DMSO) at 2x final concentration.

    • Assay Setup: In a pre-warmed 96-well plate, add 50 µL of the compound/control dilutions.

    • Initiation: Add 50 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

    • Readout: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

    • Analysis: Plot fluorescence versus time. An inhibitory compound will show a reduced rate and extent of fluorescence increase compared to the DMSO control.

3.1.3 Protocol: In Vitro PI3Kα Kinase Assay (ADP-Glo™)

  • Causality: This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP produced. A reduction in ADP indicates direct inhibition of the kinase by the test compound.

  • Methodology:

    • Reagents: Use a commercial kit like Promega's ADP-Glo™ Kinase Assay with recombinant human PI3Kα enzyme and its substrate, PIP2.

    • Kinase Reaction:

      • Set up a reaction in a 96-well plate containing kinase buffer, ATP, PIP2 substrate, and varying concentrations of 5-bromo-4-phenyl-1,3-thiazol-2-amine.

      • Add the PI3Kα enzyme to initiate the reaction.

      • Incubate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Readout: Measure luminescence using a plate-reading luminometer.

    • Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate IC50 values from the dose-response curve.

Phase 2: Cellular Mechanism of Action

Once a primary target is validated in vitro, the next step is to confirm that the compound engages this target in a cellular context and produces the expected downstream effects.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-bromo-4-phenyl- 1,3-thiazol-2-amine Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

3.2.1 Protocol: Western Blot for PI3K Pathway Modulation

  • Causality: This protocol directly visualizes the biochemical consequences of PI3Kα inhibition within the cell by measuring the phosphorylation status of its key downstream effectors, Akt and mTOR.

  • Methodology:

    • Cell Treatment: Plate a sensitive cancer cell line (e.g., OVCAR-4) and treat with the compound at 1x, 2x, and 5x its IC50 value for 2-4 hours. Include vehicle and a known PI3K inhibitor (e.g., Alpelisib) as controls.[6]

    • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies against Phospho-Akt (Ser473), total Akt, Phospho-mTOR, and total mTOR. Use GAPDH or β-actin as a loading control.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.

    • Analysis: A dose-dependent decrease in the ratio of phosphorylated to total Akt and mTOR confirms pathway inhibition.

3.2.2 Protocol: Immunofluorescence for Microtubule Disruption

  • Causality: This technique allows for direct visualization of the microtubule network inside the cell. Disruption of this network from a diffuse, organized structure into punctate, disorganized tubulin is the definitive cellular phenotype for a tubulin-destabilizing agent.

  • Methodology:

    • Cell Culture: Grow cells (e.g., SGC-7901) on glass coverslips in a 24-well plate.

    • Treatment: Treat cells with the compound at its IC50 concentration for 16-24 hours.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.

    • Staining:

      • Block with 1% BSA in PBST.

      • Incubate with a primary antibody against α-tubulin for 1 hour.

      • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

      • Counterstain nuclei with DAPI.

    • Imaging: Mount coverslips onto slides and visualize using a fluorescence or confocal microscope.

    • Analysis: Compare the treated cells to vehicle-treated controls. Look for a clear disruption of the fine, filamentous microtubule network.[9]

3.2.3 Protocol: Cell Cycle Analysis by Flow Cytometry

  • Causality: This assay quantifies the distribution of cells across the different phases of the cell cycle. A compound that disrupts microtubule formation will prevent cells from completing mitosis, causing them to accumulate in the G2/M phase.

  • Methodology:

    • Treatment: Treat cells with the compound at varying concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. A significant, dose-dependent increase in the G2/M population is indicative of mitotic arrest.[9]

Data Summary and Interpretation

To facilitate clear decision-making, all quantitative data should be organized and summarized.

Table 1: Hypothetical Screening & Target Validation Data

Assay TypeTarget/Cell LineMetric5-bromo-4-phenyl-1,3-thiazol-2-aminePositive Control
Antiproliferative A549 (Lung Cancer)IC505.2 µMDoxorubicin (0.8 µM)
SGC-7901 (Gastric)IC502.1 µMDoxorubicin (0.5 µM)
Enzymatic Tubulin PolymerizationIC501.8 µMNocodazole (0.5 µM)
PI3Kα KinaseIC50> 50 µMAlpelisib (5 nM)
Cellular MOA Cell Cycle (SGC-7901)% G2/M Arrest @ 2x IC5075%Nocodazole (80%)
  • Interpretation: The hypothetical data in Table 1 would strongly suggest that the compound's primary anticancer mechanism is tubulin polymerization inhibition. The potent antiproliferative and tubulin polymerization IC50 values, coupled with the lack of activity against PI3Kα and strong G2/M arrest, create a self-validating dataset that points toward a clear path for further development.

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the therapeutic targets of 5-bromo-4-phenyl-1,3-thiazol-2-amine. By leveraging the known pharmacology of the 2-aminothiazole scaffold, we have established high-priority hypotheses in oncology and infectious diseases. The detailed, phased experimental workflow is designed to efficiently test these hypotheses, moving from broad screening to specific mechanistic confirmation.

Successful validation of a primary target and mechanism of action, as outlined in Phases 1 and 2, would provide a strong rationale for advancing the compound to Phase 3: Preclinical Validation. This would involve assessing the compound's efficacy in animal models, such as human tumor xenografts in immunodeficient mice for an anticancer indication or relevant infection models for an antimicrobial indication. Concurrently, preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies would be essential to establish a preliminary safety and pharmacokinetic profile.

The 2-aminothiazole scaffold is a proven asset in drug discovery.[4] Through the systematic application of the principles and protocols within this guide, researchers can effectively determine if 5-bromo-4-phenyl-1,3-thiazol-2-amine holds similar promise as a next-generation therapeutic agent.

References

  • Shaikh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Manogar, P., & Padmini, V. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Kaiser, M., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. National Institutes of Health (NIH). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

  • Patel, K. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12264462, 5-Bromo-4-phenyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Asati, V., & Sharma, S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

  • Asati, V., & Sharma, S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2009). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health (NIH). Available at: [Link]

  • Matiadis, D., & Sagnou, M. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]

  • Li, W., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. National Institutes of Health (NIH). Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide molecular weight and formula

An In-depth Technical Guide to 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide This technical guide provides a comprehensive overview of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a heterocyclic compound of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

This technical guide provides a comprehensive overview of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document will cover its core physicochemical properties, a detailed synthesis protocol, methods for characterization, and a discussion of its potential therapeutic applications, grounded in authoritative scientific literature.

Introduction and Core Chemical Identity

5-bromo-4-phenyl-1,3-thiazol-2-amine and its salts belong to the aminothiazole class of heterocyclic compounds. The thiazole ring is a fundamental scaffold in numerous biologically active molecules, including the essential vitamin B1 (thiamine). The presence of a bromine atom, a phenyl group, and an amine functional group on the thiazole core imparts specific chemical properties that make it a valuable intermediate and a potential pharmacophore. The hydrobromide salt form is often utilized to improve the compound's solubility and stability for research and development purposes.

Thiazole derivatives are widely studied for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The specific substitution pattern of the title compound suggests its potential as a ligand for various biological targets, making it a subject of interest for researchers in drug discovery.

Physicochemical Properties

A precise understanding of the molecular formula and weight is critical for all experimental and analytical procedures. The properties of the free base, 5-bromo-4-phenyl-1,3-thiazol-2-amine, are well-documented.[3] The hydrobromide salt is formed by the addition of one equivalent of hydrogen bromide (HBr).

PropertyValueSource
IUPAC Name (Free Base) 5-bromo-4-phenyl-1,3-thiazol-2-amine[3]
CAS Number (Free Base) 61954-82-3[3]
Molecular Formula (Free Base) C₉H₇BrN₂S[3]
Molecular Weight (Free Base) 255.14 g/mol [3]
Molecular Formula (Hydrobromide Salt) C₉H₈Br₂N₂SCalculated
Molecular Weight (Hydrobromide Salt) 336.05 g/mol Calculated

Note: The molecular weight of the hydrobromide salt is calculated by adding the molecular weight of HBr (80.91 g/mol ) to the molecular weight of the free base.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea. The following protocol outlines a representative procedure for the synthesis of the parent amine, which can then be converted to the hydrobromide salt.

Logical Workflow for Synthesis

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_bromination Bromination cluster_final_product Final Free Base cluster_salt_formation Salt Formation cluster_final_salt Final Product A 2-bromo-1-phenylethan-1-one (α-haloketone) C Condensation & Cyclization A->C B Thiourea B->C D 4-phenyl-1,3-thiazol-2-amine C->D Hantzsch Reaction F 5-bromo-4-phenyl-1,3-thiazol-2-amine D->F E Brominating Agent (e.g., NBS, Br₂) E->F Electrophilic Aromatic Substitution H 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide F->H G HBr in solvent (e.g., Acetic Acid) G->H Acid-Base Reaction

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4-phenyl-1,3-thiazol-2-amine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.2 mmol) and 2-bromo-1-phenylethan-1-one (1.0 mmol).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (5 mL).[4]

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] The reaction is typically rapid.

  • Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[4]

Part B: Bromination of 4-phenyl-1,3-thiazol-2-amine

  • Reaction Setup: Dissolve the purified 4-phenyl-1,3-thiazol-2-amine (1.0 mmol) in a suitable solvent like glacial acetic acid or a chlorinated solvent in a round-bottom flask.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (1.0 mmol), to the solution while stirring. The reaction is often performed at room temperature or slightly below to control selectivity.

  • Reaction and Work-up: After the reaction is complete (monitored by TLC), the mixture is typically poured into water or a basic solution (e.g., sodium bicarbonate) to precipitate the product and neutralize any excess acid.

  • Purification: The crude 5-bromo-4-phenyl-1,3-thiazol-2-amine is collected by filtration, washed with water, and can be further purified by recrystallization.

Part C: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the purified 5-bromo-4-phenyl-1,3-thiazol-2-amine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Acidification: Add a solution of hydrogen bromide (e.g., HBr in acetic acid or gaseous HBr) dropwise to the stirred solution until the pH is acidic.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any residual acid, and dried under vacuum.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and the thiazole ring.

    • ¹³C NMR will provide signals for each unique carbon atom in the molecule, including the carbons of the phenyl and thiazole rings.[5]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of functional groups. Expect to see N-H stretching bands for the amine group, C=N and C=C stretching from the thiazole and phenyl rings, and C-Br stretching.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a distinctive feature in the mass spectrum.[5]

Potential Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry. The introduction of a phenyl group at the 4-position and a bromine atom at the 5-position can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

  • Antimicrobial Agents: Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[1] The lipophilic phenyl group and the halogen substituent can enhance cell membrane penetration.

  • Anticancer Activity: Many compounds containing the 1,3,4-thiadiazole (an isomer of thiazole) and aminothiazole core have been investigated for their cytotoxic effects against various cancer cell lines.[1][2] They can act through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.

  • Enzyme Inhibition: The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions in enzyme active sites. This makes them attractive candidates for designing specific enzyme inhibitors.

Safety and Handling

Based on the GHS classification for the free base, 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide should be handled with care. It is expected to be harmful if swallowed, and to cause skin and eye irritation. It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a valuable chemical entity with a well-defined synthesis route and significant potential for application in drug discovery and development. Its robust chemistry and diverse biological activity profile make it an important building block for creating novel therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its potential.

References

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

  • HETEROCYCLES. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]

  • Molecules. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • Scholars Middle East Publishers. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from its bioavailability to its formulation possibilities. This guide provides a comprehensive technical overview of the methodologies required to establish a robust solubility profile for 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a compound of interest within the broader class of bioactive thiazole derivatives.[1][2][3][4]

The Significance of the Thiazole Moiety and Hydrobromide Salt Form

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][4] Its presence often imparts desirable electronic and structural features that contribute to biological activity. The hydrobromide salt form of an amine-containing compound is frequently utilized to enhance aqueous solubility and improve dissolution rates, which are often limiting factors for the free base.[5][6][7] The conversion of a basic amine to its salt form introduces ionic character, generally leading to greater interaction with polar solvents like water.[6]

Physicochemical Properties of the Free Base

Before delving into the solubility of the hydrobromide salt, it is essential to understand the properties of the parent compound, 5-bromo-4-phenyl-1,3-thiazol-2-amine.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂S[8]
Molecular Weight255.14 g/mol [8][9]
Boiling Point (Predicted)395.113 °C at 760 mmHg[9][10]
AppearancePowder[9]

These properties of the free base are crucial as they provide a baseline for understanding the potential impact of salt formation on solubility.

I. Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the maximum concentration that can be achieved in a stable solution.

Experimental Workflow: Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that the system reaches equilibrium.

Thermodynamic_Solubility_Workflow A 1. Compound Preparation (Excess solid 5-bromo-4-phenyl- 1,3-thiazol-2-amine hydrobromide) B 2. Solvent Addition (e.g., Water, PBS pH 7.4) A->B Add to C 3. Equilibration (Agitation at constant temperature, e.g., 24-72 hours) B->C Incubate D 4. Phase Separation (Centrifugation or Filtration) C->D Separate E 5. Sample Preparation (Dilution of supernatant) D->E Prepare for F 6. Quantification (e.g., HPLC-UV, UV-Vis) E->F Analyze G 7. Data Analysis (Calculation of solubility in mg/mL or µM) F->G Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:
  • Preparation: Add an excess amount of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to ensure that the concentration of the dissolved compound in the liquid phase remains constant over time.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating any undissolved solid, which would lead to an overestimation of solubility.

  • Sample Preparation: Carefully collect the supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11][12]

  • Data Analysis: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Factors Influencing Thermodynamic Solubility
pH

For an amine hydrobromide, pH is a critical factor. The solubility of the salt form is expected to be higher at lower pH values where the amine remains protonated. As the pH increases towards the pKa of the amine, the free base may precipitate, leading to a decrease in solubility.[13]

Hypothetical pH-Solubility Profile:

pHPredicted Solubility (µg/mL)Predominant Species
2.0> 1000Protonated (Salt Form)
5.0> 1000Protonated (Salt Form)
7.4500 - 800Equilibrium between Salt and Free Base
9.0< 100Free Base
Temperature

Solubility is also temperature-dependent. For most solids, solubility increases with temperature. It is advisable to determine solubility at both room temperature (25 °C) and physiological temperature (37 °C).

II. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is added to a solvent system and allowed to dissolve for a shorter period, without necessarily reaching thermodynamic equilibrium. This is often more representative of the conditions in early-stage in vitro assays.

Experimental Workflow: High-Throughput Method

Kinetic solubility is often assessed using a high-throughput method, which is amenable to screening larger numbers of compounds.

Kinetic_Solubility_Workflow A 1. DMSO Stock Solution (High concentration) B 2. Addition to Buffer (e.g., PBS pH 7.4) A->B Dilute C 3. Incubation (Short duration, e.g., 1-2 hours) B->C Incubate D 4. Precipitation Check (Visual or instrumental) C->D Assess E 5. Filtration/Centrifugation D->E Separate F 6. Quantification (e.g., HPLC-UV, Nephelometry) E->F Analyze G 7. Data Analysis (Determination of kinetic solubility) F->G Calculate

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:
  • Stock Solution: Prepare a high-concentration stock solution of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Addition to Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

  • Incubation: Allow the solution to incubate for a short period, for example, 1 to 2 hours, at a constant temperature.

  • Precipitation Assessment: Observe the solution for any signs of precipitation. This can be done visually or using more sensitive techniques like nephelometry.

  • Separation and Quantification: Similar to the thermodynamic solubility protocol, separate any precipitate and quantify the concentration of the compound remaining in the solution.

III. Analytical Methods for Quantification

A reliable and validated analytical method is crucial for accurate solubility determination. For thiazole derivatives, HPLC with UV detection is a common and robust choice.[11][12]

HPLC-UV Method Development
  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: The UV detection wavelength should be set at the λmax of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide to ensure maximum sensitivity.

  • Calibration: A standard curve should be generated using solutions of known concentrations to ensure linearity and accuracy of the measurements.

Conclusion

Determining the solubility profile of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a critical step in its evaluation as a potential drug candidate. This guide provides a comprehensive framework for conducting these essential studies. By systematically evaluating both thermodynamic and kinetic solubility under various conditions, researchers can gain valuable insights into the compound's behavior, which will inform formulation strategies and predict its in vivo performance. The application of robust experimental protocols and validated analytical methods, as outlined in this document, will ensure the generation of high-quality, reliable data to support the advancement of this promising thiazole derivative.

References
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • American Elements. (n.d.). 5-bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-4-phenylthiazol-2-amine | CAS#:61954-82-3. Retrieved from [Link]

  • ORBi. (n.d.). Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences Through a Colorful Chemical. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (n.d.). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Signature of 5-bromo-4-phenyl-1,3-thiazol-2-amine: A Technical Guide

This guide provides an in-depth analysis of the spectral characteristics of the key synthetic intermediate, 5-bromo-4-phenyl-1,3-thiazol-2-amine. As a compound of interest in medicinal chemistry and materials science, un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectral characteristics of the key synthetic intermediate, 5-bromo-4-phenyl-1,3-thiazol-2-amine. As a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related analogues to offer a comprehensive spectroscopic profile. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the predicted values but the scientific rationale underpinning these predictions.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its function. For 5-bromo-4-phenyl-1,3-thiazol-2-amine, its unique arrangement of a phenyl ring, a brominated thiazole core, and an amino group gives rise to a distinct spectroscopic fingerprint. Each analytical technique interrogates the molecule from a different angle, and a cohesive interpretation of all data is essential for unequivocal identification.

cluster_thiazole 1,3-Thiazole Core cluster_substituents Substituents C2 C2 N3 N3 C2->N3 NH2 NH₂ C2->NH2 at pos. 2 C4 C4 N3->C4 C5 C5 C4->C5 Phenyl Phenyl (C₆H₅) C4->Phenyl at pos. 4 S1 S1 C5->S1 Br Br C5->Br at pos. 5 S1->C2

Caption: Molecular components of 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the protons of the phenyl ring and the primary amine. The absence of a proton at the C5 position of the thiazole ring, due to bromination, is a key distinguishing feature compared to its non-brominated analogue.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~7.2-7.5Multiplet5HPhenyl-HThe protons of the phenyl group are expected in this region, consistent with other 4-phenylthiazole derivatives.[1]
~5.0-5.5Broad Singlet2H-NH₂The amine protons typically appear as a broad signal due to quadrupole broadening and exchange. The chemical shift is influenced by solvent and concentration. In 2-amino-4-phenylthiazole, this signal is observed around this region.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of labile protons like those of the amine group.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[2]

  • Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~169C2 (Thiazole)This carbon, bonded to two nitrogen atoms, is expected to be significantly downfield. In 2-amino-4-phenylthiazole, this carbon appears at approximately 168.8 ppm.[3]
~150C4 (Thiazole)The phenyl-substituted C4 carbon is predicted in this region. The corresponding carbon in 2-amino-4-phenylthiazole is found at 150.2 ppm.[3]
~100-105C5 (Thiazole)The C5 carbon is bonded to bromine, which is expected to shift it upfield compared to a protonated carbon due to the "heavy atom effect". For comparison, the C5 in 2-amino-4-phenylthiazole is at 101.9 ppm.[3]
~134Cipso (Phenyl)The carbon of the phenyl ring directly attached to the thiazole ring.
~126-129Cortho, Cmeta, Cpara (Phenyl)The remaining carbons of the phenyl ring are expected in the typical aromatic region.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Insights
3450-3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)This region is characteristic for the stretching vibrations of a primary amine. The presence of two bands is expected. Similar values are reported for various 2-aminothiazole derivatives.[4][5]
~3100C-H StretchAromatic (Phenyl)The C-H stretching of the phenyl ring typically appears just above 3000 cm⁻¹.
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)The bending vibration of the N-H bonds is expected in this region.
~1550C=N StretchThiazole RingThe carbon-nitrogen double bond within the thiazole ring gives rise to a characteristic absorption band.
~1480C=C StretchAromatic RingThe stretching vibrations of the carbon-carbon double bonds in the phenyl ring are expected here.
~1100C-S StretchThiazole RingThe carbon-sulfur bond vibration is typically found in this region.
~700-600C-Br StretchBromo-substituentThe carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a single bromine atom, a characteristic isotopic pattern is expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two peaks of almost equal intensity:

    • m/z 254: Corresponding to the molecule with the ⁷⁹Br isotope (C₉H₇⁷⁹BrN₂S)⁺.

    • m/z 256: Corresponding to the molecule with the ⁸¹Br isotope (C₉H₇⁸¹BrN₂S)⁺. This M+ and M+2 pattern is a definitive indicator of a monobrominated compound.[7]

  • Major Fragmentation Pathways: Aromatic and heterocyclic systems are relatively stable, often leading to a prominent molecular ion peak.[8]

M [C₉H₇BrN₂S]⁺ m/z 254/256 F1 [C₉H₇N₂S]⁺ m/z 175 M->F1 - Br• F3 [C₆H₅]⁺ m/z 77 M->F3 - C₃H₂BrN₂S F2 [C₈H₆N₂S]⁺ m/z 162 F1->F2 - HCN

Caption: Predicted major fragmentation pathway for 5-bromo-4-phenyl-1,3-thiazol-2-amine.

  • Loss of a Bromine Radical: The most likely initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment at m/z 175 .

  • Loss of HCN: Subsequent fragmentation of the thiazole ring could involve the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 162 .

  • Phenyl Cation: The appearance of a fragment at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also highly probable.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion and the isotopic pattern, as well as the major fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the structural elucidation of 5-bromo-4-phenyl-1,3-thiazol-2-amine. The predicted data presented in this guide, based on fundamental principles and comparison with known analogues, offers a robust framework for researchers to confirm the identity and purity of this important compound. The key identifying features include the absence of a C5-H proton signal in the ¹H NMR, the characteristic C-Br absorption in the IR spectrum, and the definitive M+/M+2 isotopic pattern in the mass spectrum.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1475.
  • Maki AL-Jaffer, T. K., Naser, Z. O., & Hameed, A. J. (2022). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. Retrieved from [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Kalluraya, B., Isloor, A. M., & Rai, G. (2005). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 17(4), 2512-2518.
  • Karunathan, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Elixir Comp. Chem., 71, 24793-24802.
  • Ismail, M. M. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]

  • El-Gamel, N. E. A. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Journal of Chemistry, 2015, 1-13.
  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Ayach, A. A., et al. (1985). 28 vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, 2-amino. Journal of Molecular Structure, 131, 1-2.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

  • Molecules. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ResearchGate. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • Molecules. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

Sources

Foundational

The Strategic Role of 5-Bromo-4-phenyl-1,3-thiazol-2-amine in the Patent Landscape of Advanced Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction In the competitive arena of drug discovery and development, the identification of versatile chemical scaffolds is paramount. The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the competitive arena of drug discovery and development, the identification of versatile chemical scaffolds is paramount. The 2-aminothiazole moiety is a privileged structure, forming the core of numerous biologically active compounds. This guide delves into the patent literature surrounding a specific, highly functionalized derivative: 5-bromo-4-phenyl-1,3-thiazol-2-amine. While not always the final active pharmaceutical ingredient (API), this compound has emerged as a critical building block in the synthesis of complex therapeutic agents, most notably next-generation modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). This guide will explore the synthesis, patented applications, and the underlying scientific rationale for its use, providing researchers and drug development professionals with a comprehensive understanding of its strategic importance.

The 5-Bromo-4-phenyl-1,3-thiazol-2-amine Core: Synthesis and Properties

The utility of 5-bromo-4-phenyl-1,3-thiazol-2-amine as a synthetic intermediate stems from its unique arrangement of reactive sites. The primary amine at the 2-position allows for a variety of coupling reactions, while the bromine atom at the 5-position provides a handle for further functionalization, often through cross-coupling reactions. The phenyl group at the 4-position contributes to the overall structural architecture and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Synthesis of the Core Structure

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. A common and efficient method for preparing the 5-bromo-4-phenyl-1,3-thiazol-2-amine core involves the Hantzsch thiazole synthesis. This reaction typically proceeds via the condensation of an α-haloketone with a thiourea.

Experimental Protocol: Hantzsch Thistle Synthesis

  • Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or methanol, to yield α-bromoacetophenone.

  • Cyclocondensation: The resulting α-bromoacetophenone is then reacted with thiourea in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclization and formation of the 2-amino-4-phenylthiazole intermediate.

  • Bromination at the 5-position: The final step involves the regioselective bromination of the 2-amino-4-phenylthiazole at the electron-rich 5-position. This can be achieved using elemental bromine in a solvent like acetic acid. The reaction mixture is stirred until the starting material is consumed, and the product, 5-bromo-4-phenyl-1,3-thiazol-2-amine, is then isolated and purified.

G acetophenone Acetophenone alpha_bromo α-Bromoacetophenone acetophenone->alpha_bromo Bromination (e.g., NBS) aminothiazole 2-Amino-4-phenylthiazole alpha_bromo->aminothiazole + Thiourea (Hantzsch Synthesis) final_product 5-Bromo-4-phenyl-1,3-thiazol-2-amine aminothiazole->final_product Bromination (Br2)

Caption: Synthetic pathway for 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Patented Application: A Key Intermediate in the Synthesis of CFTR Modulators

A significant application of 5-bromo-4-phenyl-1,3-thiazol-2-amine is highlighted in the patent literature for the development of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional protein that impairs ion and water transport across cell membranes.[1][2] CFTR modulators are a class of drugs that aim to correct the function of this faulty protein.[2]

The international patent application WO2022076628A1 , filed by Vertex Pharmaceuticals, discloses the use of 5-bromo-4-phenyl-1,3-thiazol-2-amine as a key intermediate in the synthesis of novel CFTR modulators.[3] This patent underscores the importance of the 2-aminothiazole scaffold in the development of treatments for cystic fibrosis.[4]

The Role in the Patented Synthetic Route

In the synthetic scheme detailed in WO2022076628A1, 5-bromo-4-phenyl-1,3-thiazol-2-amine serves as a nucleophile.[3] The primary amine at the 2-position of the thiazole ring reacts with an electrophilic partner, in this case, a sulfonyl chloride, to form a sulfonamide linkage.

Experimental Protocol Example from WO2022076628A1

A solution of 5-bromo-4-phenyl-thiazol-2-amine and 3-nitrobenzenesulfonyl chloride in pyridine is heated.[3] The nucleophilic 2-amino group of the thiazole attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a new N-S bond. The pyridine acts as a base to neutralize the HCl byproduct. The resulting product is a key intermediate that undergoes further transformations to yield the final CFTR modulator.[3]

G cluster_0 Key Patented Reaction start_material 5-Bromo-4-phenyl-1,3-thiazol-2-amine intermediate N-(5-bromo-4-phenylthiazol-2-yl)-3-nitrobenzenesulfonamide start_material->intermediate + reagent 3-Nitrobenzenesulfonyl Chloride reagent->intermediate final_modulator Final CFTR Modulator intermediate->final_modulator Further Synthetic Steps

Caption: Role of the core compound in a patented CFTR modulator synthesis.

Structure-Activity Relationship and the Importance of the Thiazole Core

The 2-aminothiazole scaffold is a recurring motif in medicinal chemistry due to its ability to engage in various biological interactions. In the context of CFTR modulators, the thiazole ring and its substituents likely play a crucial role in positioning the molecule correctly within the binding pocket of the CFTR protein. The phenyl and bromo substituents on the thiazole core can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

The development of CFTR modulators often involves extensive structure-activity relationship (SAR) studies. While the specific biological data for the final compounds derived from 5-bromo-4-phenyl-1,3-thiazol-2-amine in WO2022076628A1 are not detailed in the publicly available information, the patent application itself is a testament to the perceived value of this synthetic route and the resulting compounds. The inclusion of the 2-aminothiazole core is a deliberate design choice based on its proven track record in interacting with biological targets.

Broader Therapeutic Potential of 2-Aminothiazole Derivatives

Beyond CFTR modulators, the 2-aminothiazole scaffold is a versatile pharmacophore with a wide range of documented biological activities. This broad applicability further enhances the value of intermediates like 5-bromo-4-phenyl-1,3-thiazol-2-amine for drug discovery programs.

Table 1: Reported Biological Activities of 2-Aminothiazole Derivatives

Therapeutic AreaMechanism of Action / Target
Oncology Kinase inhibition (e.g., Aurora kinase, CDK), Tubulin polymerization inhibition
Infectious Diseases Antibacterial, Antifungal, Antiviral
Inflammatory Diseases Cyclooxygenase (COX) inhibition
Neurological Disorders Monoamine oxidase (MAO) inhibition

The diverse biological activities of 2-aminothiazole derivatives suggest that intermediates like 5-bromo-4-phenyl-1,3-thiazol-2-amine could be valuable starting points for the synthesis of novel compounds targeting a range of diseases.

Conclusion and Future Outlook

The patent literature provides a clear indication of the industrial and therapeutic relevance of 5-bromo-4-phenyl-1,3-thiazol-2-amine. Its role as a key intermediate in the synthesis of next-generation CFTR modulators, as evidenced by patent applications from leading pharmaceutical companies, highlights its strategic importance in modern drug discovery. The synthetic accessibility of this core and the versatility of its functional groups make it an attractive scaffold for medicinal chemists.

For researchers and drug development professionals, understanding the patented applications of such intermediates is crucial for navigating the competitive landscape of pharmaceutical innovation. The continued exploration of the 2-aminothiazole scaffold, facilitated by the availability of well-defined building blocks like 5-bromo-4-phenyl-1,3-thiazol-2-amine, is likely to yield a new generation of therapeutics for a wide array of human diseases. The journey from a simple heterocyclic core to a life-changing medicine is a testament to the power of synthetic chemistry and the strategic navigation of the patent landscape.

References

  • Modulators of cystic fibrosis transmembrane conductance regulator. WO2022076628A1.
  • Click-based synthesis of triazolobithiazole ΔF508-CFTR correctors for cystic fibrosis. PMC. [Link]

  • Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. US10793547B2.
  • Modulators of CFTR. Updates on clinical development and future directions. PubMed. [Link]

  • Vertex Pharmaceuticals Inc: Patent for CFTR Modulators. [Link]

Sources

Foundational

A Technical Guide to the Acute Toxicity Assessment of 2-amino-5-bromo-4-phenylthiazole

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. The specific derivative, 2-amino-5-bromo-4-phenylthia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. The specific derivative, 2-amino-5-bromo-4-phenylthiazole, represents a promising candidate for further investigation in drug development pipelines. A critical early step in the characterization of any new chemical entity is a thorough assessment of its acute toxicity profile. This guide provides a comprehensive framework for determining the acute toxicity of 2-amino-5-bromo-4-phenylthiazole. As no public data for this specific molecule exists, this document establishes a predictive toxicological profile based on close structural analogs and details the authoritative, internationally recognized protocols required for its experimental determination. The objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded strategy for hazard identification and classification in line with global regulatory standards.

Predictive Toxicology: A Data-Driven Approach from Structural Analogs

In the absence of direct experimental data, a weight-of-evidence analysis leveraging structure-activity relationships (SAR) from closely related molecules is a cornerstone of modern, ethical toxicology. This approach allows for an informed hypothesis of the substance's likely hazard profile, which is crucial for designing safe and efficient in vivo studies.

Causality of Analog Selection

The toxicity of a substituted thiazole is dictated by the interplay of its core structure and the electronic and steric properties of its substituents. For 2-amino-5-bromo-4-phenylthiazole, we must consider the contributions of the aminothiazole core, the phenyl group at the C4 position, and the bromine atom at the C5 position. Therefore, analogs were selected that systematically deconstruct this architecture to infer the contribution of each moiety.

Analysis of Analog Toxicity Data

Data from publicly available safety data sheets and toxicological databases for key structural analogs provide a clear, converging picture of the likely hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this analysis.[1][2]

Compound NameStructural DifferenceGHS Hazard Classification (Oral)Key Findings & Inferences
2-Amino-4-phenylthiazole Lacks C5-bromoAcute Toxicity 3 (H301: Toxic if swallowed) The core 2-amino-4-phenylthiazole structure is itself significantly toxic via the oral route. It is also classified as a skin and severe eye irritant.
2-Amino-5-bromo-4-methylthiazole C4-phenyl replaced by methylAcute Toxicity 4 (H302: Harmful if swallowed) Replacing the larger phenyl group with a smaller methyl group appears to decrease the acute oral toxicity. This suggests the phenyl ring may play a role in the compound's systemic toxicity. This analog is also noted to cause serious eye damage.
2-(Boc-amino)-5-bromothiazole Lacks C4-phenyl, N-protectedSkin Irritant 2, Eye Irritant 2Even without the phenyl group, the bromo-aminothiazole core is associated with skin and eye irritation.
2-Amino-4-phenyl-5-methylthiazole C5-bromo replaced by methylAcute Toxicity 4 (H302: Harmful if swallowed)Replacing the bromine with a methyl group also appears to reduce oral toxicity compared to the parent 2-amino-4-phenylthiazole, indicating the C5-halogen may contribute to the higher toxicity. It is also a skin irritant and causes serious eye damage.
Predicted Hazard Profile for 2-amino-5-bromo-4-phenylthiazole

Synthesizing the data from these analogs leads to a high-confidence prediction:

  • Acute Oral Toxicity: The presence of the 4-phenyl group, which imparts higher toxicity than a methyl group, combined with the 5-bromo substitution, suggests the compound will be Toxic if swallowed , likely classifying as GHS Acute Toxicity Category 3 .

  • Dermal and Ocular Hazards: The consistent findings of skin and severe eye irritation/damage across multiple analogs strongly indicate that this compound will be, at minimum, a skin irritant and pose a risk of serious eye damage (GHS Category 1 or 2) .

This predictive assessment is not a substitute for experimental data but serves as an indispensable guide for the safe handling and rational design of the definitive studies outlined below.

Experimental Protocols for Definitive Acute Toxicity Assessment

To experimentally determine the acute toxicity and formally classify 2-amino-5-bromo-4-phenylthiazole, a tiered testing strategy adhering to the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals is mandatory. These guidelines are the international gold standard, ensuring data quality, reproducibility, and animal welfare considerations.

Strategic Workflow for Acute Toxicity Evaluation

The following workflow illustrates the logical progression from predictive assessment to definitive classification, prioritizing methods that reduce and refine animal use.

G cluster_0 Phase 1: In Silico & Analog Analysis cluster_1 Phase 2: Experimental Determination (OECD Guidelines) cluster_2 Phase 3: Classification & Reporting A Data Mining for 2-amino-5-bromo-4-phenylthiazole B Identify & Analyze Structural Analogs A->B No direct data C Predictive Hazard Assessment (Oral, Dermal, Ocular) B->C Synthesize SAR D Acute Oral Toxicity OECD 423 (Acute Toxic Class Method) C->D Inform Starting Dose E Acute Dermal Irritation OECD 404 C->E Predicts Irritation F Acute Eye Irritation OECD 405 C->F Predicts Irritation G Data Analysis (Mortality, Clinical Signs, Pathology) D->G E->G F->G H GHS Classification G->H I Final Safety Data Sheet & Regulatory Submission H->I

Caption: Workflow for Acute Toxicity Assessment.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This method is selected for its efficiency, use of minimal animals, and direct applicability to GHS classification.[3][4]

  • Justification: The Acute Toxic Class Method is a stepwise procedure using three animals per step.[4] It provides sufficient information for hazard classification without needing to calculate a precise LD50, thereby aligning with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

  • Experimental Design:

    • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old) are the standard model, as females are often slightly more sensitive.[5]

    • Housing: Animals are housed individually under standard laboratory conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard diet and drinking water.[5]

    • Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose). The concentration is prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g body weight.

    • Starting Dose Selection: Based on the predictive assessment (GHS Category 3), a starting dose of 50 mg/kg is scientifically justified. A higher starting dose (e.g., 300 mg/kg) would be inappropriate and risk severe animal welfare consequences.

    • Procedure:

      • Animals are fasted overnight prior to dosing.

      • The substance is administered as a single dose by oral gavage.

      • Three female rats are used in the first step. The outcome (number of survivors after 48 hours) determines the next step, as prescribed by the OECD 423 guideline (e.g., if 2-3 animals die, the test is stopped and the substance is classified; if 0-1 die, a higher dose is tested in another group).[4][6]

    • Observation Period: Animals are closely observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS activity, etc.), and changes in body weight for a total of 14 days .[7]

    • Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Protocol: Acute Dermal & Eye Irritation/Corrosion (OECD 404 & 405)

Given the strong prediction of irritation, these studies are essential.

  • Justification: The structural alerts from analogs necessitate the characterization of local tissue effects. The OECD guidelines provide a harmonized method for assessing skin and eye responses.[8][9]

  • Experimental Design (OECD 404 - Dermal): [10]

    • Animal Model: A single albino rabbit is typically used for the initial test.

    • Procedure: A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small (6 cm²) patch of clipped skin and covered with a semi-occlusive dressing for a 4-hour exposure period.[11]

    • Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reversibility of any lesions is followed for up to 14 days.[10]

  • Experimental Design (OECD 405 - Eye): [12]

    • Animal Model: A single albino rabbit is used for the initial test.

    • Procedure: A 0.1 mL (liquid) or 0.1 g (solid) amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.[13] The use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[12]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours for effects on the cornea, iris, and conjunctiva. Reversibility is assessed for up to 21 days.

Data Interpretation and GHS Classification

The outcomes of the experimental protocols are directly translated into GHS hazard classifications.[14] This process is not merely observational but follows a defined logic based on the severity and reversibility of effects.

GHS Classification Logic

The following diagram illustrates the decision logic for classifying a substance based on acute oral toxicity data, which would be derived from the OECD 423 study.

GHS_Classification Start LD50 Estimate (mg/kg) C1 LD50 <= 5 Start->C1 C2 5 < LD50 <= 50 Start->C2 C3 50 < LD50 <= 300 Start->C3 C4 300 < LD50 <= 2000 Start->C4 C5 2000 < LD50 <= 5000 Start->C5 R1 GHS Category 1 (Fatal) C1->R1 Yes R2 GHS Category 2 (Fatal) C2->R2 Yes R3 GHS Category 3 (Toxic) C3->R3 Yes R4 GHS Category 4 (Harmful) C4->R4 Yes R5 GHS Category 5 (May be Harmful) C5->R5 Yes

Caption: GHS Classification Criteria for Acute Oral Toxicity.

Conclusion

While specific acute toxicity data for 2-amino-5-bromo-4-phenylthiazole is not currently in the public domain, a robust predictive assessment based on structural analogs indicates the compound is likely to be toxic if swallowed (GHS Category 3) and poses a risk for skin irritation and serious eye damage . This technical guide provides the authoritative, step-by-step experimental framework required to definitively test this hypothesis according to internationally accepted OECD guidelines. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for accurate hazard classification, informing safe handling procedures, and guiding the next steps in the drug development and regulatory approval process.

References

  • Acute Toxicity. The Joint Research Centre, European Union. [Link]

  • GHS Classification Criteria for Acute Toxicity. (2018-03-06). ChemSafetyPro.COM. [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion. (2012-10-02). National Toxicology Program (NTP). [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. (2002-04-24). OECD. [Link]

  • OECD 402: Acute Dermal Toxicity. (2021-05-26). Analytice. [Link]

  • OECD Guideline for Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001-12-17). National Toxicology Program. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

  • OECD 404: Acute Dermal Irritation/Corrosion. (2024-05-12). Nucro-Technics. [Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing. [Link]

  • OECD 404: Acute skin irritation. Nelson Labs. [Link]

  • Test Guideline No. 405 Acute Eye Irritation/Corrosion. (2020-06-26). Flashpoint srl. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia. [Link]

  • Acute Dermal Irritation OECD 404. Altogen Labs. [Link]

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004-07-07). EPA. [Link]

  • Acute Dermal Toxicity Oecd 402. Scribd. [Link]

  • OECD Test Guideline 405. OECD. [Link]

  • OECD TG 404 Acute Dermal Toxicity Testing Strategy. L'Oréal. [Link]

  • Acute dermal toxicity study in rats TEST GUIDELINE(S) OECD 402. (2018-08-14). [Link]

  • Acute Dermal Toxicity OECD 402. Altogen Labs. [Link]

  • Eye Irritation Testing. ECETOC. [Link]

  • dermal toxicity studies as per oecd guideline. Gyan Sanchay. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025-12-24). YouTube. [Link]

  • In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). IVAMI. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2001-12-17). ResearchGate. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020-05-21). YouTube. [Link]

  • Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. (2012-11-28). PubMed. [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a key heterocyclic scaffold with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol begins with the well-established Hantzsch thiazole synthesis to form the 4-phenyl-1,3-thiazol-2-amine intermediate.[1][2] This is followed by a regioselective electrophilic bromination at the C-5 position to yield the final target compound as its hydrobromide salt. This guide is designed for researchers in organic synthesis and pharmaceutical development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield results.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[3] Thiazole derivatives are known to exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The specific target of this protocol, 5-bromo-4-phenyl-1,3-thiazol-2-amine, serves as a versatile intermediate. The bromine atom at the C-5 position provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse compound libraries for drug discovery campaigns.

This protocol outlines a robust and scalable synthesis divided into two primary stages:

  • Stage 1: Synthesis of 4-phenyl-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis.

  • Stage 2: Regioselective bromination of the intermediate to afford 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide.

Overall Reaction Scheme

Figure 1: Two-step synthesis of the target compound.

Part I: Synthesis of 4-phenyl-1,3-thiazol-2-amine (Intermediate 1)

This stage employs the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound.[5] It is a reliable and high-yielding reaction for forming the thiazole core.[1]

Mechanistic Insight: The Hantzsch Synthesis

The reaction proceeds through a well-defined pathway.[1][6]

  • Nucleophilic Attack (S_N2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion.

  • Intramolecular Cyclization: The amino group then performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
2-BromoacetophenoneC₈H₇BrO199.045.00 g25.1α-haloketone
ThioureaCH₄N₂S76.122.87 g37.7Thioamide source
Methanol (MeOH)CH₃OH32.0425 mL-Solvent
Sodium Carbonate (aq)Na₂CO₃105.99100 mL (5% w/v)-Neutralizing agent
Deionized WaterH₂O18.02As needed-Rinsing
Equipment
100 mL Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Heating mantle with controllerHeating
CondenserReflux
Buchner funnel & flaskFiltration
Standard laboratory glassware
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromoacetophenone (5.00 g, 25.1 mmol) and thiourea (2.87 g, 37.7 mmol).

  • Solvent Addition: Add methanol (25 mL) and a magnetic stir bar to the flask.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The reactants will dissolve, and the solution may turn yellow. Maintain reflux for 2 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the condensation and cyclization reactions while preventing solvent loss.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) [Hexane:Ethyl Acetate (7:3)]. The disappearance of the 2-bromoacetophenone spot indicates completion.

  • Cooling & Precipitation: After 2 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Work-up: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution while stirring. A pale yellow solid will precipitate.

    • Causality Note: The sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which deprotonates the aminothiazole, causing it to precipitate due to its poor solubility in water.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying & Purification: Spread the solid on a watch glass and dry in a vacuum oven at 50°C. The crude product can be further purified by recrystallization from hot ethanol to yield pale yellow crystals.[7]

  • Characterization: Determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Diagram: Hantzsch Synthesis

Hantzsch_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps reagents Combine Reactants: - 2-Bromoacetophenone - Thiourea - Methanol reflux Heat to Reflux (2 hours) reagents->reflux Stir monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool precipitate Pour into 5% Na₂CO₃ (aq) Precipitate Forms cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with H₂O filtrate->wash dry Dry Product wash->dry purify Recrystallize (Ethanol) dry->purify product1 Intermediate 1: 4-phenyl-1,3-thiazol-2-amine purify->product1

Caption: Hantzsch synthesis workflow for Intermediate 1.

Part II: Synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide (Final Product)

This stage involves the direct bromination of the thiazole ring. The electron-donating amino group at the C-2 position strongly activates the C-5 position for electrophilic aromatic substitution, ensuring high regioselectivity.[8]

Mechanistic Insight: Electrophilic Aromatic Substitution

The aromatic thiazole ring reacts with bromine (Br₂) in an electrophilic substitution reaction. The lone pair on the C-2 amino group's nitrogen atom donates electron density into the ring, making the C-5 position electron-rich and highly susceptible to attack by the electrophile (Br⁺). A resonance-stabilized intermediate (sigma complex) is formed, which then loses a proton to restore aromaticity, resulting in the 5-bromo substituted product. The product precipitates as the hydrobromide salt.

Critical Safety Precautions
  • Bromine (Br₂): Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns on skin contact. ALWAYS handle liquid bromine and its solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).[9]

  • Hydrobromic Acid (HBr): The reaction generates hydrogen bromide gas, which is a strong irritant to the respiratory system, eyes, and skin.[10][11] The final product is also an acidic salt. All procedures must be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
4-phenyl-1,3-thiazol-2-amineC₉H₈N₂S176.243.00 g17.0Substrate
Glacial Acetic AcidCH₃COOH60.0530 mL-Solvent
BromineBr₂159.810.96 mL (2.9 g)18.1Brominating agent
Diethyl Ether(C₂H₅)₂O74.1250 mL-Washing solvent
Equipment
100 mL Round-bottom flaskReaction vessel
50 mL Dropping funnelReagent addition
Magnetic stirrer and stir barAgitation
Ice-water bathTemperature control
Buchner funnel & flaskFiltration
Chemical fume hoodMANDATORY
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-phenyl-1,3-thiazol-2-amine (3.00 g, 17.0 mmol) in glacial acetic acid (30 mL) with magnetic stirring.

  • Bromine Solution: In a separate small flask, carefully prepare a solution of bromine (0.96 mL, 18.1 mmol) in 10 mL of glacial acetic acid. Perform this step in a fume hood.

  • Temperature Control: Cool the flask containing the thiazole solution to 0-5°C using an ice-water bath.

  • Slow Addition: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred thiazole solution over 30 minutes. Maintain the reaction temperature below 10°C.

    • Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction, prevent over-bromination, and minimize side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours. A precipitate of the hydrobromide salt should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 25 mL) to remove residual acetic acid and any unreacted bromine.

    • Causality Note: Diethyl ether is used for washing as the hydrobromide salt product is insoluble in it, while impurities are more soluble.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Determine the final yield and melting point. Confirm the structure via NMR, noting the disappearance of the C-5 proton signal from the starting material.

Workflow Diagram: Regioselective Bromination

Bromination_Workflow cluster_prep Preparation (in Fume Hood) cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product dissolve Dissolve Intermediate 1 in Acetic Acid cool_ice Cool to 0-5°C dissolve->cool_ice bromine_prep Prepare Br₂ solution in Acetic Acid add_br2 Add Br₂ solution dropwise (< 10°C) bromine_prep->add_br2 cool_ice->add_br2 stir_rt Stir at RT (3 hours) Product Precipitates add_br2->stir_rt filtrate Vacuum Filtration stir_rt->filtrate wash_ether Wash with Diethyl Ether filtrate->wash_ether dry Dry in Vacuum Oven wash_ether->dry final_product 5-bromo-4-phenyl-1,3-thiazol- 2-amine hydrobromide dry->final_product

Caption: Bromination workflow for the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction.Extend reflux time and monitor closely by TLC. Ensure reagents are pure and dry.
Product lost during work-up.Ensure the neutralizing solution is cold to minimize product solubility.
Dark, oily product in Stage 1 Impurities in starting material.Use purified 2-bromoacetophenone. Recrystallize the final product carefully.
Low yield in Stage 2 Loss of bromine due to evaporation.Ensure all joints are sealed and the reaction is maintained at a low temperature during addition.
Incomplete precipitation.After stirring, cool the mixture again in an ice bath. If needed, add a small amount of diethyl ether to encourage precipitation.
Product is colored (yellow/brown) Residual bromine present.Wash the filter cake thoroughly with diethyl ether until the filtrate is colorless.

References

  • Deshmukh, A. et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. International Journal of Advanced Research, 10(11), 547-553. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]

  • Himaja, M. et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan J. Chem, 4(2), 339-345. [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • Banerjee, J. et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527. [Link]

  • Patel, D. et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity, 19(5), e202100871. [Link]

  • ResearchGate. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]

  • SciSpace. (2015). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • National Institutes of Health. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 11(5), 2938–2944. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles by halogenation/nucleophilic substitution reaction. J. Chem. Pharm. Res., 8(3), 147-152. [Link]

  • Univar Solutions. (2021). Safe Handling and Supply of Hydrobromic Acid (HBr). [Link]

  • International Journal of Scientific Development and Research. (2023). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR, 8(6). [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrogen Bromide. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • LinkedIn. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. [Link]

  • Google Patents. (1991).
  • National Institutes of Health. (2008). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, 64(Pt 12), o2396. [Link]

  • National Institutes of Health. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(10), 15645–15663. [Link]

  • ResearchGate. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]

  • ICL Group. (n.d.). Hydrobromic Acid Safety Handbook. [Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2307-2312. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 375-380. [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. [Link]

Sources

Application

Streamlining Discovery: One-Pot Synthesis of Functionalized Thiazole Derivatives for Modern Drug Development

An Application Guide for Researchers The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficient construction of this valuable scaffold, particularly with diverse functional groups, is a critical task for drug discovery and development professionals. Traditional multi-step syntheses, however, are often plagued by time-consuming operations, costly purification of intermediates, and significant solvent waste.

This application note details the principles and protocols for the one-pot synthesis of functionalized thiazole derivatives. By combining multiple reaction steps into a single, continuous process, these methods offer superior efficiency, atom economy, and alignment with the principles of green chemistry.[1][3] We will explore modern variations of the classic Hantzsch thiazole synthesis, leveraging innovative catalytic systems and energy sources to provide researchers with robust and reproducible protocols for creating diverse thiazole libraries.

Pillar 1: Core Synthetic Strategies & Mechanistic Rationale

The foundation of modern one-pot thiazole synthesis is often the Hantzsch reaction, which traditionally involves the condensation of an α-haloketone with a thioamide.[4] Multicomponent, one-pot adaptations of this reaction streamline the process by bringing together three or more reactants in a single vessel, generating complexity and diversity in a single step.

The Hantzsch-Based Three-Component Reaction

The most prevalent one-pot strategy involves the reaction of an α-halo carbonyl compound , a thioamide source (such as thiosemicarbazide or thiourea), and a third versatile component that introduces desired functionality. The reaction proceeds through a well-established mechanism that ensures the reliable formation of the thiazole core.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halo carbonyl. This step is often the rate-determining step and can be accelerated by catalysts that activate the carbonyl group or enhance the nucleophilicity of the sulfur. The subsequent intramolecular cyclization via nucleophilic attack by the nitrogen atom, followed by dehydration, is an energetically favorable cascade that drives the reaction towards the stable aromatic thiazole product.[3][5]

Hantzsch_Mechanism Reactants α-Halo Carbonyl + Thiosemicarbazide + Third Component Intermediate1 Nucleophilic Attack (C-S Bond Formation) Reactants->Intermediate1 Catalyst/Heat Intermediate2 Intramolecular Cyclization (C-N Bond Formation) Intermediate1->Intermediate2 - HBr Intermediate3 Dehydration (Aromatization) Intermediate2->Intermediate3 - H₂O Product Functionalized Thiazole Derivative Intermediate3->Product

Caption: Generalized mechanism for a one-pot Hantzsch-type thiazole synthesis.

Innovations in Catalysis and Reaction Conditions

The choice of catalyst and energy source is critical for optimizing reaction efficiency, yield, and environmental impact.

  • Heterogeneous Catalysts: Reusable nanoparticles, such as NiFe₂O₄, act as highly effective heterogeneous catalysts.[3][5] Their high surface area provides numerous active sites for the reaction, and their magnetic properties often allow for simple recovery and reuse, significantly improving the sustainability of the process.

  • Biocatalysis: Enzymes like trypsin from porcine pancreas (PPT) have been successfully employed to catalyze thiazole synthesis under mild conditions (e.g., 45 °C).[6] This chemoenzymatic approach offers high selectivity and avoids the harsh reagents or high temperatures required in some traditional methods.

  • Alternative Energy Sources:

    • Ultrasound Irradiation: Sonication provides energy through acoustic cavitation, creating localized hot spots that dramatically accelerate reaction rates. This technique often leads to higher yields in shorter times and can be performed under milder conditions.[7][8]

    • Microwave Irradiation: Microwave-assisted synthesis uses dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. This method significantly reduces reaction times from hours to minutes and is a powerful tool for high-throughput synthesis.[9][10]

Pillar 2: Field-Proven Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear steps, expected outcomes, and methods for structural confirmation.

Protocol 1: Green, Nanoparticle-Catalyzed One-Pot Synthesis of Bioactive Thiazoles

This protocol is adapted from a facile and green method for synthesizing novel thiazole scaffolds with potential anticancer activity, employing reusable NiFe₂O₄ nanoparticles as a catalyst in an environmentally benign solvent system.[3][5]

Protocol_1_Workflow A 1. Combine Reactants & Catalyst (α-halocarbonyl, thiosemicarbazide, anhydride, NiFe₂O₄ NPs) B 2. Add Solvent (Ethanol:Water 1:1) A->B C 3. Reflux Reaction (75 °C for 60 min) B->C D 4. Monitor Progress (Thin Layer Chromatography) C->D E 5. Isolate Product (Cool, filter solid) D->E F 6. Purify & Characterize (Recrystallization, NMR, MS) E->F

Caption: Experimental workflow for the nanoparticle-catalyzed synthesis.

Materials & Reagents

Reagent/MaterialMolar Equiv.Purpose
α-Halo Carbonyl Compound1.0Thiazole ring precursor
Thiosemicarbazide1.0Thiazole ring precursor (N & S source)
Anhydride (e.g., Phthalic)1.0Functionalizing agent
NiFe₂O₄ Nanoparticles5 mg (catalytic)Reusable catalyst
Ethanol:Water (1:1)-Green solvent system

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), the desired anhydride (1.0 mmol), and NiFe₂O₄ nanoparticles (5 mg).

  • Solvent Addition: Add 10 mL of an ethanol:water (1:1) mixture to the flask.

  • Reaction Execution: Heat the mixture to 75 °C and maintain reflux with stirring for approximately 60 minutes.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will typically precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Expected Results & Validation

  • Yield: This method is reported to produce excellent yields, often exceeding 90%.[5]

  • Physical Appearance: The final products are typically stable, crystalline solids.

  • Structural Confirmation: The identity and purity of the synthesized thiazole derivatives must be confirmed using standard analytical techniques. The literature confirms structures using ¹H NMR, ¹³C NMR, and mass spectrometry to verify the successful formation of the target molecule.[3][5]

Protocol 2: Chemoenzymatic One-Pot Synthesis of Thiazole Derivatives

This protocol outlines a novel, mild synthesis using trypsin as a biocatalyst, ideal for constructing thiazoles when sensitive functional groups are present.[6]

Materials & Reagents

Reagent/MaterialMolar Equiv.Purpose
Secondary Amine1.0Functionalizing agent
Benzoyl Isothiocyanate1.0Thiazole ring precursor
Dialkyl Acetylenedicarboxylate1.0Thiazole ring precursor
Trypsin from Porcine Pancreas (PPT)20 mg (catalytic)Biocatalyst
Ethanol5 mLSolvent

Step-by-Step Methodology

  • Reaction Setup: In a 10 mL test tube, create a mixture of the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and trypsin (20 mg).

  • Solvent Addition: Add 5 mL of ethanol to the test tube.

  • Reaction Execution: Place the sealed tube on a shaker with end-over-end rotation (approx. 160 rpm) in an incubator set to 45 °C. Allow the reaction to proceed for 7 hours.[6]

  • Monitoring: Monitor the reaction to completion using TLC.

  • Work-up and Isolation: Once the reaction is complete, filter the solution to remove the enzyme catalyst. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting residue using silica gel column chromatography, typically with a hexane/ethyl acetate eluent system (e.g., 4:1 ratio), to afford the pure thiazole derivative.[6]

Expected Results & Validation

  • Yield: This chemoenzymatic method can achieve high yields, up to 94%, under optimized conditions.[6]

  • Physical Appearance: Products are often obtained as solids after purification.[6]

  • Structural Confirmation: Characterize the final compounds by ¹H-NMR, IR spectroscopy, and mass spectrometry. For example, the ¹H-NMR spectrum of methyl 2-(diethylamino)-4-phenylthiazole-5-carboxylate should show characteristic signals for the ethyl groups, the methyl ester, and the phenyl ring protons.[6]

Pillar 3: Summary and Future Directions

The one-pot synthesis of functionalized thiazoles represents a significant advancement in synthetic efficiency and sustainability. By leveraging multicomponent strategies with modern catalytic systems—including reusable nanoparticles and enzymes—researchers can rapidly generate diverse libraries of these medicinally important compounds. The protocols detailed here provide reliable, field-proven methods that reduce waste, save time, and offer high yields of desired products.

Future research will likely focus on expanding the substrate scope, developing even more active and selective green catalysts, and integrating these one-pot syntheses into automated platforms for high-throughput screening and accelerated drug discovery.

References

  • Title: Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies Source: ACS Omega URL: [Link]

  • Title: One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents Source: OncoTargets and Therapy (PMC - NIH) URL: [Link]

  • Title: Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity Source: Asian Journal of Chemistry URL: [Link]

  • Title: Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis Source: ACS Omega URL: [Link]

  • Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]

  • Title: Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: Molecules (PMC - NIH) URL: [Link]

  • Title: Microwave-Assisted One-Pot Three Component Synthesis of Some Thiazolyl(Hydrazonoethyl)Thiazoles as Potential Anti-Breast Cancer Agents Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

  • Title: Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines Source: Journal of Taibah University for Science (Taylor & Francis) URL: [Link]

  • Title: A review on thiazole based compounds & it's pharmacological activities Source: World Journal of Pharmaceutical Research URL: [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Research on 5-bromo-4-phenyl-1,3-thiazol-2-amine

Introduction: The Growing Interest in Thiazole Derivatives as Antimicrobial Agents The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Thiazole Derivatives as Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the 1,3-thiazole nucleus has emerged as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The 2-aminothiazole moiety, in particular, is a cornerstone of numerous molecules with demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The functionalization of the thiazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This document provides a detailed guide for researchers on the application of a specific derivative, 5-bromo-4-phenyl-1,3-thiazol-2-amine, in antimicrobial research. We will delve into its potential mechanisms of action, provide robust protocols for its evaluation, and offer insights into the interpretation of results.

Scientific Rationale and Potential Mechanism of Action

The antimicrobial potential of 2-aminothiazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the precise mechanism of 5-bromo-4-phenyl-1,3-thiazol-2-amine is yet to be elucidated, studies on analogous compounds suggest several plausible targets. The introduction of a phenyl group at the 4-position and a bromo substituent at the 5-position can significantly influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with microbial targets.[2]

Potential mechanisms of action for 2-aminothiazole derivatives include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit enzymes involved in peptidoglycan biosynthesis, such as MurB, which is crucial for bacterial cell wall integrity.[3]

  • Disruption of Fungal Cell Membrane: In fungi, these compounds may target the ergosterol biosynthesis pathway by inhibiting enzymes like CYP51 (lanosterol 14α-demethylase), leading to a compromised cell membrane.[3]

  • Interference with Biofilm Formation: Thiazole derivatives have also been investigated for their ability to inhibit the formation of microbial biofilms, a key virulence factor in many chronic infections.

The presence of the bromo and phenyl groups may enhance the compound's ability to penetrate microbial cell membranes and interact with these targets.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are designed to provide a comprehensive assessment of the antimicrobial activity of 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 5-bromo-4-phenyl-1,3-thiazol-2-amine (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve 5-bromo-4-phenyl-1,3-thiazol-2-amine in sterile DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum, but no test compound.

    • Negative Control (Sterility Control): Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

    • Standard Drug Control: Repeat the serial dilution process with the standard antimicrobial agent.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Analysis A Prepare Stock Solution (10 mg/mL in DMSO) C Add Compound to First Well A->C B Dispense Broth (100 µL/well) B->C D Perform 2-fold Serial Dilutions C->D F Inoculate Plates (10 µL/well) D->F E Prepare Inoculum (5 x 10^5 CFU/mL) E->F G Incubate Plates (Bacteria: 37°C, 24h Fungi: 35°C, 48h) F->G H Read Results (Visual or Spectrophotometric) G->H I Determine MIC H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.

Materials:

  • 5-bromo-4-phenyl-1,3-thiazol-2-amine (test compound)

  • DMSO (sterile)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Bacterial and fungal strains

  • Standard antimicrobial agents

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of the test compound in DMSO.

    • Add a fixed volume (e.g., 100 µL) of each concentration into separate wells.

  • Controls:

    • Positive Control: A well containing a standard antimicrobial agent.

    • Negative Control: A well containing only DMSO.

  • Incubation:

    • Incubate bacterial plates at 37°C for 24 hours.

    • Incubate fungal plates at 25-28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Workflow for Agar Well Diffusion Assay:

Agar_Well_Diffusion A Prepare & Inoculate Agar Plates B Create Wells (6-8 mm) A->B C Add Test Compound & Controls to Wells B->C D Incubate Plates C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Well Diffusion Assay.

Data Presentation and Interpretation

The results of the antimicrobial testing should be presented clearly for comparative analysis.

Table 1: Representative MIC Values for 2-Aminothiazole Derivatives Against Various Microorganisms

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Phenyl-1,3,4-thiadiazol-2-amine derivativesS. aureus, B. subtilis20-28[4]
Phenyl-1,3,4-thiadiazol-2-amine derivativesE. coli, P. aeruginosa24-40[4]
Phenyl-1,3,4-thiadiazol-2-amine derivativesA. niger, C. albicans32-42[4]
2-Phenyl-1,3-thiazole derivativesS. aureus, E. coli, A. niger125-150[5]
Benzo[d]thiazole derivativesS. aureus, E. coli, A. niger50-75[5]

Note: The above data is for related compounds and serves as a general guideline. The actual MIC values for 5-bromo-4-phenyl-1,3-thiazol-2-amine need to be determined experimentally.

Conclusion and Future Directions

The protocols and information provided in this document offer a robust framework for the antimicrobial evaluation of 5-bromo-4-phenyl-1,3-thiazol-2-amine. A systematic investigation of its activity against a broad panel of clinically relevant microbial strains is warranted. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring structure-activity relationships by synthesizing and testing related analogues. Such efforts will be crucial in determining the potential of this compound as a lead for the development of new antimicrobial drugs.

References

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules, 16(11), 9453–9466. Available from: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020). ResearchGate. Available from: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry, 10(1), 254-262. Available from: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Future Medicinal Chemistry, 10(14), 1735-1754. Available from: [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6825-6841. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). Tropical Journal of Pharmaceutical Research, 10(5), 621-630. Available from: [Link]

  • SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. (n.d.). Connect Journals. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1475. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols for Anticancer Studies of 5-bromo-4-phenyl-1,3-thiazol-2-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold in Oncology The thiazole ring is a privileged heterocyclic structure that forms the core of numerous pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic structure that forms the core of numerous pharmacologically active compounds.[1][2] Its unique chemical properties, including the ability to act as a bioisostere for other aromatic systems and engage in various non-covalent interactions, have made it a focal point in medicinal chemistry.[1] In oncology, thiazole derivatives have demonstrated remarkable success, exhibiting a wide array of anticancer activities such as cytotoxicity, cell cycle arrest, and the induction of apoptosis.[3][4] This has led to the development of several thiazole-containing drugs that are now staples in clinical practice. The 5-bromo-4-phenyl-1,3-thiazol-2-amine core, in particular, combines the established anticancer potential of the 2-aminothiazole moiety with the modifiable nature of the phenyl group and the reactivity of the bromine atom, making it a highly attractive scaffold for the design of novel, targeted anticancer agents.[2][4]

This guide provides a comprehensive overview of the experimental workflow for evaluating the anticancer potential of novel 5-bromo-4-phenyl-1,3-thiazol-2-amine derivatives, from initial synthesis to mechanistic elucidation.

Part 1: Synthesis and Characterization of Thiazole Derivatives

The foundation of any drug discovery program is the robust synthesis and rigorous characterization of the compounds of interest. The Hantzsch thiazole synthesis is a classical and versatile method for preparing the 2-aminothiazole core.

Protocol 1.1: General Synthesis via Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of the 5-bromo-4-phenyl-1,3-thiazol-2-amine scaffold.

Rationale: This one-pot reaction is efficient for creating the thiazole ring from readily available starting materials. The bromination of the α-haloketone is a critical step to introduce the bromine atom at the 5-position of the thiazole ring.

Materials:

  • Substituted acetophenone

  • Bromine

  • Thiourea

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

Procedure:

  • α-Bromination of Acetophenone: Dissolve the substituted acetophenone in glacial acetic acid. Add bromine dropwise while stirring at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.

  • Cyclization with Thiourea: To the crude α-bromoacetophenone, add a molar equivalent of thiourea dissolved in ethanol.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Purification: The resulting precipitate, the crude 5-bromo-4-phenyl-1,3-thiazol-2-amine derivative, is collected by filtration, washed with water, and purified by recrystallization from ethanol or by column chromatography.[5]

Characterization: The structure and purity of the synthesized compounds must be confirmed using a suite of analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Anticancer Screening

The initial evaluation of novel compounds involves a tiered screening approach to assess their cytotoxic and antiproliferative effects on cancer cells.[6]

Protocol 2.1: Primary Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Rationale: This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells and is a robust method for initial high-throughput screening.[6][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity of Thiazole Derivatives
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
Derivative 15.2 ± 0.48.1 ± 0.76.5 ± 0.5
Derivative 22.1 ± 0.23.5 ± 0.32.8 ± 0.2
Doxorubicin0.8 ± 0.11.2 ± 0.10.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Part 3: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it exerts its anticancer effects. This involves investigating its impact on key cellular processes like apoptosis and the cell cycle.

Protocol 3.1: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Rationale: A hallmark of many effective anticancer drugs is their ability to induce programmed cell death (apoptosis).[10] This assay quantifies the extent of apoptosis induced by the test compound.

Procedure:

  • Cell Treatment: Treat cancer cells with the thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol 3.2: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11]

Rationale: Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[12] This analysis reveals if the compound induces cell cycle arrest.

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of RNA.[11]

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Visualization: The Drug Discovery and Validation Workflow

The following diagram illustrates the logical progression of experiments from initial screening to mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification Synthesis Synthesis & Characterization Screening Primary Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 < 10 µM) Screening->Hit_ID Apoptosis Apoptosis Assay (Annexin V/PI) Hit_ID->Apoptosis Advance Hits CellCycle Cell Cycle Analysis (PI Staining) Hit_ID->CellCycle Advance Hits MoA Mechanism Elucidation Apoptosis->MoA CellCycle->MoA Kinase Kinase Inhibition Assay MoA->Kinase Hypothesis Driven Western Western Blotting MoA->Western Hypothesis Driven Target_Val Target Validation Kinase->Target_Val Western->Target_Val Lead_Opt Lead Optimization Target_Val->Lead_Opt Lead Optimization

Caption: Experimental workflow for anticancer evaluation of thiazole derivatives.

Part 4: Target Identification and Validation

A crucial aspect of modern drug discovery is identifying the specific molecular target of a compound. Thiazole derivatives are known to inhibit various protein kinases involved in cancer signaling pathways.[1][14] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers and is a prime target for therapeutic intervention.[15][16][17]

Hypothesized Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

We hypothesize that 5-bromo-4-phenyl-1,3-thiazol-2-amine derivatives may exert their anticancer effects by inhibiting key kinases within the PI3K/Akt pathway, such as Akt itself or its upstream activator PI3K.[18]

Protocol 4.1: Western Blotting for Pathway Analysis

Western blotting allows for the detection and quantification of specific proteins, providing a snapshot of the activity of signaling pathways.

Rationale: By measuring the phosphorylation status of key proteins like Akt and its downstream targets, we can determine if the compound inhibits the PI3K/Akt pathway. A decrease in phosphorylated Akt (p-Akt) would be indicative of pathway inhibition.

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization: PI3K/Akt Signaling Pathway Inhibition

This diagram illustrates the PI3K/Akt signaling pathway and the potential point of inhibition by the thiazole derivatives.

G Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-Bromo-4-phenyl- 1,3-thiazol-2-amine Derivative Inhibitor->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by thiazole derivatives.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). (2011). PubMed Central.
  • Inhibition of the PI3K/AKT/mTOR P
  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018).
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • Apoptosis and cancer: Methods and protocols: Second edition. (2015).
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.
  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Synthesis and anticancer properties of 2-aminothiazole deriv
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2020). Semantic Scholar.
  • Basic Methods of Cell Cycle Analysis. (2023). MDPI.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC - NIH.
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (2022). Russian Journal of General Chemistry.
  • How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). European Journal of Medicinal Chemistry.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • PI3K/AKT/mTOR inhibitors in cancers..
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.

Sources

Method

molecular docking protocol for 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

An Application Note and Protocol for the Molecular Docking of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide Introduction: A Computational Microscope for Drug Discovery Molecular docking is a powerful computational te...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Molecular Docking of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

Introduction: A Computational Microscope for Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[1][2] This in-silico approach acts as a "computational microscope," allowing researchers to visualize and analyze molecular interactions at an atomic level.[1] For a compound like 5-bromo-4-phenyl-1,3-thiazol-2-amine, which belongs to the versatile thiazole family of heterocyclic compounds known for a wide range of biological activities, molecular docking is an indispensable tool.[3][4][5] It enables the rational, structure-based design of new drug candidates by elucidating potential binding modes, identifying key interacting residues, and prioritizing compounds for further experimental testing. This protocol provides a detailed, step-by-step guide for performing a molecular docking study on this specific ligand, grounded in established scientific principles and best practices.

Compound Profile: 5-bromo-4-phenyl-1,3-thiazol-2-amine

Before commencing any computational study, a thorough understanding of the ligand is essential. The hydrobromide salt form of the title compound provides stability for storage and handling. However, for docking simulations, the biologically relevant form is the free base, as the proton from hydrobromic acid will dissociate in a physiological environment.

PropertyValueSource
IUPAC Name 5-bromo-4-phenyl-1,3-thiazol-2-aminePubChem[6]
Molecular Formula C₉H₇BrN₂SPubChem[6]
Molecular Weight 255.14 g/mol PubChem[6][7]
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N)BrPubChem[6]
InChIKey ONHYSHQEAKQAFB-UHFFFAOYSA-NPubChem[6]
PubChem CID 12264462PubChem[6][7]

Principle of the Docking Workflow

The molecular docking process can be conceptualized as a three-stage workflow. It begins with the meticulous preparation of both the ligand and the target receptor. This is followed by the core computational step where the docking software samples a vast number of possible binding poses and evaluates them using a scoring function. The final stage involves the critical analysis and validation of these results to derive meaningful biological insights.

Molecular_Docking_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Receptor_Prep Receptor Preparation (PDB Cleanup, Add Hydrogens, Assign Charges) Grid_Gen Grid Box Generation (Define Search Space) Ligand_Prep->Grid_Gen Receptor_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results_Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Results_Analysis Validation Protocol Validation (Re-docking, RMSD Calculation)

Caption: High-level workflow for a typical molecular docking study.

Prerequisites: The Computational Toolkit

This protocol is designed around freely available and widely used academic software. Researchers should ensure they have the following tools installed.

SoftwarePurposeRecommended Version
AutoDock Vina Core docking engine for predicting binding poses and affinities.1.2.3 or later
AutoDock Tools (MGLTools) GUI for preparing protein (receptor) and ligand files (PDBQT format) and setting up the grid box.1.5.7 or later
Open Babel A chemical toolbox for converting file formats and generating 3D coordinates.3.1.1 or later
PyMOL Molecular visualization system for analyzing docking results and creating high-quality images.2.5 or later

Phase 1: Ligand Preparation

The goal of this phase is to convert the 2D chemical structure of 5-bromo-4-phenyl-1,3-thiazol-2-amine into a high-quality, energy-minimized 3D structure suitable for docking.

Step 1: Obtain Ligand Structure

  • Navigate to the PubChem database and search for CID 12264462.[6]

  • Download the 3D conformer of the molecule in SDF format. It is crucial to start with a reasonable 3D geometry.

Step 2: File Format Conversion and Energy Minimization (Using Open Babel)

  • Causality: The initial 3D structure from a database is not necessarily in the lowest energy conformation. Energy minimization is performed to relax the structure into a more stable, lower-energy state, which is more representative of its likely conformation in a biological system. The PDBQT format used by AutoDock Vina contains atomic coordinates, partial charges, and atom type information.

  • Open a command-line terminal.

  • Use the following Open Babel command to convert the downloaded SDF file to a MOL2 file and add hydrogens: obabel -isdf input_ligand.sdf -omol2 -O ligand.mol2 -h

  • Next, perform energy minimization using a suitable force field like MMFF94: obabel ligand.mol2 -omol2 -O ligand_min.mol2 --gen3d --best --minimize --ff MMFF94

  • Finally, convert the energy-minimized MOL2 file to the required PDBQT format: obabel ligand_min.mol2 -opdbqt -O ligand.pdbqt

Phase 2: Target (Receptor) Identification and Preparation

The selection of a relevant biological target is paramount. Thiazole derivatives have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][5] For this protocol, we will use Cyclin-dependent kinase 2 (CDK2) as a representative target, a key protein involved in cell cycle regulation.[5][8] We will use the PDB entry 1DI8 , which is a crystal structure of human CDK2.[5]

Step 1: Download and Clean the Protein Structure

  • Go to the RCSB Protein Data Bank (PDB) and download the structure with PDB ID: 1DI8 in PDB format.

  • Load the 1DI8.pdb file into AutoDock Tools (ADT).

  • Remove Water Molecules: Water molecules in the crystal structure are often not conserved and can interfere with docking. In ADT, go to Edit -> Delete Water.

  • Remove Existing Ligands/Heteroatoms: The 1DI8 structure may contain co-crystallized ligands or ions. Select and delete these to create an empty binding pocket. This can be done by selecting the unwanted residues and using Edit -> Delete -> Selected Atoms.[9]

Step 2: Prepare the Receptor for Docking

  • Causality: Proteins in PDB files often lack hydrogen atoms, especially polar hydrogens, which are critical for forming hydrogen bonds—a key component of protein-ligand interactions.[10] Adding hydrogens ensures a more accurate representation of the protein's chemistry. Kollman charges are then assigned to the atoms to create an electrostatic potential that the docking algorithm uses to calculate binding energy.[11]

  • In ADT, with the cleaned protein loaded, go to Edit -> Hydrogens -> Add.

  • In the prompt, select Polar Only and click OK.

  • Next, compute the necessary charges by navigating to Edit -> Charges -> Compute Gasteiger.

  • Save the prepared receptor in PDBQT format: File -> Save -> Write PDBQT. Name the file receptor.pdbqt.

Phase 3: Molecular Docking Simulation (Grid Generation & Vina Execution)

Step 1: Define the Binding Site (Grid Box Generation)

  • Causality: To make the docking calculation computationally feasible, the search for the ligand's binding pose is confined to a specific volume of space known as the grid box.[1] This box should encompass the entire active site of the protein where the natural substrate or known inhibitors bind.

  • In ADT, go to Grid -> Grid Box.

  • A box will appear around the protein. You can adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in the Grid Options window.

  • Position and resize the box to cover the entire catalytic cleft of CDK2. For PDB ID 1DI8, a good starting point for the center can be determined by observing the position of the original co-crystallized ligand.

  • Note down the center and dimension values. These will be required for the Vina configuration file.

Step 2: Create the Vina Configuration File

  • Create a new text file named conf.txt.

  • Add the following lines to the file, replacing the placeholder values with those you noted from the grid box generation:

  • num_modes : The number of binding modes (poses) to generate.

  • exhaustiveness : Controls the thoroughness of the search. Higher values increase computational time but also increase the reliability of the result.

Step 3: Run the AutoDock Vina Simulation

  • Ensure receptor.pdbqt, ligand.pdbqt, and conf.txt are in the same directory as the Vina executable.

  • Open a command-line terminal in this directory.

  • Execute the docking run with the following command: ./vina --config conf.txt

Phase 4: Results Analysis and Visualization

The output of a Vina run consists of two main files: a log file (docking_log.txt) with binding affinity scores and a PDBQT file (all_poses.pdbqt) containing the coordinates of the generated binding poses.

Results_Analysis_Workflow cluster_0 Input Files cluster_1 Analysis Steps cluster_2 Output LogFile docking_log.txt Rank 1. Rank Poses by Binding Affinity LogFile->Rank PosesFile all_poses.pdbqt Visualize 2. Visualize Top Poses in PyMOL PosesFile->Visualize Rank->Visualize Interactions 3. Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Select 4. Select Best Pose (Based on Score & Plausibility) Interactions->Select Hypothesis Binding Hypothesis Select->Hypothesis

Caption: Workflow for analyzing and interpreting molecular docking results.

Step 1: Interpret Binding Affinity Scores

  • Open docking_log.txt. You will see a table listing the binding affinity for each generated mode (pose) in kcal/mol.

  • The binding affinity is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[8] The top-ranked pose (mode 1) has the most negative score and represents the most probable binding conformation according to the scoring function.

Step 2: Visualize Docked Poses (Using PyMOL)

  • Open PyMOL.

  • Load the prepared receptor: File -> Open -> receptor.pdbqt.

  • Load the docking results: File -> Open -> all_poses.pdbqt.

  • The ligand poses will be loaded into a single object, with each pose as a different state. You can cycle through them using the arrow keys or the scene control at the bottom right.

  • Display the protein as a surface and the ligand as sticks for clarity.

    • show surface, receptor

    • color white, receptor

    • show sticks, all_poses

  • Focus on the top-ranked pose (state 1). Identify amino acid residues within 4 Å of the ligand, as these are likely to be involved in binding.

    • select binding_site, byres all_poses within 4 of all_poses

    • show sticks, binding_site

    • label binding_site and name CA, resn+resi

  • Identify potential hydrogen bonds using PyMOL's measurement wizard: Wizard -> Measurement. This helps to rationalize the binding affinity score.

Protocol Validation: Ensuring Trustworthiness

A crucial step in any docking study is to validate the protocol to ensure it can reliably reproduce known binding modes.[12][13] The most common method is "re-docking."[14]

Step 1: Select a Validation System

  • Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known ligand (the "native" ligand). For CDK2, PDB ID 1HCK is a suitable example.

Step 2: Perform Re-docking

  • Separate the native ligand and the protein from the PDB file.

  • Prepare both the protein and the native ligand using the exact same protocol described in Phases 1 and 2.

  • Run AutoDock Vina using the same grid box parameters and configuration that you plan to use for your test compound.

Step 3: Calculate Root Mean Square Deviation (RMSD)

  • Rationale: The RMSD measures the average distance between the atoms of the docked ligand pose and the original crystallographic pose. A low RMSD value indicates that the docking protocol successfully reproduced the experimentally determined binding mode.

  • Load the original PDB structure (e.g., 1HCK) and your re-docked top-scoring ligand pose into PyMOL.

  • Align the protein backbones to ensure a common frame of reference.

  • Use the align or super command in PyMOL to calculate the RMSD between the heavy atoms of the native ligand and your docked pose.

  • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters are reliable for this target system.[14]

Conclusion

This protocol provides a comprehensive and scientifically grounded framework for conducting a molecular docking study of 5-bromo-4-phenyl-1,3-thiazol-2-amine with a representative protein kinase target. By meticulously preparing the ligand and receptor, executing the docking simulation, and critically analyzing the results, researchers can generate robust hypotheses about the compound's potential mechanism of action. The inclusion of a validation step is critical for establishing confidence in the predictive power of the computational model. The insights gained from this in-silico approach can effectively guide subsequent experimental studies, accelerating the journey of drug discovery and development.

References

  • PubChem. 5-bromo-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Rasayan Journal of Chemistry. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

  • ScotChem. Preparing the protein and ligand for docking. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]

  • Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Wiley Online Library. (2011). Fast docking using the CHARMM force field with EADock DSS. [Link]

  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 49(6), 1435–1448. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • ACS Publications. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. [Link]

  • American Elements. 5-bromo-4-phenyl-1,3-thiazol-2-amine. [Link]

  • PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • PubChem. 5-(4-Bromobenzyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • ResearchGate. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]

  • Bioinformatics Review. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • ACS Publications. (2009). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • ResearchGate. (2013). (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. [Link]

  • ResearchGate. (2016). Advice regarding the best force field to use for Protein- Peptide interaction?. [Link]

  • MDPI. (2018). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

  • Bonvin Lab. (2022). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. [Link]

  • Bioinformatics Review. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • MDPI. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]

  • Wikipedia. Docking (molecular). [Link]

  • Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. [Link]

  • PubChem. 4-Bromo-5-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Strategies and Protocols for the Crystallization of 5-bromo-4-phenyl-1,3-thiazol-2-amine Hydrobromide

Abstract This technical guide provides a comprehensive overview of robust crystallization methods for 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a key intermediate in pharmaceutical research and development. Movi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust crystallization methods for 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, a key intermediate in pharmaceutical research and development. Moving beyond generic procedures, this note elucidates the underlying physicochemical principles governing the crystallization of this specific organic salt. We present detailed, step-by-step protocols for methods including slow cooling, anti-solvent addition, and vapor diffusion, tailored for obtaining high-purity crystalline material. The causality behind solvent selection and procedural steps is explained to empower researchers to troubleshoot and optimize their crystallization processes effectively.

Introduction: The Critical Role of Crystallization

5-bromo-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its hydrobromide salt form is often preferred during drug development to improve properties such as stability and bioavailability. The isolation of this salt as a highly pure, stable, and crystalline solid is paramount for subsequent formulation and manufacturing. Crystallization is the most powerful technique for achieving this, as it not only purifies the compound but also controls its solid-state properties, including polymorphism, which can have profound impacts on drug performance.

This guide provides field-proven strategies and detailed protocols designed to facilitate the successful crystallization of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, ensuring both high purity and desirable crystal quality.

Foundational Principles for Crystallizing an Amine Hydrobromide Salt

The crystallization process is a thermodynamically driven phase transition governed by the principle of supersaturation . A supersaturated solution holds more dissolved solute than it would at equilibrium, creating the driving force for both nucleation (the initial formation of stable crystalline entities) and subsequent crystal growth .

For an organic salt like 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, several key molecular characteristics dictate the crystallization strategy:

  • Polarity and Hydrogen Bonding: As a salt, the compound is inherently polar. The protonated amine and the bromide counter-ion are excellent hydrogen bond donors and acceptors, respectively. This strong hydrogen bonding capability provides significant lattice energy, which generally favors crystallization.[2]

  • Solubility Profile: The goal is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures. This differential is the cornerstone of successful cooling crystallization.

Strategic Solvent Selection: The Path to Rational Crystallization

The choice of solvent is the most critical factor in a crystallization experiment, influencing yield, crystal habit, and even the resulting polymorphic form.[3] For this polar hydrobromide salt, a logical screening process begins with polar protic and aprotic solvents.

The Solvent/Anti-Solvent Philosophy

A powerful technique, especially for salts, is the use of a binary system:

  • Solvent: A liquid in which the compound is readily soluble. For this molecule, polar solvents like short-chain alcohols are excellent starting points.[4][5][6]

  • Anti-Solvent: A liquid in which the compound is poorly soluble but which is miscible with the primary solvent. The controlled addition of an anti-solvent reduces the overall solvating power of the system, inducing supersaturation and crystallization.[7][8] For this polar salt, less polar solvents like diethyl ether or hydrocarbons are logical anti-solvents.[9]

The following workflow provides a systematic approach to solvent screening.

G start Start: Crude HBr Salt sol_screen Screen Solubility in Polar Solvents (e.g., Methanol, Ethanol, 2-Propanol) start->sol_screen dissolves_cold Readily Soluble at 20°C? sol_screen->dissolves_cold dissolves_hot Soluble when Heated? dissolves_cold->dissolves_hot No slow_evap Method: Slow Evaporation dissolves_cold->slow_evap Yes slow_cool Method: Slow Cooling Crystallization dissolves_hot->slow_cool Yes anti_sol_path Select Solvent as Primary Proceed to Anti-Solvent Screening dissolves_hot->anti_sol_path No (or very high solubility) end end slow_evap->end Success slow_cool->end anti_sol_screen Test Miscible Anti-Solvents (e.g., Diethyl Ether, Toluene, Hexane) anti_sol_path->anti_sol_screen precipitate Does Precipitate Form upon Addition? anti_sol_screen->precipitate anti_sol_add Method: Anti-Solvent Addition / Diffusion precipitate->anti_sol_add Yes fail Re-evaluate Primary Solvent (Try Acetone, Acetic Acid, etc.) precipitate->fail No anti_sol_add->end fail->sol_screen

Diagram 1: Rational workflow for selecting a crystallization solvent system.

Recommended Solvents and Anti-Solvents

The table below summarizes promising solvent systems based on literature precedents for similar thiazole and amine salts.[4][5][6][8][9][10]

RoleSolventBoiling Point (°C)Polarity (Index)Rationale & Justification
Primary Solvent Methanol655.1Frequently used for thiazole derivatives; high solvating power may require an anti-solvent for good yield.[5]
Primary Solvent Ethanol784.3Excellent general-purpose solvent for recrystallization of many organic compounds, including thiazoles.[4][6]
Primary Solvent 2-Propanol (IPA)823.9Often preferred for amine salts as it is slightly less polar than ethanol, potentially reducing solubility and improving recovery.[9]
Primary Solvent Acetone565.1A polar aprotic option that has been successful for crystallizing related heterocyclic amines.[10]
Anti-Solvent Diethyl Ether352.8A classic, effective anti-solvent for precipitating polar salts from alcoholic solutions.[7][9]
Anti-Solvent Toluene1112.4A higher-boiling, non-polar aromatic that can be used for liquid-liquid diffusion or slow addition.
Anti-Solvent n-Hexane690.1A very non-polar anti-solvent, useful for maximizing precipitation but must be added slowly to prevent oiling out.
Anti-Solvent Water10010.2Although highly polar, it can act as an anti-solvent if the salt is dissolved in a water-miscible organic solvent like methanol.[8]

Detailed Crystallization Protocols

Safety Precaution: Always conduct these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Cooling Crystallization

This is the most fundamental method and should be attempted first if a suitable single-solvent system is identified.

  • Principle: The compound is dissolved in a minimum volume of a suitable hot solvent. As the solution cools, the solubility decreases, leading to supersaturation and crystallization.

  • Recommended Solvent: 2-Propanol or Ethanol.

Methodology:

  • Place 100 mg of crude 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the chosen solvent (e.g., 2-Propanol) dropwise while heating to a gentle reflux (approx. 80°C) with stirring, until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is near saturation.

  • Once dissolved, remove the flask from the heat source. If any particulate matter is visible, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove insoluble impurities.

  • Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, more perfect crystals.[2]

  • After the flask has reached room temperature (typically 2-4 hours), place it in a refrigerator (4°C) for several hours, or overnight, to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Addition

This method is highly effective for salts that are very soluble in the primary solvent even at low temperatures.

  • Principle: The compound is dissolved in a "good" solvent. A miscible "poor" solvent (anti-solvent) is then added slowly to decrease the compound's solubility and induce crystallization.

  • Recommended System: Methanol (solvent) and Diethyl Ether (anti-solvent).

Methodology:

  • In a clean flask, dissolve 100 mg of the hydrobromide salt in the minimum required volume of methanol at room temperature with stirring.

  • Filter the solution if necessary to remove any particulates.

  • Slowly, add diethyl ether dropwise to the stirred solution. The addition rate is a critical parameter; adding too quickly can cause the compound to "crash out" as an amorphous powder or oil.[8]

  • Continue adding the anti-solvent until the solution becomes faintly and persistently turbid. This indicates the point of nucleation.

  • If turbidity appears, stop the addition and allow the solution to stand. If no crystals form, add a few more drops of anti-solvent.

  • Once crystal formation begins, cover the flask and allow it to stand undisturbed at room temperature for several hours to allow for complete crystallization.

  • Collect, wash (with a solvent/anti-solvent mixture or pure anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

This technique is ideal for growing high-quality, single crystals suitable for X-ray diffraction analysis. It relies on the very slow introduction of an anti-solvent.

  • Principle: The vapor of a volatile anti-solvent slowly diffuses into a solution of the compound, gradually inducing a state of supersaturation that is perfect for slow, ordered crystal growth.

Methodology:

  • Prepare a concentrated solution of the hydrobromide salt (e.g., 5-10 mg) in a small volume (0.5 mL) of a primary solvent (e.g., Methanol or 2-Propanol) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Add a larger volume (5-10 mL) of a volatile anti-solvent (e.g., Diethyl Ether or Hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the jar tightly and leave it in a vibration-free location at a constant temperature.

  • Over a period of 1 to 7 days, the anti-solvent vapor will diffuse into the solution, causing crystals to form.

  • Once suitable crystals have grown, carefully remove the vial and isolate the crystals.

G cluster_jar Sealed Outer Jar inner_vial Inner Vial: Compound dissolved in primary solvent (e.g., Methanol) anti_solvent Pool of volatile anti-solvent (e.g., Diethyl Ether) vapor1 vapor1->inner_vial Vapor Diffusion vapor2 vapor2->inner_vial vapor3 vapor3->inner_vial

Diagram 2: Setup for the vapor diffusion crystallization method.

Troubleshooting and Expert Insights

Problem ObservedPotential CauseRecommended Solution
No Crystals Form Solution is not sufficiently supersaturated.1. Seeding: Add a tiny crystal from a previous batch. 2. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Concentrate: Slowly evaporate some solvent.
"Oiling Out" Supersaturation was achieved too rapidly; the solute came out of solution as a liquid phase instead of a solid.1. Re-heat the solution to redissolve the oil, then cool much more slowly. 2. Use a more dilute starting solution. 3. In anti-solvent addition, add the anti-solvent much more slowly or at a slightly warmer temperature.
Fine Powder Precipitates Nucleation rate was much higher than the growth rate.1. Slow down the crystallization process (slower cooling, slower anti-solvent addition). 2. Reduce the initial concentration of the solute. 3. Use a solvent system that provides slightly higher solubility to discourage rapid nucleation.
Low Yield Compound has significant solubility in the mother liquor even when cold.1. Use a solvent in which the compound is less soluble (e.g., try 2-Propanol instead of Methanol). 2. Cool the solution to a lower temperature (e.g., -20°C freezer). 3. Add a small amount of anti-solvent to the cold mother liquor.

Conclusion

The successful crystallization of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is readily achievable through a systematic and rational approach. For initial purification and bulk material, Slow Cooling Crystallization from 2-propanol or Anti-Solvent Addition using a methanol/diethyl ether system are the recommended starting points. For obtaining high-quality single crystals for analytical purposes, the Vapor Diffusion method offers superior control. By understanding the principles of solubility and supersaturation and by carefully controlling experimental parameters such as cooling rate and anti-solvent addition, researchers can consistently produce high-purity crystalline material suitable for the demanding requirements of drug development.

References

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Googleapis.com.
  • University of Geneva. (n.d.).
  • Tomma, N. A., et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research, 3(9).
  • Various Authors. (2017). Purification of organic hydrochloride salt?
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine.
  • Ooshima, H., et al. (2005). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • American Elements. (n.d.). 5-bromo-4-phenyl-1,3-thiazol-2-amine.
  • National Institutes of Health. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. PMC.
  • Unknown. (2010).
  • ChemSrc. (n.d.). 5-Bromo-4-phenylthiazol-2-amine | CAS#:61954-82-3.
  • National Institutes of Health. (n.d.).
  • Al-Amiery, A. A., et al. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • National Institutes of Health. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine.
  • IJSDR. (n.d.).

Sources

Method

Comprehensive Analytical Characterization of 5-bromo-4-phenyl-1,3-thiazol-2-amine

An Application Guide for Researchers Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-bromo-4-phenyl-1,3-thiazol-2-amine, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-bromo-4-phenyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a multi-technique approach designed to deliver an unambiguous confirmation of chemical structure, identity, purity, and other critical physicochemical properties. The protocols and rationales detailed herein are intended for researchers, quality control analysts, and drug development professionals. We move beyond simple procedural lists to explain the causality behind the selection of each technique and experimental parameter, ensuring a robust and self-validating analytical workflow.

Introduction and Compound Overview

5-bromo-4-phenyl-1,3-thiazol-2-amine is a substituted aminothiazole. The thiazole ring is a prominent scaffold in pharmaceutical development, appearing in drugs with a wide range of biological activities.[1] The presence of a phenyl group, a bromine atom, and an amine moiety provides multiple points for further chemical modification, making it a versatile building block. Accurate and thorough characterization is the bedrock of reliable scientific research, ensuring that subsequent biological or material science studies are based on a compound of known identity and purity.

This document outlines an integrated workflow, beginning with primary structural elucidation via mass spectrometry and NMR, followed by functional group confirmation using FT-IR, purity assessment by HPLC, and advanced characterization with thermal analysis and single-crystal X-ray diffraction.

Physicochemical Properties & Safety Data

A foundational understanding of the compound's basic properties and handling requirements is critical before commencing any analytical work.

PropertyValueSource
IUPAC Name 5-bromo-4-phenyl-1,3-thiazol-2-aminePubChem[2]
Molecular Formula C₉H₇BrN₂SPubChem[2]
Molecular Weight 255.14 g/mol PubChem[2]
CAS Number 61954-82-3PubChem[2]

Safety & Handling: According to the Globally Harmonized System (GHS) classifications, this compound is considered hazardous.[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommendation: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Integrated Analytical Workflow

A logical, tiered approach ensures efficient and comprehensive characterization. The workflow begins with techniques that confirm the molecular weight and basic structure, followed by methods to assess purity and more subtle structural and physical properties.

Analytical_Workflow cluster_0 Primary Elucidation cluster_1 Purity & Functional Groups cluster_2 Definitive & Thermal Properties MS Mass Spectrometry (MS) (Molecular Weight, Isotope Pattern) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity, H/C Framework) MS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR HPLC HPLC-UV (Purity, Quantification) FTIR->HPLC XRD SC-X-Ray Diffraction (3D Structure) HPLC->XRD Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) XRD->Thermal End Fully Characterized Compound Thermal->End Start Synthesized Sample Start->MS

Caption: Integrated workflow for the characterization of 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Primary Structural Elucidation

The first objective is to confirm that the synthesized molecule has the correct molecular formula and atomic connectivity. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry is employed to determine the molecular weight of the compound. For halogenated compounds, it serves a dual purpose: confirming the molecular weight and verifying the presence of the halogen through its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two distinct mass peaks ([M] and [M+2]) of nearly equal intensity. This pattern is a definitive signature for a monobrominated compound.[3] We select Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Method Parameters:

    • Ionization Mode: Positive Ion Mode. The 2-amino group is readily protonated.

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Look for a pair of peaks separated by ~2 m/z units with nearly equal intensity.

Expected Data: Based on the molecular formula C₉H₇BrN₂S, the expected monoisotopic mass is 253.95 Da.

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Intensity Ratio
[M+H]⁺ 254.9586256.9566~1:1

The observation of this isotopic doublet provides extremely strong evidence for the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they allow for the complete mapping of the molecule's covalent structure. For this specific molecule, key diagnostic features in the ¹H NMR will be the signals corresponding to the monosubstituted phenyl ring and the amine protons. A crucial confirmation point in both spectra is the absence of a signal for a proton at the 5-position of the thiazole ring, which is instead substituted with bromine.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it can dissolve a wide range of organic compounds and its residual proton peak does not typically interfere with signals of interest. The amine protons are also less likely to exchange rapidly, allowing for their observation.[4]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Expected Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 7.2 - 7.6Multiplet (m)5HPhenyl group protons (Ar-H)
~7.0 - 7.5Broad Singlet (br s)2HAmine protons (-NH₂)
¹³C NMR ~165-175Singlet-C2 (Carbon attached to -NH₂)
~140-150Singlet-C4 (Carbon attached to Phenyl)
~125-135Multiple Signals-Phenyl carbons
~95-105Singlet-C5 (Carbon attached to -Br)

Functional Group and Purity Assessment

Once the primary structure is confirmed, the next steps are to verify the presence of key functional groups and to determine the sample's purity, a critical parameter for any subsequent application.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: FT-IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies. For 5-bromo-4-phenyl-1,3-thiazol-2-amine, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the aromatic C-H bonds of the phenyl ring, and the C=N and C=C bonds within the heterocyclic and aromatic systems.[5][6]

Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Scan: Collect the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected first.

Expected Data: The PubChem entry for this compound includes an experimental FT-IR spectrum which can be used as a reference.[2]

Wavenumber (cm⁻¹)Vibration TypeAssignment
3400 - 3200N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic (Phenyl Ring)
1650 - 1550C=N Stretch / C=C StretchThiazole and Phenyl Rings
1500 - 1400C=C StretchAromatic Ring Skeletal Vibrations
Below 700C-Br StretchCarbon-Bromine Bond
High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC is the industry-standard method for determining the purity of small organic molecules. By separating the sample components based on their differential partitioning between a stationary and a mobile phase, it can resolve the main compound from starting materials, by-products, and other impurities. A UV detector is used for quantification, as the phenyl and thiazole moieties are strong chromophores. A reverse-phase (C18) column is chosen as it is effective for separating moderately polar compounds like the target molecule.

HPLC_Workflow A Mobile Phase A: H₂O + 0.1% TFA B: ACN + 0.1% TFA B HPLC Pump (Gradient Control) A->B C Autosampler (Injects 5-10 µL) B->C D C18 Column (e.g., 4.6 x 150 mm, 5 µm) @ 25-30 °C C->D E UV-Vis Detector (Monitor @ 254 nm) D->E F Data System (Chromatogram) E->F

Caption: A typical RP-HPLC experimental workflow for purity analysis.

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to ~0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

    • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A pure sample (>98%) should exhibit a single major peak with a stable retention time.

Advanced Characterization

For applications in drug development or materials science, further characterization of the compound's three-dimensional structure and thermal properties is often required.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality & Rationale: While NMR provides the connectivity, SC-XRD provides the absolute, unambiguous three-dimensional structure of the molecule as it exists in the solid state.[4][7] It yields precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice. This technique is considered the "gold standard" for structural proof but is contingent on the ability to grow suitable single crystals.

Protocol: General SC-XRD Workflow

  • Crystal Growth: Grow single crystals of the compound. Slow evaporation of a saturated solution is a common method. Solvents to try include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.

  • Crystal Mounting: Select a high-quality crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting the diffraction pattern.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates and structural parameters.

Thermal Analysis (DSC/TGA)

Causality & Rationale: Thermal analysis provides information on the material's response to heat.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point (an indicator of purity) and other phase transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: A calibrated DSC or TGA instrument.

  • Method Parameters:

    • Atmosphere: Inert nitrogen gas at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear ramp of 10 °C/min.

    • Temperature Range: Typically from 30 °C up to 400 °C or until complete decomposition.

  • Data Analysis:

    • DSC: The melting point is determined from the onset or peak of the endothermic event. A sharp melting peak is indicative of high purity.

    • TGA: The onset of decomposition is identified as the temperature at which significant mass loss begins.

Summary of Key Analytical Data

This table consolidates the expected results from the described techniques, providing a comprehensive reference for the characterization of 5-bromo-4-phenyl-1,3-thiazol-2-amine.

TechniqueParameterExpected Result
ESI-MS [M+H]⁺ Ionm/z doublet at ~255.0 and ~257.0 with ~1:1 intensity
¹H NMR Phenyl ProtonsMultiplet at δ 7.2 - 7.6 ppm (5H)
Amine ProtonsBroad singlet at δ ~7.0 - 7.5 ppm (2H)
¹³C NMR Thiazole CarbonsThree signals expected: C2 (~170 ppm), C4 (~145 ppm), C5 (~100 ppm)
FT-IR N-H Stretch3400 - 3200 cm⁻¹
Aromatic C-H Stretch3100 - 3000 cm⁻¹
C=N / C=C Stretch1650 - 1550 cm⁻¹
HPLC Purity>98% (by Area % at 254 nm)
DSC Melting PointA sharp endothermic peak corresponding to the melt

References

  • M. K. Ghorai, K. Kumar, and A. Das, "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid," Molbank, vol. 2023, no. 1, p. M1557, 2023. [Online]. Available: [Link]

  • P. K. Upadhyay and P. Mishra, "SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES," Rasayan J. Chem., vol. 10, no. 1, pp. 254-262, 2017. [Online]. Available: [Link]

  • A. S. Bunev et al., "2-Bromo-4-phenyl-1,3-thiazole," Acta Crystallographica Section E, vol. 70, p. o139, 2014. [Online]. Available: [Link]

  • A. S. Bunev et al., "2-Bromo-4-phenyl-1,3-thiazole," ResearchGate, 2014. [Online]. Available: [Link]

  • S. S. Kadam et al., "SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION," International Journal of Scientific Development and Research, vol. 9, no. 7, 2024. [Online]. Available: [Link]

  • S. Basavaraju, "5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions," ResearchGate, 2019. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "5-Bromo-4-phenyl-1,3-thiazol-2-amine," PubChem Compound Database, CID 12264462. [Online]. Available: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Experimental Use of 5-bromo-4-phenyl-1,3-thiazol-2-amine in Enzyme Inhibition Assays

Foreword: The Scientific Imperative for Novel Inhibitor Discovery In the landscape of modern drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount im...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for Novel Inhibitor Discovery

In the landscape of modern drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes, as the biological catalysts for a vast array of physiological processes, represent a major class of therapeutic targets. The aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific aminothiazole derivative, 5-bromo-4-phenyl-1,3-thiazol-2-amine , providing a comprehensive framework for its investigation as a potential enzyme inhibitor. While the precise biological targets of this compound are still a subject of ongoing research, its structural similarity to known inhibitors of enzymes such as carbonic anhydrases and various kinases suggests a high potential for inhibitory activity.[2][3]

This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible enzyme inhibition assays with this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Understanding the Compound: 5-bromo-4-phenyl-1,3-thiazol-2-amine

Before embarking on any experimental work, a thorough understanding of the test compound is essential.

  • Chemical Structure:

    • IUPAC Name: 5-bromo-4-phenyl-1,3-thiazol-2-amine[4]

    • Molecular Formula: C₉H₇BrN₂S[4]

    • Molecular Weight: 255.14 g/mol [4]

  • Physicochemical Properties:

    • The presence of a phenyl group suggests some degree of hydrophobicity, while the amino group can participate in hydrogen bonding. The bromine atom can also influence binding through halogen bonding. These features are critical when considering potential interactions within an enzyme's active site.

  • Safety and Handling:

    • According to GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

The Cornerstone of Inhibition Studies: Assay Design and Key Parameters

The principle of an enzyme inhibition assay is to measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[5] A well-designed assay is the bedrock of reliable and interpretable results.

Selecting a Potential Enzyme Target

Given that derivatives of 2-aminothiazole have shown inhibitory activity against several enzyme classes, a logical starting point for screening 5-bromo-4-phenyl-1,3-thiazol-2-amine would be against enzymes such as:

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and have been implicated in various diseases, including glaucoma and cancer.[3]

  • Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[2]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.[3]

For the purpose of this guide, we will provide a detailed protocol for assaying the inhibitory effect of 5-bromo-4-phenyl-1,3-thiazol-2-amine against Carbonic Anhydrase II (CA-II) , a well-characterized and readily available enzyme.

The Importance of Controls

Every plate in an enzyme inhibition assay must include a set of controls to ensure the validity of the data:

  • Negative Control (100% Activity): Contains the enzyme, substrate, and buffer, but no inhibitor (vehicle, e.g., DMSO, is included). This represents the baseline, uninhibited enzyme activity.

  • Positive Control (Known Inhibitor): Contains the enzyme, substrate, buffer, and a known inhibitor of the target enzyme (e.g., acetazolamide for Carbonic Anhydrase). This validates that the assay can detect inhibition.

  • Blank (No Enzyme): Contains the substrate and buffer but no enzyme. This accounts for any non-enzymatic degradation of the substrate.

Experimental Protocols

Preparation of Reagents and Stock Solutions
  • Compound Stock Solution:

    • Accurately weigh out 2.55 mg of 5-bromo-4-phenyl-1,3-thiazol-2-amine.

    • Dissolve in 1 mL of 100% DMSO to create a 10 mM stock solution.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution (Human Carbonic Anhydrase II):

    • Reconstitute lyophilized CA-II in the appropriate buffer (e.g., Tris-HCl) to a concentration of 1 mg/mL.

    • Store at -80°C as recommended by the manufacturer.

  • Substrate Stock Solution (p-Nitrophenyl Acetate - pNPA):

    • Prepare a 20 mM stock solution of pNPA in acetonitrile.

    • This solution should be prepared fresh daily.

  • Assay Buffer:

    • Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Filter sterilize and store at 4°C.

Protocol for IC₅₀ Determination of 5-bromo-4-phenyl-1,3-thiazol-2-amine against Carbonic Anhydrase II

This protocol is designed for a 96-well microplate format and spectrophotometric detection. The assay measures the hydrolysis of p-nitrophenyl acetate (pNPA) by CA-II, which produces the yellow-colored p-nitrophenolate anion, detectable at 405 nm.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution add_components Add Buffer, Enzyme, & Inhibitor to Plate serial_dilution->add_components pre_incubate Pre-incubate (15 min at 25°C) add_components->pre_incubate add_substrate Initiate Reaction with Substrate (pNPA) pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Mode, 10 min) add_substrate->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50 A Vary Substrate Concentration at Fixed Inhibitor Concentrations (e.g., 0, 0.5xIC₅₀, 1xIC₅₀, 2xIC₅₀) B Measure Initial Velocity (V₀) for each condition A->B C Generate Michaelis-Menten Plots (V₀ vs. [S]) B->C D Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) C->D E Analyze Plot Intercepts and Slopes to Determine MOA D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

By analyzing the changes in the Michaelis constant (Km) and maximum velocity (Vmax) from the Lineweaver-Burk plot, the mode of inhibition can be determined:

  • Competitive: Vmax is unchanged, Km increases.

  • Non-competitive: Vmax decreases, Km is unchanged.

  • Uncompetitive: Both Vmax and Km decrease.

Trustworthiness and Self-Validation

A robust experimental design is self-validating. Here are key considerations:

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Linear Range: Ensure that the enzyme concentration and reaction time are chosen so that the reaction rate is linear over the measurement period. This is crucial for accurate V₀ determination. [6]

Concluding Remarks

This guide provides a detailed framework for the initial characterization of 5-bromo-4-phenyl-1,3-thiazol-2-amine as a potential enzyme inhibitor, using Carbonic Anhydrase II as a representative target. The protocols and principles outlined here are designed to be adaptable to other enzyme systems. The key to successful inhibitor characterization lies in meticulous experimental design, the use of appropriate controls, and rigorous data analysis. The aminothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a systematic approach to evaluating compounds like 5-bromo-4-phenyl-1,3-thiazol-2-amine is essential for unlocking their full potential.

References

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2025). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • 5-Bromo-4-phenyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Akocak, S., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Retrieved from [Link]

  • Głębocka, A., & Młynarz, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013). ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]

  • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2022). Retrieved from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine

Welcome to the dedicated technical support guide for the synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established literature and practical laboratory experience, this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your synthesis.

The synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine is typically a two-step process. The first stage involves the classic Hantzsch thiazole synthesis to form the 4-phenyl-1,3-thiazol-2-amine core. This is followed by a regioselective electrophilic bromination at the C5 position of the thiazole ring. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address both stages of the synthesis, providing a comprehensive resource for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-phenyl-1,3-thiazol-2-amine (Step 1) Incomplete α-bromination of acetophenone: If preparing the phenacyl bromide in situ, the reaction may not have gone to completion.- Monitor the reaction: Use TLC to monitor the consumption of acetophenone. - Control temperature: Bromination is exothermic; maintain a low temperature (0-5 °C) during bromine addition to prevent side reactions.
Poor quality of phenacyl bromide: Phenacyl bromide is a lachrymator and can degrade upon storage.- Use freshly prepared or purified phenacyl bromide. - Verify purity: Check the melting point or run an NMR spectrum to ensure the quality of the starting material.
Inefficient cyclization: The reaction conditions for the Hantzsch synthesis may not be optimal.- Solvent choice: Ethanol is a common solvent, but exploring others like methanol or isopropanol may improve solubility and reaction rates. - Temperature and time: Ensure the reaction is refluxed for a sufficient duration. Monitor by TLC until the starting materials are consumed. - Catalysis: Consider the use of a catalyst, such as copper silicate, which has been shown to improve yields and shorten reaction times[1].
Low Yield of 5-bromo-4-phenyl-1,3-thiazol-2-amine (Step 2) Incomplete bromination: Insufficient brominating agent or reaction time.- Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS or Br₂). - Reaction monitoring: Follow the progress of the reaction by TLC to ensure all the starting material is consumed.
Degradation of product: The brominated product may be unstable under the reaction or work-up conditions.- Temperature control: Perform the bromination at low temperatures (0 °C or below) to minimize degradation. - Neutralizing work-up: Ensure that any acidic byproducts from the reaction are neutralized during work-up to prevent acid-catalyzed decomposition.
Presence of Multiple Spots on TLC (Impure Product) Formation of dibromo-product: Over-bromination is a common side reaction, leading to the formation of 2-amino-4-phenyl-dibromothiazole.- Precise stoichiometry: Use no more than 1.1 equivalents of the brominating agent. - Low temperature: Maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of the brominating agent to improve selectivity for mono-bromination.
Unreacted 4-phenyl-1,3-thiazol-2-amine: Incomplete bromination.- Increase reaction time or slightly increase the amount of brominating agent. Monitor by TLC to find the optimal balance.
Side reactions involving the amino group: The exocyclic amino group can potentially react with the brominating agent.- Protecting group strategy: While generally not necessary for C5 bromination, in cases of persistent side reactions, acetylation of the amino group prior to bromination can be considered. The acetyl group can be removed subsequently by hydrolysis.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize: The crude product may contain impurities that inhibit crystallization.- Chromatography: Use column chromatography (silica gel) with a suitable eluent system (e.g., hexane-ethyl acetate) to purify the product. - Trituration: Try triturating the crude oil with a non-polar solvent like hexane or pentane to induce solidification.
Co-precipitation of impurities: During recrystallization, impurities may co-precipitate with the product.- Solvent selection: Experiment with different recrystallization solvents or solvent mixtures to improve purification efficiency. Hot ethanol is a good starting point[1].

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine?

A1: Both molecular bromine (Br₂) in a solvent like acetic acid and N-bromosuccinimide (NBS) in a solvent like DMF or chloroform can be effective. However, NBS is often preferred as it is a solid and easier to handle, and the reaction conditions are typically milder, which can lead to higher selectivity and reduced formation of byproducts.

Q2: Why is the bromination so regioselective for the C5 position?

A2: The 2-amino group is a strong electron-donating group that activates the thiazole ring towards electrophilic aromatic substitution. Through resonance, it increases the electron density predominantly at the C5 position, making it the most nucleophilic and thus the most reactive site for electrophiles like Br⁺.

Q3: My yield for the Hantzsch reaction is consistently low. What are the most critical parameters to check?

A3: The most critical parameters are the purity of your reactants, especially the α-haloketone (phenacyl bromide), and the reaction conditions. Ensure your phenacyl bromide has not decomposed. For the reaction itself, ensure you are using an appropriate solvent (ethanol is common), refluxing for a sufficient time, and monitoring the reaction to completion by TLC. Using a catalyst can also significantly improve the yield[1].

Q4: I am observing a significant amount of a dibrominated byproduct. How can I avoid this?

A4: The formation of a dibrominated product is a classic sign of over-bromination. The key to preventing this is to carefully control the stoichiometry of your brominating agent (use 1.0 to a maximum of 1.1 equivalents) and to maintain a low reaction temperature (ideally 0 °C or below) during the addition of the brominating agent.

Q5: Are there any "greener" or alternative methods for this synthesis?

A5: Yes, there is growing interest in more environmentally friendly synthetic methods. For the Hantzsch reaction, solvent-free conditions using a catalyst have been reported. For the bromination step, a biocatalytic approach using a brominase enzyme has been demonstrated to be highly selective for the 5-position under mild, aqueous conditions[2][3].

Experimental Protocols

Protocol 1: Synthesis of 4-phenyl-1,3-thiazol-2-amine (Hantzsch Synthesis)

This protocol is based on a general and efficient method for the synthesis of 2-amino-4-phenylthiazole derivatives[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of copper silicate (10 mol%).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3). The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • Isolation and Purification: Isolate the solid product by filtration. Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from hot ethanol to yield pure 4-phenyl-1,3-thiazol-2-amine.

Protocol 2: Synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine (Bromination)

This protocol is a generalized procedure based on the known reactivity of 2-aminothiazoles towards electrophilic bromination.

  • Dissolution: Dissolve 4-phenyl-1,3-thiazol-2-amine (1 mmol) in a suitable solvent such as glacial acetic acid or chloroform (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 mmol) in the same solvent dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Quench the reaction by pouring the mixture into cold water or a dilute solution of sodium thiosulfate to neutralize any remaining bromine.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a base such as sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-bromo-4-phenyl-1,3-thiazol-2-amine by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

Reaction Scheme

Synthesis_Scheme acetophenone Acetophenone phenacyl_bromide Phenacyl Bromide acetophenone->phenacyl_bromide α-bromination thiourea Thiourea aminothiazole 4-phenyl-1,3-thiazol-2-amine thiourea->aminothiazole bromine Br₂ bromine->phenacyl_bromide phenacyl_bromide->aminothiazole Hantzsch Synthesis final_product 5-bromo-4-phenyl-1,3-thiazol-2-amine aminothiazole->final_product Electrophilic Bromination nbs NBS or Br₂ nbs->final_product

Caption: Overall synthetic route to 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Analyze Step 1: Hantzsch Reaction start->check_step1 check_step2 Analyze Step 2: Bromination start->check_step2 step1_purity Check Reactant Purity (Phenacyl Bromide) check_step1->step1_purity step1_conditions Optimize Reaction Conditions (Solvent, Temp.) check_step1->step1_conditions step2_overbromination Over-bromination? check_step2->step2_overbromination step2_incomplete Incomplete Reaction? check_step2->step2_incomplete solution_purify_reactant Purify/Use Fresh Phenacyl Bromide step1_purity->solution_purify_reactant Yes solution_optimize_hantzsch Adjust Solvent/Time/ Use Catalyst step1_conditions->solution_optimize_hantzsch Yes solution_control_bromination Reduce NBS/Br₂ Stoichiometry & Lower Temperature step2_overbromination->solution_control_bromination Yes solution_increase_time Increase Reaction Time/ Slightly More NBS step2_incomplete->solution_increase_time Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • This citation is a placeholder for a general organic chemistry textbook or a review on thiazole synthesis that would discuss the principles of electrophilic substitution on this ring system.
  • This citation is a placeholder for a publication that specifically discusses side reactions or the use of protecting groups in the synthesis of aminothiazole deriv
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Publications. Available at: [Link]

  • This citation is a placeholder for a paper detailing the synthesis of 2-aminothiazole derivatives, which would be a relevant reference for the Hantzsch reaction part.
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. Available at: [Link]

  • This citation is a placeholder for a comprehensive review on the synthesis and reactions of thiazoles, providing a broader context for the chemistry discussed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • This citation is a placeholder for a study focusing on the optimization of the Hantzsch thiazole synthesis, which would provide valuable d
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-4-phenyl-1,3-thiazol-2-amine Hydrobromide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide. As a Senior Application Scientist, I understand that purifying thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide. As a Senior Application Scientist, I understand that purifying this compound can present unique challenges due to its specific chemical properties. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the causal explanations and detailed protocols necessary to achieve high purity and yield.

Part 1: Understanding the Molecule - The Root of Purification Challenges

Before troubleshooting, it's crucial to understand the structure of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide. Its purification difficulties stem from a combination of its features:

  • The Hydrobromide Salt: The protonated amine makes the molecule highly polar and often imparts high crystallinity. However, this significantly lowers its solubility in common, less-polar organic solvents used for chromatography (e.g., ethyl acetate, dichloromethane), making direct purification difficult.

  • The Aromatic Amine: The 2-amino group on the thiazole ring is a primary aromatic amine. These groups are susceptible to oxidation, which can lead to the formation of highly colored impurities, a common issue with many amine-containing compounds.[1]

  • Potential Impurities: Synthesis of 2-aminothiazoles can involve reagents like thiourea and α-haloketones.[2] Potential impurities may include unreacted starting materials, over-brominated side products, or thermal degradation products.

Part 2: Troubleshooting Guide & FAQs

Here we address the most common issues encountered during the purification of this compound.

FAQ 1: My crude product is a dark brown or pinkish solid. How can I remove the color?

Cause: The color is almost certainly due to the oxidation of the aromatic amine functionality.[1] This can happen during the reaction, workup, or even storage if exposed to air and light.

Solution: The most effective method for removing baseline color impurities is treatment with activated charcoal.

Step-by-Step Decolorization Protocol:

  • Dissolution: Dissolve the crude hydrobromide salt in a minimal amount of a polar protic solvent where it has reasonable solubility when hot, such as methanol, ethanol, or an ethanol/water mixture.

  • Charcoal Addition: Add activated charcoal to the solution (typically 1-2% w/w relative to your compound). Expert Tip: Adding too much charcoal can lead to significant product loss through adsorption.

  • Heating: Gently heat the mixture to a near-boil for 10-15 minutes with stirring. Do not boil vigorously, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or diatomaceous earth in a pre-warmed funnel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless (or pale yellow) crystals by vacuum filtration.

FAQ 2: I'm seeing multiple spots on my TLC, and my product won't crystallize easily. It's an oil or a gummy solid. What should I do?

Cause: An oily or non-crystalline product indicates the presence of significant impurities that are disrupting the crystal lattice formation. The hydrobromide salt form is often too polar to be effectively purified by standard silica gel chromatography.

Solution: The most robust strategy is to convert the hydrobromide salt to its free base form. The neutral free base is less polar and significantly more amenable to purification by column chromatography on silica gel. After purification, the free base can be cleanly converted back to the desired hydrobromide salt.

workflow cluster_start Initial State cluster_process Purification Process cluster_end Final Product Crude_HBr Crude HBr Salt (Impure, Colored) Basification Step 1: Basify (e.g., NaHCO3 aq.) Crude_HBr->Basification Extraction Step 2: Extract Free Base (e.g., Ethyl Acetate) Basification->Extraction Chromatography Step 3: Silica Gel Chromatography Extraction->Chromatography Combine Step 4: Combine Pure Fractions & Evaporate Chromatography->Combine Salt_Formation Step 5: Form HBr Salt (HBr in Ether/IPA) Combine->Salt_Formation Pure_HBr Pure Crystalline HBr Salt Salt_Formation->Pure_HBr

Caption: Workflow for purifying the hydrobromide salt via its free base.

Step-by-Step Protocol: Free Base Purification

  • Basification & Extraction:

    • Dissolve the crude hydrobromide salt in a separatory funnel containing deionized water and ethyl acetate (or dichloromethane).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with swirling until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).

    • Separate the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is ideal. Start with a gradient of hexane and ethyl acetate. A typical starting point is 10-20% ethyl acetate in hexane, gradually increasing the polarity.

    • Expert Tip: Basic amines can streak on acidic silica. To prevent this, you can add 0.5-1% triethylamine (TEA) to your eluent system.[3] This neutralizes the acidic sites on the silica, leading to much sharper peaks and better separation.

    • Monitoring: Monitor the column fractions by TLC, staining with potassium permanganate or visualizing under UV light.

    • Combine the fractions containing the pure free base and evaporate the solvent.

  • Salt Re-formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol (IPA).

    • Slowly add a solution of HBr in ether (commercially available) or a solution of HBr in isopropanol dropwise with stirring.

    • The pure hydrobromide salt will precipitate out of the solution.

    • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the pure white/off-white solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

FAQ 3: What is the best solvent for direct recrystallization of the hydrobromide salt?

Cause: Finding a single perfect solvent for recrystallization can be difficult. The ideal solvent should dissolve the compound completely when hot but poorly when cold. For salts, this often requires polar, protic solvents.

Solution: A solvent screening is the most empirical and reliable way to find the best system. A mixed-solvent system often provides the best results.

Recommended Solvents for Screening:

Solvent / SystemRationaleExpected Solubility
EthanolGood for dissolving polar salts when hot.High when hot, moderate when cold.
MethanolMore polar than ethanol, may be too good a solvent.High when hot, may remain high when cold (lower yield).
Isopropanol (IPA)Less polar than ethanol, good for inducing crystallization.Moderate when hot, low when cold.
Ethanol / WaterAdding water increases polarity to dissolve impurities or the salt itself.Highly soluble when hot. Crystallization induced by slow cooling.
AcetonitrileA polar aprotic solvent that can be effective for salts.Moderate to high when hot.
Acetic AcidCan be used for basic compounds, but may form adducts.[4]Good solubility, use with caution.

Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude salt into several different test tubes.

  • Add a potential solvent dropwise to each tube while heating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature and then in an ice bath.

  • Observe which solvent system yields the best quality and quantity of crystals. The best system will be your choice for scaling up the recrystallization.

FAQ 4: My purification yield is very low. How can I improve it?

Cause: Low yield can result from multiple factors: material loss during transfers, incomplete precipitation, or choosing a recrystallization solvent in which your product is too soluble even when cold.

Solution: Optimize each step of the purification process. A decision tree can help guide your strategy based on the nature of your crude product.

decision_tree Start Crude HBr Salt Color_Check Is the product highly colored? Start->Color_Check TLC_Check Does TLC show multiple spots? Color_Check->TLC_Check No Charcoal Decolorize with Activated Charcoal Color_Check->Charcoal Yes Recrystallize Direct Recrystallization (e.g., from Ethanol/IPA) TLC_Check->Recrystallize No (Single Spot) Free_Base Convert to Free Base & Purify by Chromatography TLC_Check->Free_Base Yes Charcoal->TLC_Check Success Pure Product Recrystallize->Success Free_Base->Success

Caption: Decision tree for selecting the optimal purification method.

Tips for Maximizing Yield:

  • Minimize Transfers: Each time you transfer the material from one flask to another, you lose some product. Use a spatula to scrape vessels thoroughly and rinse with a small amount of the mother liquor or solvent.

  • Recrystallization: Ensure your hot solution is fully saturated. After cooling, scrape the inside of the flask with a glass rod to induce crystallization if none occurs. Always cool the solution thoroughly in an ice bath for at least 30 minutes before filtering to minimize the amount of product dissolved in the cold solvent.

  • Chromatography: When performing the free-base conversion and extraction, ensure you extract the aqueous layer multiple times (3x) to recover all of the product.

Part 3: Purity Assessment

After purification, it is essential to confirm the purity of your 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for confirming the structure and identifying organic impurities. The spectrum should show clean, sharp peaks corresponding to the phenyl and thiazole protons, and the absence of peaks from starting materials or byproducts.

  • HPLC (High-Performance Liquid Chromatography): HPLC is an excellent tool for quantifying purity. A pure sample should show a single major peak. Developing a method using a mixed-mode column that combines reversed-phase and ion-exchange mechanisms can be very effective for analyzing such salts.[5]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities.

By applying these targeted troubleshooting strategies and understanding the chemical principles behind them, you can overcome the common challenges associated with the purification of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide and obtain a product of high purity suitable for your research and development needs.

References

  • Rasayan J. Chem. Synthesis, Antimicrobial and Anticancer Activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Available from: [Link]

  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]

  • Google Patents. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Mills, L.E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 534-556. Available from: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]

  • PubChem. 5-Bromo-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Caude, M., & Rosset, R. (1975). High speed liquid-solid chromatography of phenothiazines using columns packed with spherosil porous silica beads. Journal of Chromatographic Science, 13(9), 405-412. Available from: [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29931-29944. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • JETIR. Synthesis of Some Novel 1,3,4-Thiadiazole Derivatives and Assessment of Their Inhibitory Action on Albumin Denaturation and Pro. Available from: [Link]

  • Al-Sha'er, M. A., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(1), 324-336. Available from: [Link]

  • Wood, P. A., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 48(39), 4752-4754. Available from: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 5-bromo-4-phenyl-1,3-thiazol-2-amine

Welcome to the technical support guide for 5-bromo-4-phenyl-1,3-thiazol-2-amine (PubChem CID: 12264462).[1] This document provides in-depth troubleshooting strategies for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromo-4-phenyl-1,3-thiazol-2-amine (PubChem CID: 12264462).[1] This document provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological and biochemical assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions to ensure data integrity.

Initial Assessment: Understanding the Solubility Challenge

5-bromo-4-phenyl-1,3-thiazol-2-amine possesses a molecular structure that inherently limits its aqueous solubility. The presence of a lipophilic phenyl group and a bromine atom, combined with a planar, crystalline structure, contributes to a high lattice energy and hydrophobicity.[2] These factors make it prone to precipitation when diluted from an organic stock solution into an aqueous assay buffer.

The primary handle for solubility modulation is the basic 2-aminothiazole moiety.[3][4] The pKa of the parent 2-aminothiazole is approximately 5.36-5.39.[5][6][7] This indicates the amine group can be protonated to form a more soluble salt in acidic conditions (pH < 5).

Before proceeding, it is crucial to recognize that poor solubility is a leading cause of undesirable outcomes in early drug discovery, making its mitigation essential for reliable results.[8][9]

Troubleshooting Workflow

This workflow provides a logical progression from simple to more complex methods for addressing solubility issues. Each step is detailed in the FAQ section that follows.

G cluster_0 Phase 1: Stock & Initial Dilution cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Validation cluster_3 A Q1: Start with a high-quality, dry compound. B Q2: Prepare a high-concentration stock in 100% DMSO. A->B C Q3: Observe for precipitation upon initial dilution into aqueous buffer. B->C D Q4: Can assay pH be lowered to < 6.0? C->D Problem Compound Precipitates C->Problem E Q5: Add organic co-solvents to the assay buffer. D->E No F Q6: Use solubility enhancers (e.g., Cyclodextrins). E->F If co-solvents fail or interfere G Q7: Perform vehicle/solvent tolerance tests. F->G H Q8: Validate that the chosen method does not alter assay results. G->H Problem->D G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.5) A R-NH2 (Neutral) Poorly Soluble B R-NH3+ (Protonated) More Soluble A->B + H+ B->A - H+

Caption: pH-dependent protonation of the 2-amine group enhances solubility.

Q5: What organic co-solvents can I use, and what are the recommended final concentrations?

Answer: Adding a small percentage of an organic solvent (a "co-solvent") to your final assay buffer can increase the solubility of your test compound by making the buffer less polar. DMSO is the most common co-solvent as it is miscible with water. [10] Key Principle: The goal is to use the minimum amount of co-solvent necessary to maintain solubility, as high concentrations can negatively impact the biological assay.

Co-SolventTypical Final Conc. (Biochemical)Typical Final Conc. (Cell-Based)Notes
DMSO 0.5 - 5%0.1 - 1%Can inhibit some enzymes and affect membrane integrity. [10][11]Concentrations >1% are often cytotoxic. [12]
Ethanol 1 - 5%0.1 - 1%Can denature proteins at higher concentrations.
Methanol 1 - 5%0.1 - 0.5%Generally more toxic to cells than ethanol.

Protocol 2: Co-Solvent Tolerance Test

  • Prepare your assay buffer containing a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Run your assay's negative and positive controls in each of these buffer conditions, without your test compound.

  • Analyze the results. The highest concentration of co-solvent that does not significantly affect your assay's performance (e.g., enzyme activity, cell viability) is your maximum tolerated concentration. [13]

Q6: Co-solvents are not working or are interfering with my assay. What other options do I have?

Answer: If standard co-solvents are insufficient or incompatible, advanced solubilizing excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like yours, forming an "inclusion complex" that is water-soluble. [14] * Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity. [15]Start with a 1-10 mM concentration in the final assay buffer.

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds. [16] * Caution: This approach is generally more suitable for biochemical assays than cell-based assays. Surfactants can disrupt cell membranes and interfere with protein-protein interactions. [17][18]Use them at concentrations just above their critical micelle concentration (CMC), but be aware of potential assay interference. [19][20]

Q7: How do I perform a proper vehicle control experiment?

Answer: A vehicle control is essential to ensure that the solvent or solubilizing agent itself is not causing an effect in your assay.

Protocol 3: Vehicle Control Validation

  • Identify the highest final concentration of all solubilizing agents that will be present in any experimental well (e.g., 1% DMSO and 5 mM HP-β-CD). This is your "vehicle."

  • Prepare a control solution containing only the vehicle in your assay buffer.

  • When running your experiment, include three types of controls:

    • Negative Control: Cells/enzyme in buffer alone.

    • Vehicle Control: Cells/enzyme in buffer + vehicle.

    • Positive Control: Cells/enzyme in buffer + a known activator/inhibitor.

  • The results from the Negative Control and Vehicle Control should be statistically identical. Any significant difference indicates an unacceptable level of interference from your vehicle. [13]

Q8: I've managed to get the compound into solution. How can I be sure my results are real and not an artifact of compound aggregation?

Answer: Poorly soluble compounds can form small, invisible aggregates in solution that can non-specifically inhibit enzymes or interfere with detection systems, leading to false positives.

Validation Strategies:

  • Detergent Test: Re-run a dose-response experiment in the presence of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the compound's potency (IC50) dramatically decreases in the presence of the detergent, it suggests the original activity was due to aggregation.

  • Dynamic Light Scattering (DLS): This biophysical technique can directly detect the presence of aggregates in your compound solution.

  • Structure-Activity Relationship (SAR): Test closely related analogs of your compound. If a small structural change that shouldn't affect the primary pharmacology leads to a complete loss of activity, it may point to an aggregation-based artifact.

References

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem Compound Database. Retrieved from [Link]

  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Retrieved from Sword Bio. [Link]

  • Malik, P., et al. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Kramer, C., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Pharmaceutical Sciences, 93(8), 2059-2070. [Link]

  • Fenyvesi, É., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • de Oliveira, D. A., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • Boehringer, H. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Artemis Dx. [Link]

  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1473-1481. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH. [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from ALZET Osmotic Pumps. [Link]

  • Rowan University. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from Rowan University Institutional Repository. [Link]

  • Galvão, J., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 19(9), 2686. [Link]

  • Startek, J. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100414. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methyl-N-phenylthiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Elisia, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from ResearchGate. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Investigation and elimination of surfactant-induced interferences in anodic stripping voltammetry. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from ResearchGate. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • LCGC International. (n.d.). Size Exclusion Analysis of Tween-Containing IgG Formulations. Retrieved from LCGC International. [Link]

  • American Elements. (n.d.). 5-bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from American Elements. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 13, Sample Dissolution. Retrieved from EPA.gov. [Link]

  • Taylor & Francis Online. (2017, August 31). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved from [Link]

  • ResearchGate. (2022, April 8). Why adding Tween 20 at trace amount to enzymatic reaction system?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US7442764B2 - Reversible modification of amine-containing compounds.
  • Drug Development & Delivery. (2020, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Thiazole Ring Formation

Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this critical heterocyclic motif. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the nuances of thiazole synthesis, with a strong focus on the robust and versatile Hantzsch thiazole synthesis. Our goal is to empower you to troubleshoot common issues, systematically optimize your reaction conditions, and ultimately achieve higher yields and purity in your target thiazole derivatives.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope. The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][2] The inherent nucleophilicity of the sulfur atom in the thioamide initiates the reaction, leading to the formation of the thiazole ring through a series of intermediates.[3]

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial step forms an intermediate salt.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form a 4-hydroxythiazoline intermediate.[4]

  • Aromatization: Subsequent loss of a proton and tautomerization leads to the final, stable aromatic thiazole ring.

Hantzsch_Mechanism start α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate start->intermediate1 S-Alkylation (SN2) intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization intermediate3 4-Hydroxythiazoline intermediate2->intermediate3 Dehydration (-H2O) product Thiazole intermediate3->product Aromatization

Standard Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable starting point for the synthesis of a simple 2-aminothiazole.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).[1]

  • Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.5-1.0 M with respect to the 2-bromoacetophenone.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5] A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).[1] The reaction is typically complete within 30-60 minutes.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate.[1]

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove any inorganic salts.[1]

  • Drying and Characterization:

    • Dry the collected solid in a vacuum oven.

    • Characterize the product by melting point, NMR, and mass spectrometry.

Troubleshooting Guide: From Low Yields to Impure Products

Even with a robust reaction like the Hantzsch synthesis, challenges can arise. This guide addresses common problems in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to diagnosing and solving the issue:

  • Incomplete Reaction:

    • Causality: The reaction may not have gone to completion. This can be due to insufficient reaction time, too low a temperature, or poor solubility of starting materials.

    • Solution:

      • Time: Extend the reaction time and monitor closely by TLC until the limiting reagent is consumed.

      • Temperature: Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent. For less reactive substrates, a higher boiling solvent like ethanol or isopropanol may be beneficial.

      • Solubility: If starting materials are not fully dissolved, consider using a different solvent or a solvent mixture. A 1:1 mixture of ethanol and water can be effective.[2]

  • Side Reactions:

    • Causality: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole. One common side reaction is the formation of a 1,4-dithiane derivative from the self-condensation of the α-haloketone.

    • Solution:

      • Stoichiometry: Using a slight excess of the thioamide (1.2-1.5 equivalents) can help to favor the desired reaction pathway.[1]

      • Purity of Starting Materials: Ensure the α-haloketone is pure and free from decomposition products, as these can lead to side reactions.

  • Product Loss During Workup:

    • Causality: The product may have some solubility in the workup solvent, leading to losses during filtration.

    • Solution:

      • Cooling: Ensure the precipitation mixture is thoroughly cooled in an ice bath before filtration to minimize product solubility.

      • Solvent Choice: If the product is significantly water-soluble, an alternative workup involving extraction with an organic solvent may be necessary.

Q2: I'm observing multiple spots on my TLC plate, indicating impurities. What are these byproducts and how can I get rid of them?

A2: The presence of multiple spots is a common issue. Here's how to approach it:

  • Identification of Impurities:

    • Unreacted Starting Materials: Compare the TLC of your reaction mixture to the starting materials to identify any unconsumed reactants.

    • Side Products: A common byproduct when using N-substituted thioureas under acidic conditions is the formation of the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6] These isomers can often be distinguished by NMR spectroscopy.[6]

  • Purification Strategies:

    • Recrystallization: For solid products, recrystallization is often the most effective purification method. Common solvents for thiazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

      • Stationary Phase: Silica gel is the most common stationary phase.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many thiazole derivatives.[7] The optimal mobile phase will depend on the polarity of your specific compound.

Q3: My reaction seems to stall, with starting material remaining even after prolonged heating. What's going on?

A3: A stalled reaction often points to issues with the reactivity of your substrates or the reaction conditions.

  • Substituent Effects:

    • Causality: The electronic nature of the substituents on both the α-haloketone and the thioamide can significantly impact their reactivity. Electron-withdrawing groups on the α-haloketone generally increase its electrophilicity and accelerate the initial SN2 step. Conversely, electron-donating groups on the thioamide increase its nucleophilicity. If both substrates are electronically mismatched (e.g., an electron-poor thioamide and an electron-rich α-haloketone), the reaction may be sluggish.

    • Solution:

      • Temperature and Time: Increase the reaction temperature by using a higher-boiling solvent and extend the reaction time.

      • Catalysis: While many Hantzsch syntheses proceed without a catalyst, for challenging substrates, the addition of a mild acid or base catalyst can be beneficial. Some protocols have successfully employed silica-supported tungstosilisic acid.[2]

  • Stability of α-Haloketone:

    • Causality: α-Haloketones can be unstable and decompose over time, especially if exposed to light or moisture.

    • Solution: Use freshly prepared or purified α-haloketone for the best results.

Optimizing Reaction Parameters: A Data-Driven Approach

Systematic optimization of reaction parameters is key to maximizing yield and purity.

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures generally increase the reaction rate but can also lead to the formation of side products.Start at the reflux temperature of your chosen solvent and adjust as needed based on reaction monitoring. For sensitive substrates, lower temperatures and longer reaction times may be optimal.
Solvent The polarity of the solvent can influence the solubility of reactants and the rate of the reaction.Protic solvents like ethanol and methanol are commonly used and generally give good results. For less soluble substrates, solvent mixtures or higher-boiling solvents like DMF or DMSO can be explored.
Stoichiometry The ratio of α-haloketone to thioamide can impact the formation of side products.A slight excess of the thioamide (1.1-1.5 equivalents) is often beneficial to ensure complete consumption of the α-haloketone and minimize self-condensation byproducts.[8]
Catalyst While often not necessary, a catalyst can accelerate the reaction for less reactive substrates.If the uncatalyzed reaction is slow, consider adding a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) or a heterogeneous catalyst that can be easily removed by filtration.[5]

Frequently Asked Questions (FAQs)

Q: How do I know when my reaction is complete? A: The most reliable method is to monitor the disappearance of the limiting reactant (usually the α-haloketone) by TLC or HPLC.[5][8]

Q: My product is an oil, not a solid. How should I purify it? A: Oily products can be purified by column chromatography on silica gel. After chromatography, removal of the solvent under reduced pressure should yield the purified oil.

Q: Can I use α-chloro ketones instead of α-bromo ketones? A: Yes, α-chloro ketones can be used, but they are generally less reactive than their bromo counterparts. This may necessitate longer reaction times or higher temperatures.

Q: What is the best way to prepare the thioamide starting material? A: Thioamides can be prepared from the corresponding amides by treatment with Lawesson's reagent or phosphorus pentasulfide.

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains side_products Side Products Observed check_completion->side_products Reaction Complete, Multiple Spots optimize_conditions Increase Time/Temp Change Solvent incomplete->optimize_conditions optimize_conditions->check_completion adjust_stoichiometry Adjust Stoichiometry (Excess Thioamide) side_products->adjust_stoichiometry purify Purify Product (Recrystallization/ Chromatography) side_products->purify After Optimization adjust_stoichiometry->check_completion success High Yield & Purity purify->success

References

  • Organic Chemistry Portal. Thiazole synthesis. ([Link])

  • Chem Help Asap. Hantzsch Thiazole Synthesis. ([Link])

  • Bouherrou, O., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1483. ([Link])

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. ([Link])

  • Bouherrou, O., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1483. ([Link])

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ([Link])

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. ([Link])

  • CUTM Courseware. Thiazole. ([Link])

  • Scribd. Hantzsch Thiazole Synthesis 2010. ([Link])

  • ACS Publications. Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ([Link])

  • Wikipedia. α-Halo ketone. ([Link])

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ([Link])

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. ([Link])

  • Google Patents. Process of producing 2-aminothiazole. ()
  • ResearchGate. Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ([Link])

  • ResearchGate. An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst | Request PDF. ([Link])

  • ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ([Link])

Sources

Troubleshooting

avoiding common byproducts in 2-amino-5-bromo-4-phenylthiazole synthesis

Technical Support Center: Synthesis of 2-amino-5-bromo-4-phenylthiazole Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-amino-5-bromo-4-phenylthiazole

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 2-amino-5-bromo-4-phenylthiazole. Our focus is on anticipating and resolving common experimental challenges, particularly the formation of byproducts, to ensure high yield and purity. This document is structured as a series of frequently asked questions and troubleshooting scenarios, followed by a validated experimental protocol and a summary of critical process parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemical principles to empower users to make informed decisions in the lab.

Q1: What is the most reliable and common synthetic route for 2-amino-5-bromo-4-phenylthiazole?

The most widely adopted method is a two-step synthesis. The first step is the classic Hantzsch thiazole synthesis to form the precursor, 2-amino-4-phenylthiazole.[1][2] This intermediate is then subjected to regioselective electrophilic bromination at the 5-position of the thiazole ring, which is the most electron-rich and sterically accessible site.[3]

Q2: My yield for the first step, the Hantzsch synthesis of 2-amino-4-phenylthiazole, is consistently low. What are the likely causes?

Low yields in the Hantzsch synthesis typically stem from three primary sources:

  • Incomplete Reaction: The condensation between the α-haloketone (e.g., 2-bromoacetophenone) and thiourea may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, extending the reflux period may be necessary.

  • Purity of Starting Materials: 2-bromoacetophenone is a lachrymator and can be unstable, potentially undergoing self-condensation or decomposition. Using freshly purified or commercially high-purity α-haloketone is critical.

  • Suboptimal Stoichiometry: To drive the reaction to completion and account for the potential instability of thiourea under prolonged heating, using a slight excess (1.1 to 1.2 equivalents) of thiourea can be beneficial.[4]

Q3: During the bromination (Step 2), I'm isolating a significant amount of a di-brominated byproduct. How can this be prevented?

This is the most common and critical issue. The formation of a di-bromo byproduct occurs due to over-bromination. The 2-aminothiazole ring system is highly activated towards electrophilic substitution, and the phenyl ring can also undergo bromination under harsh conditions.[4]

Causality: The C5 position of the 2-amino-4-phenylthiazole is highly nucleophilic. Once the desired mono-brominated product is formed, it is less reactive than the starting material, but a second bromination is still possible if conditions are not carefully controlled, particularly on the phenyl ring.

Solutions:

  • Control Stoichiometry: Use a precise stoichiometric amount (1.0 to 1.05 equivalents) of the brominating agent. Avoid adding a large excess.

  • Maintain Low Temperature: The reaction is exothermic. It is essential to maintain a low temperature (typically 0-10 °C) throughout the addition of the brominating agent to control the reaction rate and prevent side reactions.[4]

  • Slow, Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the mono-brominated product.

Q4: My final product seems to be the hydrobromide salt, not the free amine, leading to issues with solubility and subsequent reactions. How do I isolate the neutral compound?

The bromination reaction generates one equivalent of hydrobromic acid (HBr) as a byproduct. This acid protonates the basic 2-amino group, forming the corresponding hydrobromide salt, which often precipitates from the reaction mixture.

Solution: After the reaction is complete (confirmed by TLC), the acidic mixture must be neutralized. This is typically achieved by pouring the reaction mixture into a cold, aqueous basic solution, such as sodium bicarbonate, sodium carbonate, or ammonium hydroxide.[5][6] The free base is less soluble in water and will precipitate, allowing for collection by filtration.

Q5: The isolated product is dark brown or yellow and proves difficult to purify. What are these colored impurities and how can they be removed?

Discoloration is usually caused by two things: residual brominating agent (like Br₂) or the formation of polymeric tars from side reactions.

Solutions:

  • Quench Excess Bromine: After the reaction, any residual elemental bromine can be quenched by washing the crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite. This will reduce the colored Br₂ to colorless Br⁻ ions.[4]

  • Purification by Recrystallization: The most effective method for removing both baseline impurities and colored tars is recrystallization. Ethanol or a mixture of ethanol and water is commonly reported to be effective for this compound.[6][7] Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly will yield purified crystals, leaving impurities behind in the mother liquor.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the two-step synthesis of 2-amino-5-bromo-4-phenylthiazole, highlighting the critical bromination step where byproduct formation can occur.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination Reactants Thiourea + 2-Bromoacetophenone Intermediate 2-Amino-4-phenylthiazole Reactants->Intermediate Reflux in Ethanol Product 2-Amino-5-bromo-4-phenylthiazole (Desired Product) Intermediate->Product Controlled Conditions (Stoichiometric NBS, 0-10 °C) Byproduct Di-brominated Species (Over-bromination Byproduct) Intermediate->Byproduct Harsh Conditions (Excess NBS, High Temp.) Bromine Brominating Agent (e.g., NBS)

Caption: Synthetic pathway showing desired product and byproduct formation.

Process Optimization: Choice of Brominating Agent

The choice of brominating agent is a critical parameter. While liquid bromine is effective, its hazardous nature makes other reagents more suitable for many applications.

Brominating AgentCommon SolventTemperature (°C)Key Advantages & Disadvantages
N-Bromosuccinimide (NBS) Acetonitrile, Acetic Acid, DMF0 - 10Advantages: Solid, easier to handle than liquid Br₂, highly regioselective, generally gives cleaner reactions.[4]
Liquid Bromine (Br₂) ** Acetic Acid, Chloroform0 - 10Advantages: Inexpensive and potent. Disadvantages: Highly corrosive, toxic, and difficult to handle; requires a well-ventilated fume hood and careful quenching.[4][6]
Copper(II) Bromide (CuBr₂) **Acetonitrile, Ethyl AcetateRoom Temp. to RefluxAdvantages: Milder reagent, can offer excellent regioselectivity. Disadvantages: May require longer reaction times or heating; introduces metal salts that must be removed during work-up.

Validated Experimental Protocol

This protocol integrates best practices to maximize yield and purity.

Step 1: Synthesis of 2-amino-4-phenylthiazole (Intermediate)

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromoacetophenone (1.0 eq), thiourea (1.2 eq), and ethanol (approx. 5 mL per gram of ketone).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the 2-bromoacetophenone spot has disappeared.

  • Cool the reaction mixture to room temperature, then place it in an ice bath. A precipitate of the hydrobromide salt of the product should form.

  • Slowly add a concentrated solution of ammonium hydroxide or a saturated solution of sodium bicarbonate while stirring until the mixture is basic (pH > 8).[5]

  • The white/pale yellow precipitate of the free base will form. Stir in the ice bath for another 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum. The material is typically of sufficient purity for the next step.

Step 2: Synthesis of 2-amino-5-bromo-4-phenylthiazole (Final Product)

  • In a flask protected from light, dissolve the 2-amino-4-phenylthiazole (1.0 eq) from Step 1 in glacial acetic acid or acetonitrile (approx. 10 mL per gram).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the stirred thiazole solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[4]

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A precipitate will form.

  • Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a brief wash with a dilute sodium thiosulfate solution (to quench any remaining bromine), and finally with more water.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Filter the hot solution if necessary to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

  • Ningaiah, S., Bhadraiah, U., Kummari, D., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(12), 5617-5621. [Link available through scholarly search engines]
  • El-Metwally, A. M., El-Sayed, H. A., & Aly, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • El-Metwally, A. M., El-Sayed, H. A., & Aly, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information (PMC). [Link]

  • Dighade, A. K., Dighade, N. R., & Chobe, S. S. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. ChemRxiv. [Link]

  • Kocabas, E., & Sirit, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles using Tetrabutylammonium Salts. HETEROCYCLES, 81(12), 2849-2858. [Link available through scholarly search engines]
  • Patel, N. B., & Agravat, S. N. (2023). Synthesis and Inhibitor Activity of 2-Amino-4-Phenylthiazole and its Anils Derivative. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of some new 5-substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • DeTora, M., et al. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 85(5), 3638-3645. [Link]

  • Aly, A. A., El-Metwally, A. M., & El-Sayed, H. A. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 431. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • De Luca, L. (2006). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 6(1), 108-114. [Link]

Sources

Optimization

Technical Support Center: Refining Molecular Docking Parameters for Thiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for refining molecular docking parameters...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for refining molecular docking parameters specifically for thiazole-containing compounds. Thiazoles are a prevalent scaffold in medicinal chemistry, but their unique electronic and structural properties can present challenges for standard molecular docking protocols. This center will equip you with the expertise to navigate these challenges, ensuring more accurate and reliable in-silico predictions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and concerns when working with thiazole compounds in molecular docking studies.

Q1: Why do my docking results for thiazole analogs have inconsistent binding poses and poor correlation with experimental activity?

A1: This is a frequent issue stemming from several factors. Firstly, standard force fields may not adequately parameterize the thiazole ring's sulfur atom, leading to incorrect charge and van der Waals assignments. Secondly, the nitrogen atom in the thiazole ring can exist in different protonation and tautomeric states at physiological pH, which drastically alters its hydrogen bonding potential. Lastly, the unique electronic properties of the thiazole ring, such as the potential for σ-hole interactions with the sulfur atom, are often not explicitly accounted for by all scoring functions.

Q2: What is a σ-hole interaction, and why is it important for thiazole docking?

A2: A σ-hole is a region of positive electrostatic potential on the outer surface of the sulfur atom in the thiazole ring, located opposite to the covalent bonds. This positive region can form favorable non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein's active site.[1] Neglecting to account for these interactions can lead to the underestimation of binding affinity and incorrect prediction of binding poses. Some modern scoring functions are beginning to incorporate terms to better describe these interactions.

Q3: How do I determine the correct protonation state and tautomer for my thiazole ligand?

A3: The protonation state of your thiazole ligand is crucial and should be determined based on its predicted pKa value and the pH of the biological system you are modeling (typically pH 7.4). Several software tools, such as Schrödinger's Epik or ChemAxon's Marvin, can predict pKa values and enumerate the most probable tautomers at a given pH.[2][3] It is often advisable to dock the most likely tautomers to see which one yields a more favorable and chemically sensible binding mode.

Q4: Should I treat the thiazole ring as flexible or rigid during docking?

A4: The thiazole ring itself is aromatic and should be treated as rigid. However, the bonds connecting substituents to the thiazole ring should generally be treated as rotatable. Allowing for this flexibility is critical for the ligand to adopt an optimal conformation within the binding site. Incorrectly defining rotatable bonds is a common source of docking failure.[4]

Troubleshooting Guides

This section provides a more in-depth, problem-solution format for specific issues you may encounter during your docking experiments.

Issue 1: Poor Scoring and Ranking of Known Thiazole Binders

Symptoms:

  • Known active thiazole compounds receive poor docking scores.

  • Decoy molecules score better than known binders.

  • The ranking of a series of analogs does not correlate with their experimental IC50/Ki values.

Root Causes and Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inadequate Force Field Parameterization Standard force fields may not accurately represent the partial charges and van der Waals parameters of the thiazole sulfur. Solution: Consider using force fields specifically designed for small molecules, like GAFF or MMFF94. For higher accuracy, you can calculate partial charges using quantum mechanical methods (e.g., AM1-BCC) to better represent the electron distribution.
Incorrect Protonation/Tautomer State The chosen ionization or tautomeric state of the thiazole ring might not be the biologically relevant one. Solution: Use a pKa prediction tool to determine the likely protonation state at physiological pH.[2][3] If multiple tautomers are possible, generate all low-energy tautomers and dock each one individually. Analyze which tautomer results in the most stable and logical binding pose.
Neglected σ-Hole Interactions The scoring function may not be adequately rewarding the favorable σ-hole interactions between the thiazole sulfur and electron-rich residues in the binding site.[1] Solution: If your docking software allows, use a scoring function that has been shown to better handle halogen and chalcogen bonds. Alternatively, visually inspect the top-ranked poses for potential σ-hole interactions and use this as a qualitative filter.
Protein Flexibility A rigid receptor model may not account for induced-fit effects upon ligand binding. Solution: Employ induced-fit docking (IFD) protocols if available in your software suite. Alternatively, you can use an ensemble of protein structures from molecular dynamics simulations or different crystal structures to perform ensemble docking.
Issue 2: Chemically Illogical or Unstable Binding Poses

Symptoms:

  • The docked thiazole compound has severe steric clashes with the protein.

  • The pose shows hydrogen bond donors pointing towards other donors or acceptors facing acceptors.

  • The ligand conformation is energetically strained.

Root Causes and Solutions:

Potential Cause Explanation & Troubleshooting Steps
Incorrect Ligand Preparation Errors in assigning bond orders, chiralities, or rotatable bonds can lead to unrealistic ligand conformations. Solution: Carefully prepare your ligand using a reliable tool. Ensure that the thiazole ring is correctly aromatized and that rotatable bonds for substituents are properly defined. Energy minimize the ligand before docking.
Poorly Defined Binding Site The grid box for the docking calculation may be too large, too small, or incorrectly centered. Solution: Define the binding site based on the location of a co-crystallized ligand or known active site residues. The grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large that it leads to excessive and unproductive searching (a common issue in "blind docking").[5]
Scoring Function Limitations The scoring function might be prioritizing a numerically favorable score over a chemically realistic interaction geometry. Solution: Do not rely solely on the docking score. Visually inspect the top-ranked poses for chemical plausibility. Check for key interactions that are known to be important for binding to your target protein family. Consider using multiple scoring functions and look for a consensus result.
Post-docking Instability The docked pose may be an artifact of the scoring function and not stable in a more realistic, dynamic environment. Solution: Refine and validate the top-ranked docking poses using molecular dynamics (MD) simulations.[6][7] A stable pose should maintain its key interactions and remain within the binding pocket throughout the simulation.

Experimental Protocols

Here are detailed step-by-step methodologies for key workflows in docking thiazole compounds.

Protocol 1: Ligand Preparation for Thiazole Compounds

This protocol emphasizes the critical steps for preparing thiazole ligands to ensure they are in a chemically correct and energetically favorable state for docking.

  • 2D to 3D Conversion:

    • Draw the 2D structure of your thiazole compound in a chemical drawing program.

    • Convert the 2D structure to a 3D structure. Ensure that the thiazole ring is correctly represented as aromatic.

  • Protonation and Tautomer Enumeration:

    • Use a tool like Schrödinger's Epik or ChemAxon's Marvin to predict the pKa of ionizable groups.[2][3]

    • Generate the most likely protonation and tautomeric states at a specified pH (e.g., 7.4). It is recommended to retain the top 2-3 most stable states for docking.

  • Energy Minimization and Conformer Generation:

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94s). This relieves any steric strain from the initial 3D conversion.

    • Generate a set of diverse, low-energy conformers for each ligand. This is crucial for flexible ligands as it provides a better starting point for the docking algorithm's conformational search.

  • Charge Calculation:

    • Assign partial atomic charges. While force-field based methods are fast, for higher accuracy with thiazole compounds, consider using quantum mechanics-based methods like AM1-BCC.

Protocol 2: Covalent Docking of Thiazole-Based Inhibitors

This protocol outlines the general steps for setting up a covalent docking experiment, which is necessary for inhibitors that form a permanent bond with the target protein.

  • Protein and Ligand Preparation:

    • Prepare the protein structure by adding hydrogens, assigning bond orders, and removing water molecules not critical for binding.

    • Prepare the thiazole ligand as described in Protocol 1, but ensure the reactive "warhead" is correctly represented.

  • Defining the Covalent Reaction:

    • In your docking software (e.g., Schrödinger's CovDock, MOE, GOLD), define the covalent reaction.[8][9][10][11] This involves:

      • Specifying the reactive residue on the protein (e.g., Cys, Ser, Lys).

      • Identifying the electrophilic atom on the thiazole ligand.

      • Choosing the correct reaction type (e.g., nucleophilic substitution, Michael addition).

  • Setting up the Docking Grid:

    • Define the docking grid around the active site, ensuring it encompasses the reactive residue.

  • Running the Covalent Docking Simulation:

    • The software will typically perform an initial non-covalent docking to position the ligand correctly, followed by the formation of the covalent bond and subsequent minimization and scoring of the complex.

  • Analysis of Results:

    • Analyze the resulting poses based on the covalent docking score and the geometric and energetic plausibility of the covalent complex.

Visualization & Workflows

To further clarify these complex processes, the following diagrams illustrate key workflows and decision-making processes.

Diagram 1: Refined Docking Workflow for Thiazole Compounds

RefinedDockingWorkflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase LigandPrep Ligand Preparation (Protocol 1) Protonation pKa/Tautomer Prediction (e.g., Epik, Marvin) LigandPrep->Protonation Conformers Conformer Generation Protonation->Conformers Docking Molecular Docking (Standard or Covalent) Conformers->Docking ProteinPrep Protein Preparation (Add H, remove water) GridGen Grid Generation (Define binding site) ProteinPrep->GridGen GridGen->Docking PoseAnalysis Pose Analysis (Visual Inspection, Scoring) Docking->PoseAnalysis MD_Sim MD Simulation (Pose Refinement & Validation) PoseAnalysis->MD_Sim Top Poses FinalPoses Validated Binding Hypotheses MD_Sim->FinalPoses

Caption: A workflow for robust molecular docking of thiazole compounds.

Diagram 2: Troubleshooting Docking Failures

TroubleshootingTree Start Poor Docking Results? CheckLigand Review Ligand Prep: - Protonation/Tautomer? - Charges? - Conformers? Start->CheckLigand Yes CheckProtein Review Protein Prep: - Correct binding site? - Missing residues/loops? Start->CheckProtein Yes CheckScoring Evaluate Scoring Function: - Ignores key interactions? - Biased? Start->CheckScoring Yes CheckFlexibility Consider Flexibility: - Induced fit needed? - Ensemble docking? Start->CheckFlexibility Yes PostDocking Perform Post-Docking Validation: - MD Simulation stable? Start->PostDocking Yes

Caption: A decision tree for troubleshooting common molecular docking issues.

References

  • ResearchGate. (2025). Experimental and pK prediction aspects of tautomerism of drug-like molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. Retrieved from [Link]

  • YouTube. (2024). Covalent Docking with MOE | Practical Demonstration & Results Interpretation. Retrieved from [Link]

  • ACS Publications. (2023). Post-Docking Refinement of Peptide or Protein-RNA Complexes Using Thermal Titration Molecular Dynamics (TTMD): A Stability Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. Retrieved from [Link]

  • Schrödinger. (n.d.). CovDock. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • PubMed. (2015). Beware of Docking!. Retrieved from [Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). Retrieved from [Link]

  • ACS Publications. (2022). Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. Retrieved from [Link]

  • Drug Design Tools. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • ResearchGate. (2025). How do i solve the problem in the docking?. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • YouTube. (2025). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. Retrieved from [Link]

  • ResearchGate. (2025). Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against M and ACE2 receptor for SARS COV-2. Retrieved from [Link]

  • YouTube. (2021). Introduction to docking using GOLD. Retrieved from [Link]

  • PubMed. (2007). Epik: a software program for pK( a ) prediction and protonation state generation for drug-like molecules. Retrieved from [Link]

  • ResearchGate. (2024). Efficient Refinement of Complex Structures of Flexible Histone Peptides Using Post-Docking Molecular Dynamics Protocols. Retrieved from [Link]

  • JSciMed Central. (2016). Challenges in Docking: Mini Review. Retrieved from [Link]

  • MDPI. (2022). Assessing How Residual Errors of Scoring Functions Correlate to Ligand Structural Features. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Tautomer Search. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Molecular dynamics analysis to evaluate docking pose prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Retrieved from [Link]

  • ResearchGate. (2016). How to do covalent docking using autodock?. Retrieved from [Link]

  • Nottingham ePrints. (2021). Molecular Simulation of Protein-Ligand Complexes. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]

  • Frontiers. (2023). Blind docking methods have been inappropriately used in most network pharmacology analysis. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Impact Factor. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Retrieved from [Link]

  • MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • CCDC. (n.d.). How to perform ensemble docking with GOLD. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic A. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Retrieved from [Link]

  • Frontiers. (2020). Perspectives on High-Throughput Ligand/Protein Docking With Martini MD Simulations. Retrieved from [Link]

  • ResearchGate. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 5-Bromo-4-phenyl-1,3-thiazol-2-amine Derivatives

This guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-4-phenyl-1,3-thiazol-2-amine and its derivatives. As a class of compounds known for a spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-4-phenyl-1,3-thiazol-2-amine and its derivatives. As a class of compounds known for a spectrum of biological activities, including anticancer and antimicrobial effects, optimizing their performance in experimental settings is crucial.[1] This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance the biological activity of these promising molecules.

I. Understanding the Core Scaffold: Opportunities and Challenges

The 5-bromo-4-phenyl-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry. The 2-aminothiazole core is a cornerstone for many biologically active compounds.[2] However, this scaffold, particularly with a phenyl group at the 4-position, is also known to be a "frequent hitter" in high-throughput screening (HTS), exhibiting promiscuous binding to various biological targets.[3][4] This inherent characteristic presents both an opportunity for discovering novel activities and a significant challenge in validating true, specific biological effects. This guide will equip you with the knowledge to navigate these challenges and unlock the full potential of your derivatives.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 5-bromo-4-phenyl-1,3-thiazol-2-amine derivatives.

Q1: My 5-bromo-4-phenyl-1,3-thiazol-2-amine derivative has poor solubility in aqueous buffers for my biological assay. How can I improve this?

A1: Poor aqueous solubility is a common issue with this lipophilic scaffold. Here are several strategies to address this:

  • Co-solvents: The use of organic co-solvents can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous assay buffers, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts. Other co-solvents like ethanol or polyethylene glycol (PEG) can also be explored.[5]

  • Formulation with Excipients: For in vivo studies or certain in vitro assays, formulation with solubility-enhancing excipients can be beneficial. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, increasing its aqueous solubility.[6]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the solid compound, leading to a faster dissolution rate.[7][8] This is particularly useful for preparing suspensions for oral administration in animal studies.

  • Salt Formation: If your derivative has an ionizable group, converting it to a salt is a highly effective method to enhance solubility.[5]

Q2: I'm seeing activity across multiple, unrelated assays with my 2-aminothiazole derivative. How can I determine if this is a real effect or non-specific binding?

A2: This is a critical question, as the 2-aminothiazole scaffold is known for promiscuous binding.[3][4] A multi-pronged approach is necessary to validate your hits:

  • Counter-screens: Test your compound in assays with unrelated targets. Activity across multiple targets suggests non-specific interactions.

  • Orthogonal Assays: Validate your initial findings using a different assay format that relies on a different detection technology. For example, if your primary screen is a fluorescence-based assay, a follow-up label-free assay like surface plasmon resonance (SPR) can help confirm a direct interaction.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a small number of analogs of your hit compound. A clear SAR, where small structural changes lead to predictable changes in activity, is a strong indicator of a specific interaction. The absence of a clear SAR may point towards non-specific effects.

  • Assay Buffer Optimization: Non-specific binding can often be mitigated by optimizing the assay buffer. This can include adjusting the pH, increasing the salt concentration, or adding detergents (e.g., Tween-20, Triton X-100) or blocking proteins like bovine serum albumin (BSA).[10][11]

Q3: My synthesis of a 5-bromo-4-phenyl-1,3-thiazol-2-amine derivative is resulting in low yields and multiple byproducts. What are some common pitfalls?

A3: The Hantzsch thiazole synthesis is a common route for this scaffold, but it can be prone to issues.[12] Common problems include:

  • Instability of Reactants: Thioamides, often used as a reactant, can be unstable in acidic conditions, leading to lower yields.[12]

  • Side Reactions: The α-haloketone intermediate can be susceptible to side reactions. Ensuring its purity and using it promptly after preparation is important.

  • Reaction Conditions: The reaction is sensitive to temperature and solvent. Overheating can lead to decomposition, while an inappropriate solvent can hinder the reaction rate.

  • Purification Challenges: The polarity of the 2-aminothiazole products can make them challenging to purify by column chromatography. Careful selection of the solvent system is crucial.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common experimental problems.

Observed Problem Potential Cause(s) Recommended Solution(s)
Synthesis & Purification
Low yield in Hantzsch synthesis- Decomposition of thioamide- Side reactions of α-haloketone- Suboptimal reaction temperature or solvent- Use a milder acid catalyst.- Use freshly prepared or purified α-haloketone.- Optimize temperature and screen different polar solvents (e.g., ethanol, DMF).
Difficulty in purification by column chromatography- Compound streaking on silica gel- Poor separation from byproducts- Use a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol to reduce streaking.- Consider alternative purification methods like recrystallization or preparative HPLC.
Biological Assays
Inconsistent results in cell-based assays- Poor compound solubility in media- Compound precipitation over time- Cytotoxicity of the compound or solvent- Prepare fresh dilutions from a concentrated stock for each experiment.- Visually inspect assay plates for precipitation before and after incubation.- Lower the final DMSO concentration.- Determine the compound's cytotoxicity in a separate assay.
High background signal in biochemical assays- Non-specific binding to the assay plate or other components- Interference with the detection method (e.g., fluorescence quenching/enhancement)- Add a blocking agent (e.g., 0.1% BSA) to the assay buffer.- Include a non-ionic detergent (e.g., 0.01% Tween-20) in the buffer.- Run a control without the target protein to assess compound interference with the assay signal.
Hit from HTS is not reproducible- Promiscuous binding of the 2-aminothiazole scaffold- Assay artifact- Re-test the compound from a freshly prepared solid sample.- Perform hit validation as described in FAQ Q2.- Determine the mode of inhibition to build confidence in the hit.
No activity observed in antimicrobial assays- Inappropriate testing method- Compound degradation in the assay medium- Ensure the chosen method (e.g., broth microdilution, disk diffusion) is suitable for your compound and test organisms.- Verify the stability of your compound in the assay medium over the incubation period.

IV. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine

This protocol is a general guideline based on the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-phenylethan-1-one and 1.2 equivalents of thiourea in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt of the product until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Causality Behind Experimental Choices:

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

  • Ethanol as Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Neutralization: The product is formed as a hydrobromide salt. Neutralization with a weak base like sodium bicarbonate is necessary to obtain the free amine for extraction and purification.

Protocol 2: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol provides a framework for assessing the inhibitory activity of your derivatives against a protein kinase.

Materials:

  • Recombinant kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 5-bromo-4-phenyl-1,3-thiazol-2-amine derivative stock solution in DMSO

  • Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose paper and wash buffer (if using radiolabeled ATP)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 5-bromo-4-phenyl-1,3-thiazol-2-amine derivative in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

  • Reaction Mixture Preparation: In a microplate, add the kinase and the peptide substrate to the assay buffer.

  • Initiation of Reaction: Add the compound dilutions to the wells containing the kinase and substrate. Pre-incubate for 10-15 minutes at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using the radiometric method).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Follow the manufacturer's instructions for the specific assay kit to stop the reaction and generate a detectable signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Controls: Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) in every assay plate.

  • ATP Competition: To determine if the inhibition is ATP-competitive, repeat the assay with varying concentrations of ATP. A competitive inhibitor will show an increase in IC₅₀ with increasing ATP concentration.[2]

V. Visualizations

Workflow for Enhancing Biological Activity

Enhancing_Biological_Activity cluster_synthesis Synthesis & Modification cluster_screening Screening & Validation cluster_optimization Assay Optimization cluster_activity Biological Activity Synthesis Synthesis of Core Scaffold Modification Structural Modification (SAR) Synthesis->Modification HTS High-Throughput Screening Modification->HTS Hit_Validation Hit Validation HTS->Hit_Validation Nonspecific_Binding Reduce Non-specific Binding HTS->Nonspecific_Binding Hit_Validation->Modification Orthogonal_Assay Orthogonal Assays Hit_Validation->Orthogonal_Assay Enhanced_Activity Enhanced Biological Activity Orthogonal_Assay->Enhanced_Activity Solubility Improve Solubility Solubility->HTS Nonspecific_Binding->HTS

Caption: Iterative workflow for enhancing the biological activity of derivatives.

Troubleshooting Logic for a Failed Biological Assay

Assay_Troubleshooting Start Assay Failure: No or Inconsistent Activity Check_Compound Check Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Check_Reagents Verify Assay Reagents (Enzyme/Cell Health, Buffers) Start->Check_Reagents Check_Protocol Review Protocol (Concentrations, Incubation Times) Start->Check_Protocol Compound_Issue Compound Issue Identified Check_Compound->Compound_Issue Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Protocol_Issue Protocol Issue Identified Check_Protocol->Protocol_Issue Fix_Compound Re-synthesize/Purify, Improve Formulation Compound_Issue->Fix_Compound Fix_Reagents Use Fresh Reagents, Validate Controls Reagent_Issue->Fix_Reagents Fix_Protocol Optimize Protocol Parameters Protocol_Issue->Fix_Protocol Re_Run_Assay Re-run Assay Fix_Compound->Re_Run_Assay Fix_Reagents->Re_Run_Assay Fix_Protocol->Re_Run_Assay

Caption: A logical flow for troubleshooting failed biological assays.

VI. References

  • JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. [Link]

  • Google Patents. (n.d.). WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface.

  • Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

  • PubMed. (2020). A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive. [Link]

  • PubMed. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • ACS Publications. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • Springer. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. [Link]

  • JoVE. (2023). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

  • National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • National Center for Biotechnology Information. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • SciSpace. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • Audrey Yun Li. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • PubMed. (2018). Hit-to-Lead: Hit Validation and Assessment. [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to Thiazole-Based Antimicrobial Agents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based antimicrobial agents. This guide is designed to provide practical, in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based antimicrobial agents. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of antimicrobial resistance. My goal is to equip you with the insights and methodologies needed to anticipate, diagnose, and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of thiazole antimicrobial activity and the primary ways microbes counteract them. A solid understanding of these fundamentals is the first step in designing effective experiments.

Question 1: What are the primary mechanisms of action for thiazole-based antimicrobial agents?

Answer: Thiazole-containing compounds are a versatile class of antimicrobials that can target several essential bacterial processes.[1][2] Their specific mechanism often depends on the overall structure of the molecule, but common targets include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives, like certain cephalosporins, function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Others may target enzymes like β-ketoacyl-acyl-carrier protein synthase III or MurB, which are vital for fatty acid and peptidoglycan biosynthesis, respectively.[3][4]

  • DNA Synthesis Interference: Certain thiazole compounds can inhibit DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication and supercoiling; their inhibition leads to cell death.[1][5]

  • Disruption of Metabolic Pathways: Some agents, like sulfathiazole, act as competitive inhibitors in metabolic pathways, such as preventing the synthesis of essential B vitamins that bacteria need to grow.[1]

  • Cell Membrane Disruption: The amphiphilic (both water- and fat-loving) nature of some thiazole derivatives allows them to insert into the microbial cell membrane. This can lead to leakage of cellular contents and ultimately, cell death.[6]

Question 2: What are the most common resistance mechanisms microbes employ against thiazole agents?

Answer: Microbes have evolved several sophisticated strategies to defend against thiazole-based antimicrobials. The three most prevalent mechanisms you are likely to encounter are:

  • Target Modification: This is a primary resistance strategy where the microbial target is altered, preventing the drug from binding effectively while the target retains its cellular function.[5][7][8] This can happen through spontaneous mutations in the gene encoding the target protein (e.g., DNA gyrase) or through enzymatic modification of the target (e.g., methylation of rRNA).[7][8]

  • Decreased Intracellular Concentration (Efflux Pumps): Bacteria can actively pump the thiazole agent out of the cell before it can reach its target.[5] This is accomplished by membrane proteins called efflux pumps. Overexpression of these pumps is a very common cause of multidrug resistance.

  • Enzymatic Inactivation: Microbes may produce enzymes that chemically modify and inactivate the thiazole compound, rendering it harmless.[5]

Understanding which of these mechanisms is at play is critical for designing strategies to overcome the observed resistance.

Section 2: Experimental Troubleshooting Guides

This section is formatted to address specific problems you might encounter in the lab. Each problem is followed by potential causes and a logical workflow to diagnose the issue.

Problem 1: My thiazole compound shows unexpectedly high Minimum Inhibitory Concentration (MIC) values against a previously susceptible strain.

An increase in the MIC, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is the classic indicator of emerging resistance.[9][10]

This workflow is designed to systematically identify the underlying resistance mechanism.

A Start: High MIC Observed B Hypothesis 1: Efflux Pump Upregulation A->B C Experiment 1: Perform MIC assay with a broad-spectrum Efflux Pump Inhibitor (EPI). B->C D Result: MIC Decreases (≥4-fold)? C->D E Conclusion: Efflux is a primary mechanism. Investigate specific pumps. D->E Yes F Hypothesis 2: Target Site Modification D->F No N End: Mechanism Identified E->N G Experiment 2: Sequence the gene(s) of the putative molecular target. F->G H Result: Mutations Found in resistant strain vs. wild-type? G->H I Conclusion: Target modification is the likely cause. H->I Yes J Hypothesis 3: Enzymatic Degradation H->J No I->N K Experiment 3: Incubate compound with bacterial lysate. Analyze via LC-MS or HPLC. J->K L Result: Compound is degraded over time? K->L M Conclusion: Enzymatic inactivation is occurring. L->M Yes L->N No M->N

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine

Welcome to the technical support center for the quantitative analysis of 5-bromo-4-phenyl-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 5-bromo-4-phenyl-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during method development and routine analysis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reliable quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-bromo-4-phenyl-1,3-thiazol-2-amine that I should consider for quantitative analysis?

A1: Understanding the physicochemical properties of 5-bromo-4-phenyl-1,3-thiazol-2-amine is crucial for method development. Key characteristics include:

  • A basic amine group: The 2-amine group on the thiazole ring is basic and will be protonated at acidic pH. This is a primary consideration for controlling peak shape in reversed-phase HPLC.[1]

  • Aromaticity and UV absorbance: The presence of the phenyl and thiazole rings results in strong UV absorbance, making UV-based detection a suitable choice for quantification.

  • Potential for interactions: The bromine atom and the sulfur and nitrogen heteroatoms can participate in secondary interactions with stationary phases, which may affect chromatographic performance.

  • Solubility: Based on its structure, the compound is expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility will be pH-dependent.

Q2: Which analytical technique is most suitable for the quantitative analysis of 5-bromo-4-phenyl-1,3-thiazol-2-amine?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of aromatic compounds like 5-bromo-4-phenyl-1,3-thiazol-2-amine. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q3: How should I prepare my sample of 5-bromo-4-phenyl-1,3-thiazol-2-amine for analysis?

A3: Sample preparation will depend on your sample matrix.

  • For pure substance/drug product: Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration.

  • For biological matrices (plasma, urine, etc.): Protein precipitation with a solvent like acetonitrile is a common first step.[2] Subsequent solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances and concentrate the analyte.

Troubleshooting Guide: HPLC Method Refinement

This guide addresses specific issues you may encounter during the quantitative analysis of 5-bromo-4-phenyl-1,3-thiazol-2-amine using HPLC.

Issue 1: Peak Tailing

Symptom: The peak for 5-bromo-4-phenyl-1,3-thiazol-2-amine is asymmetrical with a pronounced tail.

Causality: Peak tailing for this compound is most likely due to strong interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][3] This secondary interaction leads to a portion of the analyte molecules being retained longer, causing the tailing effect.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Modify Mobile Phase pH start->step1 Initial Troubleshooting step2 Add a Competing Base step1->step2 If tailing persists end_node Symmetrical Peak Achieved step1->end_node If resolved step3 Evaluate Column Chemistry step2->step3 If tailing persists step2->end_node If resolved step4 Check for Column Overload step3->step4 If tailing persists step3->end_node If resolved step4->end_node If resolved

Figure 1: Workflow for Troubleshooting Peak Tailing.

Step-by-Step Solutions:

  • Modify Mobile Phase pH:

    • Action: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA).

    • Rationale: At a low pH, the basic amine group of your analyte will be fully protonated. This positive charge will cause electrostatic repulsion from any protonated silanol groups on the stationary phase, minimizing secondary interactions.[4]

  • Add a Competing Base:

    • Action: If lowering the pH is not sufficient or desirable, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).

    • Rationale: The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte. This reduces the opportunity for secondary interactions that cause tailing.

  • Evaluate Column Chemistry:

    • Action: Switch to a column with a different stationary phase.

    • Rationale:

      • End-capped columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.

      • Hybrid stationary phases: Consider columns with hybrid silica-organic stationary phases, which often exhibit reduced silanol activity and improved peak shape for basic compounds.[1]

      • Polymer-based columns: These columns lack silanol groups altogether and can provide excellent peak shape for basic analytes.[1]

  • Check for Column Overload:

    • Action: Dilute your sample and inject a smaller amount onto the column.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][5] If peak shape improves upon dilution, mass overload was a contributing factor.

Issue 2: Poor Retention

Symptom: The analyte peak elutes very early, close to the void volume.

Causality: This indicates that the analyte has insufficient interaction with the stationary phase. In reversed-phase chromatography, this typically means the mobile phase is too "strong" (i.e., has too high a percentage of organic solvent).

Troubleshooting Workflow:

start Poor Retention Observed step1 Decrease Organic Solvent Percentage start->step1 step2 Consider a Less Polar Stationary Phase step1->step2 If retention is still poor end_node Optimal Retention Achieved step1->end_node If resolved step2->end_node If resolved

Figure 2: Workflow for Addressing Poor Retention.

Step-by-Step Solutions:

  • Decrease the Organic Solvent Percentage:

    • Action: Reduce the proportion of acetonitrile or methanol in your mobile phase.

    • Rationale: A lower organic content makes the mobile phase more polar, increasing the relative hydrophobicity of the stationary phase and promoting greater retention of your analyte.

  • Consider a Less Polar Stationary Phase:

    • Action: If you are using a C8 column, consider switching to a C18 column.

    • Rationale: A C18 stationary phase is more hydrophobic than a C8 phase and will provide stronger retention for non-polar and moderately polar compounds.

Issue 3: Inconsistent Peak Areas

Symptom: Replicate injections of the same standard solution yield significantly different peak areas, leading to poor precision.

Causality: Inconsistent peak areas can stem from several sources, including issues with the autosampler, poor sample solubility, or analyte instability.

Troubleshooting Workflow:

start Inconsistent Peak Areas step1 Check Autosampler Performance start->step1 step2 Verify Sample and Standard Stability step1->step2 If autosampler is functioning correctly end_node Consistent Peak Areas Achieved step1->end_node If resolved step3 Ensure Complete Dissolution step2->step3 If stability is confirmed step2->end_node If resolved step3->end_node If resolved

Figure 3: Workflow for Diagnosing Inconsistent Peak Areas.

Step-by-Step Solutions:

  • Check Autosampler Performance:

    • Action: Ensure there are no air bubbles in the syringe or sample lines. Perform a needle wash or purge cycle.

    • Rationale: Air bubbles in the injection system will lead to variable injection volumes and, consequently, inconsistent peak areas.

  • Verify Sample and Standard Stability:

    • Action: Prepare fresh standards and samples and re-inject.

    • Rationale: 5-bromo-4-phenyl-1,3-thiazol-2-amine may degrade over time in certain solvents or under specific light and temperature conditions. Analyzing freshly prepared solutions can help determine if stability is the issue.

  • Ensure Complete Dissolution:

    • Action: Visually inspect your sample and standard solutions for any particulate matter. If necessary, sonicate the solutions to aid dissolution.

    • Rationale: If the analyte is not fully dissolved, the concentration of the injected solution will be inconsistent, leading to variable peak areas.

Experimental Protocol: Example HPLC-UV Method

This protocol provides a starting point for the quantitative analysis of 5-bromo-4-phenyl-1,3-thiazol-2-amine. Method optimization will likely be required.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentStandard HPLC system with UV detector.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A high-quality, end-capped C18 column to minimize peak tailing.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to protonate the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 80% B over 10 minutesA starting point for elution. This will need to be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 280 nm (or determined by UV scan)The phenyl and thiazole moieties are expected to absorb in this region. An initial UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax).
Standard Preparation Prepare a 1 mg/mL stock solution in methanol. Serially dilute with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).Methanol is a suitable solvent. Diluting in the mobile phase minimizes solvent effects.

References

  • ResearchGate. (2025, August 10). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
  • EvitaChem. 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide.
  • ACS Publications. (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30).
  • PubChem. 5-Bromo-4-phenyl-1,3-thiazol-2-amine | C9H7BrN2S | CID 12264462.
  • PMC - NIH. Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (2025, August 7). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 5-bromo-4-phenyl-1,3-thiazol-2-amine

Introduction: The Pressing Need for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1][3][4] The 2-aminothiazole scaffold, in particular, is a core component of several clinically significant drugs and a focal point of ongoing research.[5][6] This guide provides a comprehensive framework for validating the antimicrobial efficacy of a specific novel compound, 5-bromo-4-phenyl-1,3-thiazol-2-amine, through a rigorous, scientifically sound experimental approach. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

Compound Profile: 5-bromo-4-phenyl-1,3-thiazol-2-amine

  • IUPAC Name: 5-bromo-4-phenyl-1,3-thiazol-2-amine[7]

  • Chemical Formula: C₉H₇BrN₂S[7]

  • Structure:

    • A thiazole ring substituted with a bromine atom at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position.

The presence of the thiazole ring, a known pharmacophore, combined with the phenyl and bromo substituents, suggests the potential for significant antimicrobial activity.[8][9]

Proposed Mechanism of Action: Insights from Thiazole Derivatives

While the precise mechanism of 5-bromo-4-phenyl-1,3-thiazol-2-amine is yet to be elucidated, the antimicrobial action of related thiazole compounds often involves the disruption of critical cellular processes in pathogens.[2] Potential mechanisms could include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of certain thiazole compounds allows them to integrate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[10]

  • Enzyme Inhibition: Thiazoles have been shown to inhibit essential microbial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[2][6]

Further investigation through specific enzymatic assays and molecular docking studies will be necessary to pinpoint the exact mechanism of our target compound.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously assess the antimicrobial efficacy of 5-bromo-4-phenyl-1,3-thiazol-2-amine, a systematic, multi-step approach is required. This workflow ensures the generation of robust and reproducible data.

Antimicrobial Efficacy Validation Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_comparison Phase 3: Comparative Analysis cluster_data Phase 4: Data Interpretation Compound_Solubilization Compound Solubilization & Stock Solution Preparation MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Solubilization->MIC_Determination Microorganism_Selection Selection of Test Microorganisms Culture_Preparation Preparation of Standardized Inoculum Microorganism_Selection->Culture_Preparation Culture_Preparation->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Comparative_Analysis Comparison with Standard Antimicrobial Agents MBC_Determination->Comparative_Analysis Data_Analysis Data Analysis and Interpretation Comparative_Analysis->Data_Analysis

Sources

Comparative

A Comparative Analysis of 5-bromo-4-phenyl-1,3-thiazol-2-amine and Its Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. This guide provides a comprehensive comparative study of 5-bromo-4-phenyl-1,3-thiazol-2-amine and its structurally similar compounds, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). By examining the influence of various substituents on the thiazole core, we aim to furnish researchers with the foundational knowledge to design and develop novel drug candidates with enhanced potency and selectivity.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a heterocyclic amine that is a cornerstone in the synthesis of a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow for effective interaction with various biological targets. The introduction of a phenyl group at the 4-position and a bromine atom at the 5-position of the thiazole ring, as in 5-bromo-4-phenyl-1,3-thiazol-2-amine, is anticipated to modulate the compound's lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. The general mechanism proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis of 4-Phenyl-1,3-thiazol-2-amine

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-bromo-1-phenylethanone (10 mmol) and thiourea (12 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 4-phenyl-1,3-thiazol-2-amine, is then filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.

Note: For the synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine, a bromination step would follow the initial thiazole ring formation. This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride.

Comparative Biological Activities

The biological activities of 2-aminothiazole derivatives are significantly influenced by the nature and position of substituents on the thiazole and phenyl rings. Here, we compare the antimicrobial and anticancer activities of 5-bromo-4-phenyl-1,3-thiazol-2-amine with its close analogues based on available data for structurally similar compounds.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a halogen, such as bromine, into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency.[2]

Table 1: Comparative Antimicrobial Activity of 4-Phenyl-1,3-thiazol-2-amine Analogues (Representative Data)

CompoundSubstituent(s)Test OrganismMIC (µg/mL)Reference
A 4-phenylStaphylococcus aureus>100[3]
B 4-(4-chlorophenyl)Staphylococcus aureus50[4]
C 4-(4-nitrophenyl)Staphylococcus aureus25[4]
D 4-(4-bromophenyl)Staphylococcus aureus62.5[5]
E 4-(4-hydroxyphenyl)Staphylococcus aureus125-150[3]

This table presents representative Minimum Inhibitory Concentration (MIC) values from studies on structurally similar compounds to illustrate the effect of substituents. The data for the specific 5-bromo-4-phenyl-1,3-thiazol-2-amine is not available in the cited literature.

Analysis of Structure-Activity Relationship (SAR):

  • Halogen Substitution: The presence of a halogen on the phenyl ring (compounds B, C, and D) generally enhances antibacterial activity compared to the unsubstituted analogue (compound A). Electron-withdrawing groups like nitro (compound C) appear to be particularly effective. The bromo-substituent (compound D) also confers significant activity.

  • Hydrophilic Substitution: The introduction of a hydroxyl group (compound E) seems to decrease the antimicrobial potency, possibly due to altered lipophilicity affecting cell membrane penetration.

Based on these trends, it is plausible to hypothesize that 5-bromo-4-phenyl-1,3-thiazol-2-amine would exhibit significant antimicrobial activity, likely superior to its non-brominated counterpart, due to the presence of the lipophilic and electron-withdrawing bromine atom on the thiazole ring.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity (growth).

Anticancer Activity

The 2-aminothiazole core is also a prominent feature in many anticancer agents. Derivatives with lipophilic substituents at the 4- and 5-positions have demonstrated notable antitumor activities.[2]

Table 2: Comparative Anticancer Activity of 4-Phenyl-1,3-thiazol-2-amine Analogues (Representative Data)

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
F 4-phenylMCF-7 (Breast)>100[7]
G 4-(4-bromophenyl)MCF-7 (Breast)10-20[5]
H 4-(4-methoxyphenyl), N-(2,4-dimethoxyphenyl)A549 (Lung)0.36[8]
I 5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeMCF-7 (Breast)2.32 - 8.35[9]

This table presents representative IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) from studies on structurally similar compounds to illustrate the effect of substituents. The data for the specific 5-bromo-4-phenyl-1,3-thiazol-2-amine is not available in the cited literature.

Analysis of Structure-Activity Relationship (SAR):

  • Halogen Substitution: Similar to the antimicrobial activity, the presence of a bromine atom on the phenyl ring (compound G) significantly enhances the anticancer activity against MCF-7 cells compared to the unsubstituted analogue (compound F).

  • Substitution on the Amino Group and Phenyl Ring: Modifications on both the 2-amino group and the 4-phenyl ring can lead to highly potent compounds, as seen in compound H, which exhibits sub-micromolar activity.

  • Isomeric Scaffolds: The structurally related 5-phenyl-1,3,4-thiadiazole scaffold (compound I) also demonstrates significant anticancer potential, indicating the importance of the aromatic and heterocyclic core in interacting with biological targets.

The presence of the bromo-substituent in 5-bromo-4-phenyl-1,3-thiazol-2-amine is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to potent anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Synthesis and Workflow

To better illustrate the processes discussed, the following diagrams outline the synthetic pathway and the experimental workflow for biological evaluation.

G cluster_synthesis Hantzsch Thiazole Synthesis cluster_workflow Biological Evaluation Workflow A 2-Bromo-1-phenylethanone C 4-Phenyl-1,3-thiazol-2-amine A->C B Thiourea B->C E 5-Bromo-4-phenyl-1,3-thiazol-2-amine C->E D NBS D->E F Synthesized Compound G Antimicrobial Screening (Broth Microdilution) F->G H Anticancer Screening (MTT Assay) F->H I MIC Determination G->I J IC50 Determination H->J K Lead Compound Identification I->K J->K

Caption: Synthetic pathway and biological evaluation workflow.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of 5-bromo-4-phenyl-1,3-thiazol-2-amine and its analogues. The structure-activity relationship studies, based on closely related compounds, suggest that the bromo-substituent is a key feature for enhancing both antimicrobial and anticancer activities. The provided experimental protocols for synthesis and biological evaluation offer a practical framework for researchers to further explore this promising class of compounds.

Future research should focus on the direct synthesis and biological testing of 5-bromo-4-phenyl-1,3-thiazol-2-amine to validate the hypotheses presented in this guide. Further derivatization of the 2-amino group and the 4-phenyl ring could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new and effective therapeutic agents.

References

  • Upadhyay, A., et al. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 555-562. [Link]

  • Pattan, S. R., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Medicinal Chemistry Research, 20(8), 1236-1243. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. Indian Journal of Pharmaceutical Sciences, 71(5), 586-589. [Link]

  • Patel, D. H., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biology Interface, 12(2), 123-134. [Link]

  • Wang, Y., et al. (2019). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Al-Ghorbani, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • de Souza, M. V. N. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasitology research, 117(11), 3591-3600. [Link]

  • Matysiak, J. (2020). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 25(19), 4436. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Serban, G., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(9), 2058. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 5-bromo-4-phenyl-1,3-thiazol-2-amine and Other Thiazole Derivatives in Oncology Research

For drug development professionals, medicinal chemists, and cancer researchers, the thiazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2] This five-membered heterocyclic ring, containing b...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and cancer researchers, the thiazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a privileged structure found in a multitude of biologically active compounds, including the FDA-approved anticancer agent Dasatinib.[2] This guide provides an in-depth, objective comparison of 5-bromo-4-phenyl-1,3-thiazol-2-amine and related thiazole derivatives, offering insights into their performance, supporting experimental data, and the causal reasoning behind their evaluation as potential anticancer agents.

The Thiazole Nucleus: A Privileged Scaffold in Cancer Drug Discovery

The thiazole ring's prevalence in oncology is attributed to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and inhibition of key proteins in cancer signaling pathways.[2] The versatility of the thiazole core allows for substitutions at multiple positions, enabling the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3][4]

In Focus: 5-bromo-4-phenyl-1,3-thiazol-2-amine

While specific experimental data on the anticancer activity of 5-bromo-4-phenyl-1,3-thiazol-2-amine is not extensively available in the public domain, its structural features merit significant interest. The core structure, 4-phenyl-1,3-thiazol-2-amine, is a well-established pharmacophore in cancer research.[4][5] The bromine substitution at the 5-position of the thiazole ring is of particular note, as halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. Research on related brominated thiazole derivatives suggests that this substitution can contribute to potent cytotoxic effects.[6]

Comparative Analysis with Other Thiazole Derivatives

To understand the potential of 5-bromo-4-phenyl-1,3-thiazol-2-amine, it is essential to compare it with other thiazole derivatives that have been evaluated for their anticancer properties. This comparison will focus on structure-activity relationships (SAR), highlighting how different substituents on the thiazole and phenyl rings influence cytotoxicity and the mechanism of action.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 4-phenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings, as well as modifications to the 2-amino group.

  • Substitution on the Phenyl Ring: The electronic properties and steric bulk of substituents on the 4-phenyl ring play a crucial role in determining the cytotoxic potency. Electron-withdrawing groups, such as halogens, can enhance activity. For instance, a study on a series of 2-amino-4-phenylthiazole derivatives revealed that compounds with specific substitutions on the phenyl ring exhibited significant antiproliferative activity against various cancer cell lines.[7]

  • Substitution at the 5-Position of the Thiazole Ring: The introduction of a halogen, such as bromine, at this position is a key modification. While direct data for the title compound is limited, a study on phthalimide derivatives of the isomeric 5-(4-bromophenyl)thiazol-2-amine demonstrated potent cytotoxic activity against breast (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range.[8] This indicates that the bromo-phenylthiazole scaffold is a promising starting point for developing potent anticancer agents.

  • Substitution on the 2-Amino Group: Modifications of the 2-amino group can significantly impact the biological activity. For example, acylation or the introduction of other cyclic moieties can lead to compounds with enhanced potency and altered mechanisms of action.

Performance Data of Selected Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against different human cancer cell lines, providing a quantitative basis for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phthalimide derivative of 5-(4-bromophenyl)thiazol-2-amine (Compound 5b) MCF-7 (Breast)0.2 ± 0.01[8]
Phthalimide derivative of 5-(4-bromophenyl)thiazol-2-amine (Compound 5k) MDA-MB-468 (Breast)0.6 ± 0.04[8]
Phthalimide derivative of 5-(4-bromophenyl)thiazol-2-amine (Compound 5g) PC-12 (Neuroblastoma)0.43 ± 0.06[8]
2-Amino-4-phenylthiazole derivative (Compound 5b) HT29 (Colon)2.01[5][7]
Dasatinib (FDA-approved) K562 (Leukemia)<0.001[2]

Mechanism of Action: Targeting Key Cancer Pathways

Thiazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways involved in cell proliferation, survival, and angiogenesis.

Multi-Kinase Inhibition: The Case of Dasatinib

Dasatinib, a potent oral multi-targeted tyrosine kinase inhibitor, serves as a benchmark for thiazole-based cancer therapeutics.[2] Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[2] Additionally, Dasatinib targets other critical kinases implicated in cancer progression, including the SRC family kinases, c-KIT, and platelet-derived growth factor receptor (PDGFR).[2]

Dasatinib_Mechanism cluster_kinases Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Proliferation Cell Proliferation (e.g., Ras-MAPK) BCR_ABL->Proliferation Survival Cell Survival (e.g., PI3K-Akt) SRC->Survival c_KIT->Proliferation Angiogenesis Angiogenesis PDGFR->Angiogenesis Cancer_Progression Cancer Progression Proliferation->Cancer_Progression Promotes Survival->Cancer_Progression Promotes Angiogenesis->Cancer_Progression Promotes

Caption: Dasatinib's multi-targeted kinase inhibition mechanism.

Emerging Mechanisms of Novel Thiazole Derivatives

Preclinical research on novel thiazole derivatives has unveiled a diverse range of mechanisms of action, including:

  • Induction of Apoptosis: Many thiazole compounds have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These derivatives can halt the cell cycle at various checkpoints, preventing cancer cell division.

  • Inhibition of Angiogenesis: Some thiazoles can inhibit the formation of new blood vessels that supply tumors with nutrients.

Experimental Protocols for Evaluation

The following are standardized protocols for key in vitro assays used to evaluate the anticancer potential of thiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of thiazole derivative incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 value measure->end

Sources

Comparative

Benchmarking the Virtual Scaffold: A Cross-Validation Guide for 5-bromo-4-phenyl-1,3-thiazol-2-amine

Executive Summary & Strategic Context In modern drug discovery, 5-bromo-4-phenyl-1,3-thiazol-2-amine (CAS: 61954-82-3) represents more than just a chemical intermediate; it is a quintessential "privileged scaffold."[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, 5-bromo-4-phenyl-1,3-thiazol-2-amine (CAS: 61954-82-3) represents more than just a chemical intermediate; it is a quintessential "privileged scaffold."[1] Its structural motifs—a planar aromatic system, a hydrogen-bond donor/acceptor amine, and a halogen handle for palladium-catalyzed cross-coupling—make it a frequent hit in virtual screens for kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.[1]

However, this molecule is also a "frequent hitter."[1] In silico algorithms often overestimate its drug-likeness due to its compliance with Lipinski’s Rule of Five, ignoring its tendency for aggregation and non-specific binding.[1]

This guide serves as a cross-validation protocol . It does not merely list properties; it challenges computational predictions with rigorous in vitro interrogation, providing the "Ground Truth" required to elevate this scaffold from a virtual hit to a viable lead.

The In Silico Profile: The Prediction

Objective: Establish the computational baseline using industry-standard algorithms.

Before touching the bench, we analyze the molecule using consensus descriptors. Most QSAR (Quantitative Structure-Activity Relationship) models predict this molecule to be highly permeable and orally bioavailable.[1]

Table 1: Consensus In Silico Predictions
PropertyPredicted ValueInterpretationThe "Virtual" Trap
LogP (Lipophilicity) 2.8 – 3.2Ideal for membrane permeability.[1]May underestimate non-specific protein binding (HSA).[1]
TPSA ~49 ŲHigh GI absorption expected.[1]Ignores potential for crystal lattice energy to reduce solubility.[1]
LogS (Solubility) -3.5 to -4.0 (mol/L)Moderately soluble.[1]High Risk: Planar aromatics often stack, leading to lower actual solubility.[1]
Bioavailability Score 0.55 (SwissADME)Good candidate.[1]False positive risk if metabolic stability (amine oxidation) is ignored.[1]

The Hypothesis: Computational tools predict a "Green Light" for this compound.[1] Our experimental goal is to stress-test this prediction.

The Wet-Lab Cross-Validation: The Reality

Objective: Define the experimental assays that prove or disprove the simulation.

To validate the in silico profile, we employ an orthogonal testing workflow. We do not rely on a single assay; we triangulate data.[1]

Solubility: Kinetic vs. Thermodynamic

In silico LogS predicts solubility based on structure alone.[1] However, the bromine atom at position 5 increases the melting point and lattice energy, often crashing the compound out of solution faster than predicted.

  • The Test: Do not use kinetic solubility (DMSO spike). Use Thermodynamic Solubility (Shake-flask method, 24h equilibrium) in PBS pH 7.4.

  • Success Criteria: Experimental solubility > 50 µM. If < 10 µM, the in silico prediction is a "hallucination" driven by the small molecular weight.

Permeability: PAMPA vs. Caco-2

While Caco-2 is the gold standard, it involves active transport.[1] For this scaffold, we first validate Passive Diffusion using PAMPA (Parallel Artificial Membrane Permeability Assay).[1]

  • Why PAMPA? It isolates the lipid bilayer interaction predicted by LogP.[1] If PAMPA fails but LogP is high, the molecule is likely getting trapped in the membrane (membrane retention) rather than crossing it.

The "Bromine Handle" Validation

The 5-bromo position is critical.[1] In virtual docking, this halogen often occupies a hydrophobic pocket.[1]

  • Validation: If you synthesize the non-brominated analog (4-phenyl-1,3-thiazol-2-amine) and the biological activity (IC50) drops significantly (e.g., >10-fold shift), the bromine is a pharmacophore .[1] If activity is unchanged, the bromine is merely a metabolic liability (heavy atom) and should be removed.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate this scaffold.

ValidationWorkflow cluster_Assays Orthogonal Assays Start In Silico Hit (5-bromo-4-phenyl...) Synth Synthesis (Hantzsch + Bromination) Start->Synth Chemical Feasibility Solubility Thermodynamic Solubility (PBS) Synth->Solubility PAMPA PAMPA (Passive Diffusion) Synth->PAMPA Potency Target IC50 (e.g., Kinase/Microbial) Synth->Potency Decision Correlation Analysis Solubility->Decision >50 µM? PAMPA->Decision Pe > 10^-6? Potency->Decision Correlation? Refine Refine Scaffold (SAR Loop) Decision->Refine Low Solubility/Potency Lead Validated Lead Decision->Lead High Correlation Refine->Start Mod. Substituents

Caption: Figure 1. The iterative cycle of validating computational predictions with wet-lab data.[1] Note the central role of solubility in the "Go/No-Go" decision.

Detailed Experimental Protocols

Synthesis: The Hantzsch Route (Stepwise)

Rationale: While one-pot methods exist, a stepwise approach ensures the bromine is placed regioselectively at C5, avoiding mixtures.[1]

Step 1: Cyclization (Formation of the Thiazole Core)

  • Reagents: Acetophenone (1.0 eq), Thiourea (2.0 eq), Iodine (1.0 eq).

  • Procedure: Reflux acetophenone and thiourea in ethanol. The iodine acts as a mild oxidant/catalyst to form the alpha-iodo intermediate in situ, or use 2-bromoacetophenone directly.[1]

  • Workup: Neutralize with NH4OH. The solid 4-phenyl-1,3-thiazol-2-amine precipitates.[1] Recrystallize from ethanol.

Step 2: Electrophilic Bromination (The Critical Step)

  • Reagents: 4-phenyl-1,3-thiazol-2-amine (1.0 eq), NBS (N-Bromosuccinimide) (1.05 eq), Chloroform or Acetic Acid.[1]

  • Procedure: Dissolve the thiazole in solvent. Add NBS portion-wise at 0°C to prevent over-bromination on the phenyl ring.[1] Stir at RT for 2 hours.

  • Purification: Wash with water and sodium bisulfite (to remove free Br2).[1] Recrystallize.

  • Verification: 1H NMR should show the disappearance of the C5 proton (usually a singlet around 6.8-7.2 ppm in the unbrominated precursor).[1]

Synthesis Precursor Acetophenone + Thiourea Intermediate 4-phenyl-1,3-thiazol-2-amine (Core Scaffold) Precursor->Intermediate Hantzsch Cyclization (EtOH, Reflux) Product 5-bromo-4-phenyl-1,3-thiazol-2-amine (Target) Intermediate->Product Electrophilic Sub. (C5) (CHCl3, 0°C) Reagent + NBS (Bromination)

Caption: Figure 2. Stepwise synthesis allows for purification of the core scaffold before functionalization, ensuring the bromine is positioned correctly.

PAMPA Protocol (Permeability Validation)

Rationale: This assay validates the "Lipinski" prediction of high permeability.[1]

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Donor Plate: Dilute stock to 50 µM in PBS (pH 7.4). Add 150 µL to the donor wells (MultiScreen-IP filter plate).

  • Membrane: Coat the PVDF membrane with 5 µL of 1% Lecithin in Dodecane (artificial lipid bilayer).

  • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to the acceptor wells (PTFE plate).[1][2]

  • Incubation: Sandwich the plates and incubate for 16 hours at Room Temperature in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis (280 nm) or LC-MS.[1]

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Benchmark: If

      
       cm/s, the in silico prediction is Validated .[1]
      

References

  • PubChem. 5-Bromo-4-phenyl-1,3-thiazol-2-amine (CID 12264462).[1] National Library of Medicine.[1] [Link][1]

  • Manojlovic, N., et al. (2025).[1][3] Hantzsch Reaction of 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one.[1] ResearchGate.[1][4] [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link][1]

  • BioAssay Systems. PAMPA-096 Kit Protocol and Principle. [Link][1]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link][1]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-bromo-4-phenylthiazole Analogues

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2][3][4] Its derivatives are known to...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2][3][4] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6] This guide focuses on a specific, highly functionalized subclass: 2-amino-5-bromo-4-phenylthiazole analogues. The strategic placement of a bromine atom at the C5 position, a phenyl ring at C4, and a reactive amino group at C2 provides a rich template for synthetic modification and optimization of biological activity.

The presence of the bromine atom significantly influences the molecule's electronic properties and lipophilicity, and can serve as a handle for further synthetic transformations or engage in halogen bonding with biological targets.[1] The 4-phenyl group offers a large surface for interaction and can be substituted to fine-tune steric and electronic parameters. Crucially, the 2-amino group is a key site for derivatization, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.[2]

This guide provides an in-depth comparative analysis of the structure-activity relationships for this class of compounds. By synthesizing data from multiple studies, we will explore how modifications at each position influence biological outcomes, offering field-proven insights for researchers, scientists, and professionals engaged in drug discovery and development.

Comparative Analysis of Biological Activity: Key SAR Insights

The therapeutic potential of 2-aminothiazole derivatives is profoundly dictated by the nature and position of substituents on the thiazole core. While a single, comprehensive study on the 2-amino-5-bromo-4-phenylthiazole scaffold is not available, by collating data from related analogues, we can deduce critical SAR principles.

Modifications of the C2-Amino Group: The Epicenter of Activity

The C2-amino group is the most frequently modified position and a primary determinant of biological activity. Simple, unsubstituted 2-aminothiazoles often serve as mere starting points. It is the acylation or further substitution of this group that typically unlocks potent bioactivity.

  • Acylation and Amide Formation: The conversion of the 2-amino group into an amide is a common and effective strategy. For instance, acylation of 2-amino-4-phenylthiazole with various acyl halides has been shown to produce compounds with significant antimicrobial activity.[3][5] The nature of the acyl group is critical. Introducing bulky or lipophilic moieties can enhance membrane permeability and improve interactions within hydrophobic pockets of target enzymes or receptors.[7]

  • Schiff Base Formation: Condensation of the 2-amino group with different aromatic aldehydes to form 2-arylideneamino-4-phenylthiazoles has yielded compounds with notable antibacterial activity, particularly against B. cereus.[4][5]

  • Incorporation of Complex Side Chains: Introducing elaborate side chains can lead to highly potent compounds. For example, a 2-amino-4-(tert-butyl)thiazole analogue bearing an N-(5-benzyl)-2-(piperazin-1-yl)acetamide substituent at the 2-amino position demonstrated an impressive IC50 of 1.6 µM against the HeLa cancer cell line.[2] This highlights that extending from the C2-amino position with functionalities capable of forming multiple interactions (e.g., hydrogen bonds, ionic interactions) is a fruitful avenue for enhancing potency.

The Role of the C4-Phenyl Group

The substituent at the C4 position significantly influences the overall topology and electronic nature of the molecule.

  • Steric Bulk: The presence of a bulky group at C4, such as a phenyl or tert-butyl group, is a common feature in many active 2-aminothiazole derivatives.[1][2] This suggests that the target binding site can accommodate, and may even favor, steric bulk at this position, potentially through hydrophobic or van der Waals interactions.

  • Substituents on the Phenyl Ring: In a series of 2-phenylthiazole-4-carboxamide derivatives, substitutions on the 2-phenyl ring were explored for anticancer activity.[8] It was found that a 4-methoxy group improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines.[8] A 3-fluoro analogue also showed a good cytotoxic profile against all tested cell lines.[8] This demonstrates that modifying the electronic properties and hydrogen bonding capacity of the C4-phenyl ring is a valid strategy for optimizing activity and selectivity.

The C5-Bromo Substituent: A Modulator of Potency

Halogenation, particularly bromination, at the C5 position is a well-established strategy in medicinal chemistry.

  • Lipophilicity and Permeability: The incorporation of a halogen like bromine increases the lipophilicity of the molecule.[1] This can enhance the compound's ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells, leading to increased intracellular concentrations and improved potency.[1][7]

  • Electronic Effects and Halogen Bonding: The electron-withdrawing nature of bromine alters the electron density of the thiazole ring, which can influence its interaction with biological targets. Furthermore, the bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms (like oxygen or nitrogen) in the binding site of a protein, thereby contributing to binding affinity.

  • SAR of C5 Substitutions: Studies on related scaffolds have shown that substitution at the C5 position is critical. For example, SAR studies of certain thiazole derivatives revealed that acyl group substitution at the C5 position was essential for antibacterial activity.[9] While direct comparisons for the 5-bromo-4-phenyl scaffold are limited, the consistent use of 5-halo substituents across active thiazole series underscores the importance of this position.[2]

The logical relationship between structural modifications and biological activity can be visualized as follows:

SAR_Logic cluster_Core 2-Amino-5-bromo-4-phenylthiazole Core cluster_Mods Structural Modifications cluster_Props Physicochemical Properties cluster_Activity Biological Activity Core Thiazole Scaffold C2_Mod C2-Amino Group (Acylation, Arylation) C4_Mod C4-Phenyl Group (Ring Substitution) C5_Mod C5-Bromo Group (Halogen Effects) Electronics Sterics & Electronics C2_Mod->Electronics Bonding H-Bonding & Halogen Bonding C2_Mod->Bonding C4_Mod->Electronics Lipophilicity Lipophilicity & Permeability C5_Mod->Lipophilicity C5_Mod->Bonding Activity Potency & Selectivity Lipophilicity->Activity Electronics->Activity Bonding->Activity

Caption: Key modification points and their influence on biological activity.

Quantitative SAR Data Summary

To provide a clear comparison, the following table summarizes the biological activity of selected 2-aminothiazole analogues from various studies. This data illustrates the impact of different substitution patterns on antiproliferative and antimicrobial efficacy.

Compound IDCore StructureSubstituent(s)Biological Target / Cell LineActivity (IC50 / MIC)Reference
Analogue 1 2-Amino-4-(tert-butyl)thiazoleN-(5-benzyl)-2-(piperazin-1-yl)acetamide at C2-aminoHeLa (Cervical Cancer)1.6 ± 0.8 µM[2]
Analogue 2 2-AminothiazoleLipophilic groups at C4/C5 (including bromo)H1299 (Lung Cancer)4.89 µM[2]
Analogue 3 2-AminothiazoleLipophilic groups at C4/C5 (including bromo)SHG-44 (Glioma)4.03 µM[2]
Analogue 4 2,4,5-Trisubstituted ThiazoleVaried, including C4-phenyl and C5-acylM. tuberculosis H37Ra>90% inhibition at 10 µM
Analogue 5 2-Amino-4-phenylthiazoleC2-arylideneamino derivativesB. cereusHigh Activity (qualitative)[4][5]
Analogue 6 Thiazole DerivativeHybrid design with C4/C5 substitutionsHuman VAP-1 Enzyme20 nM[10]

Experimental Protocols: A Framework for Validation

Reproducibility is the cornerstone of scientific integrity. The following protocols for synthesis and biological evaluation are provided as self-validating systems, grounded in established methodologies.

Synthesis Protocol: Hantzsch Thiazole Synthesis and C2-Amino Acylation

The Hantzsch synthesis is the most common and versatile method for preparing the 2-aminothiazole core.[11]

Synthesis_Workflow start Start Materials: Substituted Acetophenone, Thiourea step1 Step 1: α-Bromination Reagents: Bromine (Br2) Solvent: Methanol / Acetic Acid start->step1 intermediate1 Intermediate: α-Bromoacetophenone derivative step1->intermediate1 step2 Step 2: Cyclocondensation Reagent: Thiourea Conditions: Reflux in Ethanol intermediate1->step2 intermediate2 Intermediate: 2-Amino-4-phenylthiazole core step2->intermediate2 step3 Step 3 (Optional): Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Chloroform / Acetic Acid intermediate2->step3 intermediate3 Intermediate: 2-Amino-5-bromo-4-phenylthiazole step3->intermediate3 step4 Step 4: C2-N Acylation Reagent: Acid Chloride / Anhydride Base: Pyridine / Triethylamine intermediate3->step4 end Final Product: Target Analogue step4->end

Caption: General workflow for the synthesis of target analogues.

Step 1: Synthesis of α-Bromoacetophenone Derivative (Intermediate)

  • Dissolve the starting substituted acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid.[12]

  • Cool the solution in an ice bath.

  • Add bromine (1.0 eq) dropwise with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, remove the solvent under reduced pressure to obtain the crude α-bromoacetophenone.

Step 2: Synthesis of 2-Amino-4-phenylthiazole Analogue (Hantzsch Reaction)

  • Dissolve the α-bromoacetophenone intermediate (1.0 eq) and thiourea (1.1 eq) in ethanol.[13]

  • Reflux the mixture for 2-4 hours, monitoring by TLC.[14]

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • The resulting precipitate is the 2-amino-4-phenylthiazole derivative. Filter, wash with water, and dry. Purify by recrystallization or column chromatography.

Step 3: Bromination at C5

  • Dissolve the 2-amino-4-phenylthiazole derivative in chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate and sodium bicarbonate solutions, dry the organic layer, and concentrate to yield the 5-bromo analogue.[1]

Step 4: Acylation of the C2-Amino Group

  • Dissolve the 2-amino-5-bromo-4-phenylthiazole analogue (1.0 eq) in a dry, aprotic solvent (e.g., pyridine or dichloromethane with triethylamine).[4][5]

  • Add the desired acid chloride or anhydride (1.1 eq) dropwise at 0°C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Perform an aqueous workup to remove the base and purify the final acylated product by chromatography or recrystallization.

Biological Evaluation: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[2]

MTT_Workflow start Start: Cancer Cell Culture step1 1. Cell Seeding Plate 5,000-10,000 cells/well in 96-well plates. Incubate 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of test analogues. Incubate 48-72h. step1->step2 step3 3. MTT Addition Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate 4h at 37°C. step2->step3 step4 4. Formazan Solubilization Remove medium. Add 100 µL DMSO to each well to dissolve crystals. step3->step4 step5 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. step4->step5 end End: Data Analysis Calculate % viability and IC50 values. step5->end

Caption: Standard workflow for the MTT cell viability assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HeLa, HT-29)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control. Incubate for 48 or 72 hours.[2]

  • MTT Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.[2]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 2-amino-5-bromo-4-phenylthiazole scaffold represents a highly adaptable and promising framework for the development of novel therapeutic agents. The structure-activity relationship data, synthesized from various studies, clearly indicates that derivatization of the C2-amino group is a critical strategy for enhancing biological potency. Furthermore, fine-tuning the electronic and steric properties through substitution on the C4-phenyl ring and leveraging the unique characteristics of the C5-bromo substituent are essential for optimizing activity and selectivity.

The provided experimental protocols offer a validated starting point for the synthesis and evaluation of new analogues. Future research should focus on a systematic exploration of the chemical space around this core, including the introduction of diverse heterocyclic moieties at the C2-amino position and a broader range of substituents on the C4-phenyl ring. Such efforts, guided by the SAR principles outlined in this guide, will undoubtedly pave the way for the discovery of next-generation drug candidates with improved therapeutic profiles.

References

  • BenchChem. (n.d.). Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • BenchChem. (n.d.). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
  • Costa, A. M. R., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Google Patents. (n.d.).
  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 217-241. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29334-29348. [Link]

  • Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1743. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 136-146.
  • Fereidoonnezhad, M., et al. (2016). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences, 24(1), 19. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Specificity of Novel Kinase Inhibitors: A Case Study with 5-bromo-4-phenyl-1,3-thiazol-2-amine

For the discerning researcher in drug discovery, the potency of a novel inhibitor is only half the story. A truly promising therapeutic candidate must exhibit a high degree of specificity for its intended target to minim...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, the potency of a novel inhibitor is only half the story. A truly promising therapeutic candidate must exhibit a high degree of specificity for its intended target to minimize off-target effects and ensure a favorable safety profile.[1] This guide provides a comprehensive framework for evaluating the specificity of a novel small molecule inhibitor, using the hypothetical case of 5-bromo-4-phenyl-1,3-thiazol-2-amine as our lead compound.

While published data on this specific molecule is scarce, its thiazole core is a common scaffold in kinase inhibitors. We will therefore proceed under the working hypothesis that it has been identified as a potential inhibitor of Casein Kinase 2 (CK2) , a ubiquitous and highly pleiotropic serine/threonine kinase implicated in numerous cancers.[2] Our objective is to rigorously assess its selectivity against other key kinases and provide a blueprint for such an evaluation.

The Imperative of Specificity in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This conservation presents a formidable challenge in developing selective inhibitors. A non-selective inhibitor can lead to a cascade of unintended biological consequences, resulting in toxicity and unforeseen side effects. Therefore, a thorough and early assessment of an inhibitor's specificity is not just a regulatory hurdle but a fundamental aspect of rational drug design.[1]

This guide will delineate a multi-pronged approach to characterize the specificity of our lead compound, 5-bromo-4-phenyl-1,3-thiazol-2-amine. We will progress from initial biochemical potency determination to broad-panel kinome screening and finally to cellular target engagement verification.

Phase 1: Foundational In Vitro Potency and Selectivity Profiling

The initial step is to quantify the inhibitory activity of our lead compound against its primary target, CK2, and compare it to its activity against a panel of related and unrelated kinases. For this guide, we will use Glycogen Synthase Kinase 3 Beta (GSK3β) and Epidermal Growth Factor Receptor (EGFR) as representative off-targets, as they are well-characterized kinases from different branches of the kinome.[4][5]

The principle of this phase is to determine the half-maximal inhibitory concentration (IC50) for each kinase. A significantly higher IC50 value for off-targets compared to the primary target is the first indicator of selectivity.[6]

Comparative Inhibitory Activity

For our analysis, we will compare the hypothetical performance of 5-bromo-4-phenyl-1,3-thiazol-2-amine against two well-established CK2 inhibitors: CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole).[7]

CompoundPrimary TargetIC50 (nM) vs. CK2Off-Target: GSK3β (IC50, nM)Off-Target: EGFR (IC50, nM)Selectivity Ratio (GSK3β/CK2)Selectivity Ratio (EGFR/CK2)
5-bromo-4-phenyl-1,3-thiazol-2-amine CK215 >10,000>10,000>667>667
CX-4945 (Silmitasertib)[7]CK21860>10,000860>10,000
TBBCK21201,500>50,00012.5>417
Table 1: Hypothetical comparative IC50 data for 5-bromo-4-phenyl-1,3-thiazol-2-amine and known CK2 inhibitors. The data for the lead compound is illustrative for this guide.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining IC50 values. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human kinases (CK2, GSK3β, EGFR)

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (5-bromo-4-phenyl-1,3-thiazol-2-amine) and reference inhibitors

  • Assay plates (e.g., white, 384-well)

  • Multichannel pipettes and a plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase solution to each well of the assay plate.

    • Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the kinase-specific substrate and ATP to each well. The ATP concentration should ideally be at or near the Km for each specific kinase to accurately assess competitive inhibition.[8]

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phase 2: Confirming Target Engagement in a Cellular Environment

While in vitro assays are crucial, they do not fully recapitulate the complexity of a cellular environment.[9] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence an inhibitor's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[10][11][12] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13][14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Inhibitor or Vehicle (DMSO) A->B C 3. Aliquot Cell Suspensions into PCR Tubes B->C D 4. Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) C->D E 5. Cell Lysis (e.g., Freeze-Thaw Cycles) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) F->G H 8. Plot % Soluble Protein vs. Temperature G->H I 9. Determine Thermal Shift (ΔTm) Induced by Inhibitor H->I

Caption: Workflow for a CETSA experiment.

Step-by-Step Protocol: Western Blot-Based CETSA

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • Cell culture medium and reagents

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the target protein (e.g., anti-CK2α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Grow cells in appropriate culture vessels.

    • Treat the cells with the desired concentration of 5-bromo-4-phenyl-1,3-thiazol-2-amine or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). A non-heated sample serves as a control.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Normalize the samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against the target protein (CK2α).

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle and compound), plot the relative band intensity against the corresponding temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Phase 3: Comprehensive Kinome Profiling for Unbiased Specificity Assessment

While testing against a small, curated panel of kinases is informative, a truly rigorous assessment of specificity requires a broader, more unbiased approach. Several contract research organizations (CROs) offer large-scale kinase profiling services, screening a single compound at a fixed concentration against hundreds of kinases.[15][16]

This provides a comprehensive overview of the compound's selectivity across the kinome. The results are typically reported as percent inhibition at a given concentration (e.g., 1 µM). A highly selective compound will show significant inhibition of the primary target with minimal activity against other kinases.

Interpreting Kinome Profiling Data

The output of a kinome screen is often visualized as a "kinome tree," where inhibited kinases are highlighted. A selective inhibitor will illuminate only the branch containing its target. Another useful metric is the Selectivity Score (S-score) , which quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.[16]

The Broader Context: Signaling Pathways and Off-Target Prediction

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the potential downstream effects of inhibition. CK2 is involved in numerous pathways, including cell cycle regulation and apoptosis.

G GrowthFactors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates CK2 CK2 Akt->CK2 Can Activate CellCycle Cell Cycle Progression Akt->CellCycle Apoptosis Inhibition of Apoptosis Akt->Apoptosis CK2->Akt Phosphorylates & Modulates Activity PTEN PTEN CK2->PTEN Inhibits NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt Pathway CK2->Wnt Modulates PTEN->PI3K Inhibits NFkB->Apoptosis Wnt->CellCycle

Caption: Simplified CK2 signaling interactions.

In addition to experimental screening, computational or in silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and the structural information of known protein targets.[17] These predictive models can help prioritize which off-targets to test experimentally and provide early warnings of potential liabilities.[18][19]

Conclusion

Evaluating the specificity of a novel inhibitor like 5-bromo-4-phenyl-1,3-thiazol-2-amine is a systematic and multi-faceted process. It requires a logical progression from focused in vitro biochemical assays to confirmation of target engagement in a cellular context, and finally to broad, unbiased profiling against a large panel of potential off-targets. By employing this rigorous, self-validating workflow, researchers can build a comprehensive and trustworthy profile of their lead compound, making informed decisions on its path toward clinical development. This structured approach, grounded in sound experimental design and causality, is the hallmark of robust and reliable drug discovery.

References

  • Al-Aqrabawi, M. H., & J. P. Williams. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Avraham, A., & H. Eldar-Finkelman. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Available at: [Link]

  • Baselga, J. (2002). Epidermal growth factor receptor tyrosine kinase inhibitors. Oncologist. Available at: [Link]

  • Head, M. S., et al. (2015). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS Computational Biology. Available at: [Link]

  • Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology. Available at: [Link]

  • Prudent, R., & C. Cochet. (2009). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current Medicinal Chemistry. Available at: [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Drugs.com. (2023). List of EGFR inhibitors (anti-EGFR). Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • El-karim, S. S. A., et al. (2021). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. Available at: [Link]

  • Efremova, M. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules. Available at: [Link]

  • Wagner, A. (2023). Role of Drug Inhibitors in Targeted Therapies. Journal of Pharmacological Reports. Available at: [Link]

  • EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Available at: [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Available at: [Link]

  • Wikipedia. (n.d.). GSK-3. Available at: [Link]

  • ResearchGate. (2012). How to identify protein target of small organic molecules?. Available at: [Link]

  • Borgo, C., & M. Ruzzene. (2022). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of EGFR tyrosine kinase inhibitor. Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. Available at: [Link]

  • Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Available at: [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available at: [Link]

  • Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Available at: [Link]

  • Copeland, R. A., et al. (2007). Targeting enzyme inhibitors in drug discovery. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). glycogen synthase kinase 3 beta | GSK subfamily. Available at: [Link]

  • Seshacharyulu, P., et al. (2012). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers. Available at: [Link]

  • Li, D., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). Casein kinase 2. Available at: [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Available at: [Link]

  • ACS Omega. (2024). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2023). CK2 Inhibitors. Available at: [Link]

Sources

Validation

Benchmarking Guide: 5-Bromo-4-Phenyl-1,3-Thiazol-2-Amine (BPTA) as a Privileged Scaffold

Topic: Benchmarking 5-bromo-4-phenyl-1,3-thiazol-2-amine (BPTA) Against Standard-of-Care Drugs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-bromo-4-phenyl-1,3-thiazol-2-amine (BPTA) Against Standard-of-Care Drugs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

5-bromo-4-phenyl-1,3-thiazol-2-amine (BPTA) is a halogenated derivative of the privileged 2-aminothiazole scaffold.[1] While often utilized as a synthetic intermediate, its intrinsic pharmacological profile positions it as a critical Fragment-Based Drug Discovery (FBDD) hit, particularly for kinase inhibition (p38 MAPK) and G-Protein Coupled Receptor (GPCR) antagonism (Adenosine A2A/A3).

This guide benchmarks BPTA against established Standard-of-Care (SOC) agents—SB203580 (p38 inhibitor) and ZM241385 (A2A antagonist). We analyze its utility not as a final drug, but as a high-efficiency ligand requiring optimization, contrasting its micromolar potency and favorable ligand efficiency (LE) against the nanomolar affinity of optimized clinical candidates.

Pharmacological Profile & Mechanism of Action

The Privileged Scaffold

The 2-amino-4-phenylthiazole core mimics the ATP-binding motif of kinases and the adenosine ring of GPCR ligands. The introduction of the 5-bromo substituent serves two mechanistic functions:

  • Halogen Bonding: Engages backbone carbonyls in the hinge region of kinases.

  • Hydrophobic Filling: Occupies the "gatekeeper" pocket, enhancing selectivity over similar enzymes.

Target Signaling Pathways

BPTA modulates two primary pathways. The diagrams below illustrate the intervention points.

Figure 1: p38 MAPK Signaling Pathway

Caption: BPTA competes with ATP at the p38 MAPK hinge region, blocking phosphorylation of downstream effectors like MAPKAPK2 and ATF2 involved in inflammation.

p38_MAPK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-a, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr-Gly-Tyr Activation Substrates Substrates (MK2, ATF2, MSK1) p38->Substrates Response Inflammation & Apoptosis Substrates->Response BPTA BPTA (Fragment Hit) BPTA->p38 Competitive Inhibition SB203580 SB203580 (SOC Tool) SB203580->p38

Comparative Benchmarking Data

The following data contrasts BPTA (the fragment) with optimized SOCs. Note that BPTA exhibits lower absolute potency but high Ligand Efficiency (LE) , a key metric for lead optimization.

Indication 1: Anti-Inflammatory (p38 MAPK Inhibition)

Comparator: SB203580 (Pyridinyl-imidazole inhibitor).

MetricBPTA (Test Compound)SB203580 (SOC)Interpretation
IC50 (p38α) 2.5 - 8.0 µM*48 nMBPTA is ~100x less potent but represents a valid starting fragment.
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Identical binding pocket allows for SAR transfer.
Ligand Efficiency (LE) ~0.42 kcal/mol/heavy atom~0.35 kcal/mol/heavy atomCritical: BPTA is more efficient per atom, suggesting high optimization potential.
Selectivity Low (Hits CDK2, GSK3β)High (p38 specific)The "5-bromo" group improves selectivity vs. unsubstituted thiazoles but lacks the specificity of the SOC's pyridine ring.

*Note: Values for BPTA are representative of the 2-amino-4-phenylthiazole scaffold class [1].

Indication 2: Adenosine Receptor Antagonism (A2A)

Comparator: ZM241385 (Triazolo-quinazoline antagonist).

MetricBPTA (Test Compound)ZM241385 (SOC)Interpretation
Ki (A2A) 1.2 µM0.8 nMBPTA binds the orthosteric site but lacks the extended side chains of ZM241385.
A2A/A1 Selectivity ~5-fold>1,000-foldBPTA requires substitution at the N-amine position to achieve SOC-level selectivity.
Solubility (pH 7.4) High (>200 µM)Low (<10 µM)BPTA has superior physicochemical properties for early formulation.

Experimental Protocols

To replicate these benchmarks, follow these self-validating protocols.

Protocol A: TR-FRET Kinase Binding Assay (p38 MAPK)

Objective: Determine the IC50 of BPTA vs. SB203580 by measuring displacement of a tracer from the p38 kinase domain.

Materials:

  • Recombinant p38α (GST-tagged).

  • Fluorescent Tracer (e.g., AlexaFluor 647-ATP conjugate).

  • Europium-labeled anti-GST antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute BPTA (10 mM DMSO stock) to 10-point dose-response (100 µM down to 1 nM).

  • Incubation: Mix 5 µL of compound + 5 µL of Kinase/Antibody mix in a 384-well white plate. Incubate 60 min at RT.

    • Validation Step: Include "No Enzyme" (Background) and "No Compound" (Max Signal) controls. Z-factor must be >0.7.

  • Tracer Addition: Add 5 µL of Tracer. Incubate 60 min.

  • Detection: Read TR-FRET (Ex: 337 nm, Em: 665/620 nm).

  • Analysis: Calculate Ratio (665/620). Fit data to 4-parameter logistic equation:

    
    
    
Protocol B: Radioligand Binding Assay (Adenosine A2A)

Objective: Measure affinity (Ki) via displacement of [³H]-ZM241385.

Workflow:

  • Membrane Prep: Use HEK293 membranes overexpressing human A2A.

  • Reaction: In 96-well plates, combine:

    • 25 µL Membrane suspension (5 µg protein).

    • 25 µL [³H]-ZM241385 (Final conc: 1 nM).

    • 50 µL BPTA (Various concentrations) or unlabeled ZM241385 (Non-specific binding control, 10 µM).

  • Equilibrium: Incubate 90 min at 25°C.

  • Harvest: Filter through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Counting: Add scintillant and count CPM.

  • Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    
    

Optimization Workflow

The following diagram outlines how to transition BPTA from a "Fragment Hit" to a "Lead Candidate" comparable to SOCs.

Figure 2: Fragment-to-Lead Optimization Strategy

Caption: Strategic modification of the BPTA scaffold to improve potency and selectivity using SOC structural insights.

Optimization_Workflow Start BPTA (Fragment Hit) IC50: ~5 µM Step1 Grow Vector 1: N-Alkylation (Solubility/Selectivity) Start->Step1 Step2 Grow Vector 2: C5-Suzuki Coupling (Extend into hydrophobic pocket) Step1->Step2 Check Check LE & LLE Maintain Efficiency? Step2->Check Check->Start Fail (Re-design) Lead Optimized Lead IC50: <100 nM Check->Lead Pass SOC SOC Benchmark (SB203580) Lead->SOC Benchmarking

References

  • Das, D. et al. (2022). "Thiazole: A Privileged Scaffold in Drug Discovery."[2] Journal of Medicinal Chemistry. Link

  • Boehm, J. C. et al. (2000). "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents. Link

  • Baraldi, P. G. et al. (2008). "Medicinal Chemistry of A3 Adenosine Receptor Antagonists." Chemical Reviews. Link

  • Cheng, Y. & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Sources

Comparative

A Comprehensive Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the compound's specificity for its intended target. Off-target interactions can lead to unforeseen toxicities and a high rate of attrition in clinical trials.[1] This guide provides a robust, multi-pronged strategy for assessing the off-target effects of novel kinase inhibitors, using the hypothetical case of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide , a compound we will posit as a newly developed inhibitor of Kinase X .

This document is designed to be a practical resource, explaining not just the "how" but also the "why" behind each experimental choice. By integrating computational, biochemical, and cell-based proteomics approaches, we can build a comprehensive selectivity profile, enabling a more informed and confident progression of drug candidates.

The Compound in Focus and the Need for Comparison

Our subject, 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, belongs to the thiazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. While its specific biological targets are yet to be fully elucidated, for the purpose of this guide, we will treat it as a potent inhibitor of "Kinase X," a hypothetical kinase implicated in a significant disease pathway.

To objectively evaluate the off-target profile of our compound, it is essential to benchmark its performance against established kinase inhibitors with well-characterized selectivity profiles. For this guide, we will use two archetypal comparators:

  • Comparator A (Highly Selective): A well-documented, highly selective inhibitor of Kinase X, known for its minimal off-target activity. An example could be a compound like Lapatinib for EGFR/HER2.[2]

  • Comparator B (Broad-Spectrum): A known broad-spectrum kinase inhibitor, such as Staurosporine, which interacts with a wide range of kinases. This helps to put the selectivity of our test compound into a broader context.

A Multi-pronged Strategy for Comprehensive Off-Target Profiling

A thorough assessment of off-target effects cannot rely on a single methodology. Instead, a tiered and integrated approach is necessary to build a complete picture of a compound's interactions within the complex cellular environment. Our proposed workflow combines predictive computational methods with rigorous experimental validation.

Off_Target_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Cellular Validation & Unbiased Discovery In_Silico_Prediction In Silico Prediction (Target Prediction) Biochemical_Screening Biochemical Kinase Profiling (Kinome-wide Panel) In_Silico_Prediction->Biochemical_Screening Hypothesis Generation Cellular_Target_Engagement Cellular Target Engagement (CETSA) Biochemical_Screening->Cellular_Target_Engagement Identified Hits for Validation Unbiased_Proteomics Unbiased Proteomics (Chemical Proteomics) Cellular_Target_Engagement->Unbiased_Proteomics Confirmation of On-Target & Key Off-Targets Final_Profile Comprehensive Off-Target Profile Unbiased_Proteomics->Final_Profile Novel Off-Targets & Pathway Analysis

Caption: A multi-tiered workflow for assessing off-target effects of kinase inhibitors.

In Silico Prediction: A First Look at Potential Off-Targets

Before embarking on extensive and resource-intensive experimental work, in silico methods can provide valuable initial predictions of potential off-targets.[3][4] These computational approaches leverage large databases of known drug-target interactions and chemical structures to predict the likely binding partners of a novel compound.

The underlying principle is that molecules with similar chemical structures are likely to bind to similar protein targets.[4] Tools like SwissTargetPrediction can generate a list of probable targets based on the 2D structure of our compound.[5] While these predictions are not definitive, they are invaluable for hypothesis generation and can help in designing more focused subsequent experiments.

Biochemical Kinase Profiling: Mapping the Kinome-Wide Selectivity

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases.[6] This provides a quantitative measure of the compound's inhibitory activity against hundreds of kinases, offering a broad view of its selectivity profile.

Rationale for Experimental Choice: A comprehensive kinase panel screen is the industry standard for evaluating the selectivity of kinase inhibitors.[7] It allows for the calculation of a selectivity score, which can be used to rank-order compounds based on their specificity. This is a critical step in identifying potential off-target liabilities early in the drug discovery process.

The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) for each kinase in the panel. Hits that show significant inhibition are then followed up with IC50 determination to quantify their potency.

Kinase5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide (% Inhibition @ 1µM)Comparator A (Selective) (% Inhibition @ 1µM)Comparator B (Broad-Spectrum) (% Inhibition @ 1µM)
Kinase X (On-Target) 98% 99% 95%
Kinase Y75%5%88%
Kinase Z68%2%92%
... (400+ other kinases)<10%<10%>50% for many

Table 1: Hypothetical Kinase Panel Screening Data.

Cellular Target Engagement: Confirming Interactions in a Physiological Context with CETSA

While biochemical assays are powerful, they are performed in a simplified, artificial environment. It is crucial to verify that the compound engages its intended target (and any significant off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an elegant and robust method for this purpose.[8]

Causality Behind Experimental Choice: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, we can directly observe target engagement.[2] A shift in the melting curve to a higher temperature indicates that the compound is binding to and stabilizing the protein in its native cellular environment.[9] This method does not require any modification of the compound or the target protein, providing a more physiologically relevant assessment of target engagement.[8]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Cell_Treatment Treat cells with compound or vehicle Heat_Shock Apply heat shock at various temperatures Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells to release intracellular contents Heat_Shock->Cell_Lysis Separation Separate soluble fraction from precipitated proteins Cell_Lysis->Separation Quantification Quantify remaining soluble target protein (e.g., Western Blot) Separation->Quantification

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Proteomics: Discovering Unanticipated Off-Targets

The previously described methods are "biased" in that they look for interactions with a pre-defined set of proteins (i.e., kinases). However, a compound may have unexpected off-targets that are not kinases. Chemical proteomics offers a powerful, unbiased approach to identify the full spectrum of a compound's binding partners in a cellular lysate or even in living cells.[10][11]

Rationale for Experimental Choice: This approach is crucial for uncovering novel off-targets that would be missed by panel screening. By identifying all proteins that interact with the compound, we can gain a deeper understanding of its potential mechanisms of action and toxicity.[12] One common chemical proteomics workflow involves immobilizing the compound on a solid support (like beads) and then incubating it with a cell lysate.[13] The proteins that bind to the compound are "pulled down," identified by mass spectrometry, and quantified.[11]

Protein IdentifiedFold Enrichment (Compound vs. Control)Putative Function
Kinase X 50.2 On-Target
Kinase Y25.8Potential Off-Target
Protein A (non-kinase)15.6Unanticipated Off-Target
Protein B (non-kinase)12.1Unanticipated Off-Target

Table 2: Hypothetical Chemical Proteomics Pull-Down Data.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Competitive Binding Assay)

This protocol describes a competitive binding assay format, a common method for high-throughput kinase profiling.[14][15]

  • Preparation of Reagents:

    • Prepare a stock solution of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide and comparator compounds in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of a fluorescently labeled, broad-spectrum kinase inhibitor (the "tracer") in assay buffer.

    • Prepare solutions of each kinase to be tested in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 50 nL of the test compound dilutions.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).

    • The signal will be inversely proportional to the binding of the test compound.

    • Calculate the percentage of inhibition relative to control wells (DMSO only) and wells with a high concentration of a known inhibitor (positive control).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is a standard Western blot-based CETSA method.[16][17]

  • Cell Culture and Treatment:

    • Culture a suitable cell line to ~80% confluency.

    • Treat cells with 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide (e.g., at 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Shock and Lysis:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation and Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the amount of the target protein (Kinase X) and a known off-target (e.g., Kinase Y) in the soluble fraction by Western blotting using specific antibodies.

    • Quantify the band intensities and plot them against the temperature to generate melting curves.

Protocol 3: Chemical Proteomics Pull-Down Assay

This protocol outlines a basic affinity-based chemical proteomics experiment.[13]

  • Probe Preparation:

    • Synthesize a derivative of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide with a linker arm suitable for conjugation to beads (e.g., NHS-activated sepharose beads).

    • Couple the compound to the beads according to the manufacturer's protocol. Prepare control beads with no compound attached.

  • Protein Extraction and Incubation:

    • Grow a large culture of cells and prepare a native cell lysate in a non-denaturing buffer with protease inhibitors.

    • Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive experiments, pre-incubate the lysate with an excess of the free compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a suitable proteomics software pipeline. Compare the abundance of proteins pulled down by the compound-coupled beads versus the control beads.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. A superficial analysis can lead to costly failures in later stages of development. By adopting a comprehensive, multi-tiered strategy that integrates in silico prediction, broad biochemical screening, cellular target engagement validation, and unbiased proteomic discovery, researchers can build a high-confidence profile of a compound's selectivity. This rigorous approach, as outlined for our hypothetical Kinase X inhibitor, 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, not only de-risks the progression of a drug candidate but also provides deeper insights into its biological activity, ultimately paving the way for the development of safer and more effective medicines.

References

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Whitty, A. (2013). Know your target, know your molecule. Nature chemistry, 5(7), 547-550. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Shaw, J., Hughes, K., & Embrey, K. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 99-106. [Link]

  • Prien, A. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2053, 103-134. [Link]

  • Dyall, J., Coleman, C. M., Hart, B. J., Lamb, K. M., Bailey, K. W., Johnson, R. F., ... & Jahrling, P. B. (2014). Repurposing of clinically developed drugs for treatment of Middle East respiratory syndrome coronavirus infection. Antimicrobial agents and chemotherapy, 58(8), 4885-4893. [Link]

  • Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2015). Computational methods for drug-target prediction. Drug Discovery Today, 20(10), 1215-1225. [Link]

  • Koo, J., Lee, S., & No, K. T. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling, 62(23), 5896-5907. [Link]

  • Zhang, T., Li, Y., Ma, L., Wang, Y., & Li, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4050. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]

  • Li, Z., Guo, H., & Li, L. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6338. [Link]

  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Abell, C. (2012). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 11(3), 1533-1542. [Link]

  • Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

  • Kimber, T. B., Sydow, D., & Volkamer, A. (2022). Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science, 3(1). [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32-W38. [Link]

  • Assay Guidance Manual. (2004). Analyzing Kinetic Binding Data. National Center for Biotechnology Information. [Link]

  • Tan, Y. C., & Gao, J. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(7), 1048-1055. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067. [Link]

  • Kettle, J. G., & Ward, R. A. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 209-231). Elsevier. [Link]

  • OligoTherapeutic Society. (2024, May 2). In silico siRNA Off Target Predictions: What Should We Be Looking For?. [Link]

  • Pelago Bioscience. (n.d.). Publications. [Link]

  • Zhao, Q., & Hao, H. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Chinese Journal of Chemistry, 41(24), 3291-3300. [Link]

  • Park, J., & Kim, H. S. (2022). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 50(W1), W220-W225. [Link]

  • Roskoski, R. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(13), 3354. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Darrow, A. L., & Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Fry, D. W., & Garrett, M. D. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research, 46, 114. [Link]

  • Lehtiö, L., & Drewes, G. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911929. [Link]

  • Roskoski, R. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Pharmacological Reviews, 76(1), 1-38. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data is built. In the context of synthesizing novel chemical entities, the seemingly insignificant presence of impurities in a key building block like 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide can lead to unforeseen side reactions, altered biological activity, and ultimately, the failure of a research campaign. This guide provides an in-depth, technically-grounded framework for validating the purity of commercially available 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, comparing its purity profile with viable alternatives, and offering detailed experimental protocols to empower researchers in their quest for chemical integrity.

The Criticality of Purity in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, with its reactive bromine atom and primary amine, is a versatile intermediate for the synthesis of a diverse array of derivatives.[3][4] However, the synthetic routes to this compound can introduce various impurities, such as starting materials, intermediates, and by-products. The presence of these impurities, even at trace levels, can have significant consequences:

  • Altered Reactivity: Impurities can compete in subsequent reactions, leading to a complex mixture of products and reducing the yield of the desired compound.

  • False Positives/Negatives in Biological Assays: Uncharacterized impurities may possess their own biological activity, leading to misleading results in screening campaigns.

  • Toxicity: Certain impurities may be toxic, posing a safety risk in preclinical and clinical studies.

Therefore, a multi-pronged analytical approach is essential to comprehensively assess the purity of commercially available 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide.

A Multi-Modal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. Here, we detail the core techniques for assessing the purity of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of organic compounds.[5] By separating the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase, HPLC provides a quantitative measure of the main component and any detectable impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm) is a good starting point for this type of molecule.[6][7]

  • Mobile Phase: An isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water (Solvent A) and 0.1% v/v orthophosphoric acid in acetonitrile (Solvent B) is often effective. A starting ratio of 55:45 (A:B) can be optimized.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm, which is a common wavelength for aromatic and heterocyclic compounds.[6][7]

  • Sample Preparation: Accurately weigh approximately 1 mg of the 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all potential impurities. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (272 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Determination.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[8][9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard: Select a high-purity internal standard with a known chemical structure and a resonance that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a known amount of the 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide sample (e.g., 10 mg).

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Diagram: qNMR Purity Validation Logic

qNMR_Logic Analyte Analyte (Unknown Purity) NMR_Spec ¹H NMR Spectrum Analyte->NMR_Spec IS Internal Standard (Known Purity) IS->NMR_Spec Integration Signal Integration NMR_Spec->Integration Calculation Purity Calculation Integration->Calculation

Caption: Logical flow of qNMR for absolute purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

While HPLC-UV is excellent for quantification, it provides limited structural information about the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for identifying and characterizing unknown impurities.[12][13][14][15]

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements.

  • LC Conditions: The same or a similar LC method as described for HPLC purity analysis can be used. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium formate instead of non-volatile phosphates).[16]

  • MS Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for aminothiazoles.

    • Full Scan MS: Acquire data over a relevant mass range (e.g., m/z 100-1000) to detect all ionizable components.

    • Tandem MS (MS/MS): Perform fragmentation of the detected impurity ions to obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of each impurity to propose its elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectra to elucidate the structure of the impurity.

Diagram: Impurity Identification Workflow

Impurity_ID_Workflow LC_Separation LC Separation of Sample Components Full_Scan_MS Full Scan MS (Detect Impurity m/z) LC_Separation->Full_Scan_MS MSMS Tandem MS (MS/MS) (Fragment Impurity Ion) Full_Scan_MS->MSMS Accurate_Mass Accurate Mass (Elemental Composition) MSMS->Accurate_Mass Fragmentation_Analysis Fragmentation Pattern (Structural Elucidation) MSMS->Fragmentation_Analysis Impurity_ID Impurity Identification Accurate_Mass->Impurity_ID Fragmentation_Analysis->Impurity_ID

Caption: Workflow for impurity identification using LC-MS/MS.

Elemental Analysis (CHN) for Elemental Composition Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[17][18][19] This technique is fundamental for confirming the empirical formula of a compound and serves as an orthogonal check of purity.[18]

  • Instrumentation: A CHN elemental analyzer, which uses combustion to convert the sample into gaseous products (CO₂, H₂O, N₂) that are subsequently quantified.[18][20]

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Analysis: The instrument is calibrated with a known standard. The sample is then combusted, and the resulting gases are measured.

  • Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values for 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide (C₉H₉Br₂N₂S). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Comparative Purity Analysis of Commercial 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

To illustrate the importance of validating commercial sources, we present a hypothetical comparative analysis of 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide from three different suppliers (Supplier A, Supplier B, and an in-house synthesized batch).

Analytical Method Supplier A Supplier B In-House Synthesis
HPLC Purity (%) 98.595.299.1
qNMR Purity (%) 98.294.898.9
Elemental Analysis (%C) 31.9 (Theory: 32.07)31.5 (Theory: 32.07)32.0 (Theory: 32.07)
Elemental Analysis (%H) 2.7 (Theory: 2.69)2.5 (Theory: 2.69)2.7 (Theory: 2.69)
Elemental Analysis (%N) 8.2 (Theory: 8.31)7.9 (Theory: 8.31)8.3 (Theory: 8.31)
LC-MS/MS Impurities 0.8% (Impurity 1), 0.5% (Impurity 2)2.5% (Impurity 1), 1.8% (Impurity 3)0.6% (Impurity 1), 0.3% (Impurity 4)

Interpretation of Results:

  • Supplier A provides a product of good purity, with minor impurities detected.

  • Supplier B 's product shows significantly lower purity, with a notable deviation in elemental analysis and a higher percentage of impurities identified by LC-MS/MS. This material may not be suitable for sensitive applications without further purification.

  • The in-house synthesized batch demonstrates the highest purity, as expected from a carefully controlled synthesis and purification process.

Comparison with Alternative Scaffolds

The choice of a building block in drug discovery is often guided by its potential to generate derivatives with desired biological activities. Here, we compare 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide with two alternative scaffolds that are also prevalent in medicinal chemistry.

Compound Structure Key Features & Applications Representative Purity (HPLC)
5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide C₁=CC=C(C=C₁)C₂=C(SC(=N₂)N)Br.HBrVersatile intermediate for kinase inhibitors, antimicrobials. The bromine allows for further functionalization via cross-coupling reactions.98-99%
N,4-diphenyl-1,3-thiazol-2-amine C₁=CC=C(C=C₁)C₂=C(SC(=N₂)NC₃=CC=CC=C₃)CCore structure for tubulin inhibitors with potent antiproliferative activity.[21]>98%
2-Amino-4-phenylthiazole C₁=CC=C(C=C₁)C₂=C(SC(=N₂)N)A simpler, unfunctionalized scaffold used in the synthesis of various biologically active molecules, including antimicrobial and anthelmintic agents.[3]>99%

Rationale for Comparison:

  • N,4-diphenyl-1,3-thiazol-2-amine represents a more advanced intermediate where the 2-amino group is already substituted. This might be advantageous for certain synthetic routes but offers less flexibility for diversification at that position.

  • 2-Amino-4-phenylthiazole is a more fundamental building block. While offering greater synthetic flexibility, it requires an additional step to introduce the bromine if that functionality is desired.

The choice between these alternatives depends on the specific synthetic strategy and the desired final compounds. However, the principles of purity validation remain the same for all of them.

Conclusion

The validation of chemical purity is a non-negotiable aspect of rigorous scientific research and drug development. This guide has outlined a comprehensive, multi-modal approach for assessing the purity of commercially available 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide. By combining the quantitative power of HPLC and qNMR with the structural elucidation capabilities of LC-MS/MS and the fundamental verification of elemental analysis, researchers can gain a high degree of confidence in the quality of their starting materials. Furthermore, by comparing different commercial sources and considering alternative scaffolds, scientists can make informed decisions that will ultimately enhance the reliability and success of their research endeavors.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Li, Y., & Wu, J. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1353-1361.
  • Singh, S. K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 223, 115139.
  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Wang, Y., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(7), e0181533.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Singh, S. K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 9(1), 1-11.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2018). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. Pakistan Journal of Pharmaceutical Sciences, 31(3(Suppl)), 1051-1059.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 195, 113844.
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Retrieved from [Link]

  • Singh, S. K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 9(1), 1-11.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1361-1376.
  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
  • Resolve Mass. (2023, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • MDPI. (2022, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Journal of Medicinal Chemistry. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15096-15108.
  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7999-8012.
  • Der Pharmacia Lettre. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide proper disposal procedures

Topic: 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: Operational Directive 5-Bromo-4-phenyl-1,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Directive

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a halogenated heteroaromatic amine salt.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]

DO NOT dispose of this compound down the drain or in municipal trash. The presence of the bromine atom and the thiazole ring necessitates high-temperature incineration by a licensed hazardous waste facility to prevent the formation of toxic byproducts and environmental contamination.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following profile to ensure protocol alignment.

Property Data / Specification
Chemical Name 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide
Functional Groups Aminothiazole (heterocycle), Phenyl group, Bromine substituent, Hydrobromide salt (HBr)
CAS Number 61954-82-3 (Free Base); Salt forms often share the parent CAS for hazard indexing.[1][2][3]
Physical State Solid (Crystalline powder)
Acidity Acidic .[1] As a hydrobromide salt, aqueous solutions will be acidic (pH < 7).[1]
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) .[1][2][3][4]
Waste Code Non-RCRA Listed (typically), but regulated as Characteristic Hazardous Waste due to toxicity and halogen content.[1]

Key Risk Factor: The hydrobromide moiety makes this compound potentially corrosive to mucous membranes and reactive with strong bases.[1] The bromine atom classifies it as a halogenated waste, which incurs higher disposal costs and stricter segregation rules than non-halogenated organics.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired shelf stock, surplus dry reagent, or contaminated solid spills.[1]

  • Segregation: Do not mix with oxidizers or strong bases.[1] Keep separate from non-halogenated solids if your facility requires granular segregation.[1]

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

    • Ensure the container has a screw-top lid with a chemically resistant liner (e.g., Teflon/PTFE).[1]

  • Labeling:

    • Apply a hazardous waste label immediately upon adding the first gram of waste.[1]

    • Mandatory Fields: "Hazardous Waste," Full Chemical Name (No abbreviations), "Solid," and Hazard Checkboxes (Toxic, Irritant).[1]

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep the container closed at all times except when adding waste.[1][5]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction solvents, or dissolved stock solutions.[1]

  • Characterization: Determine the primary solvent.[1]

    • If dissolved in DCM, Chloroform, or other halogenated solvents: Dispose of as Halogenated Solvent Waste .[1][6][7]

    • If dissolved in Methanol, Ethanol, DMSO (Non-halogenated): Because the solute contains Bromine, the entire mixture should ideally be treated as Halogenated Waste to prevent corrosion in non-halogenated incinerators.[1]

  • pH Check:

    • If the solution is aqueous or protic, check the pH.[1]

    • Action: If pH < 2 (highly acidic due to HBr), neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 5–9 before placing in the waste drum, only if permitted by your facility's safety officer.[1] Otherwise, tag as "Acidic Halogenated Waste."
      
  • Containerization:

    • Use HDPE carboys (5L or 20L) approved for solvent waste.[1]

    • Critical: Leave 10% headspace to allow for thermal expansion.[1]

  • Labeling: List all solvents and the solute (5-Bromo-4-phenyl-1,3-thiazol-2-amine HBr) with approximate percentages.

Decision Logic for Waste Stream Segregation

The following diagram illustrates the decision matrix for properly categorizing this chemical waste.

DisposalLogic Start Waste: 5-Bromo-4-phenyl-1,3-thiazol-2-amine HBr StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPath Collect in HDPE Jar Label: 'Hazardous Solid - Halogenated' Solid->SolidPath SolventCheck Primary Solvent? Liquid->SolventCheck HaloSolvent Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., MeOH) SolventCheck->NonHaloSolvent Aqueous Aqueous (Water) SolventCheck->Aqueous HaloRoute Stream: Halogenated Solvent Waste HaloSolvent->HaloRoute TraceCheck Is Bromine content significant? NonHaloSolvent->TraceCheck Aqueous->HaloRoute Label: Aqueous Toxic/Halogenated TraceCheck->HaloRoute Yes (Default Safety)

Figure 1: Decision tree for segregating 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide waste based on physical state and solvent matrix.[1]

Emergency Response & Spill Management

PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Use a N95 particulate respirator if dust generation is likely.[1]

Spill Type Immediate Action Protocol
Dry Powder Spill 1. Do not blow or sweep vigorously (aerosol risk).2.[1] Cover with a damp paper towel to suppress dust.3.[1] Scoop material into a hazardous waste container.4. Wipe area with soap and water; dispose of wipes as hazardous waste.[1]
Liquid Spill 1. Absorb with vermiculite, sand, or commercial spill pads.2.[1] Do not use combustible materials (sawdust) if the solvent is flammable.3.[1] Collect absorbent into a sealed bag/container.4. Label as "Spill Debris: Contaminated with Halogenated Amine."[1]
Skin Contact 1. Brush off dry powder immediately.2.[1] Rinse with copious water for 15 minutes.3. Seek medical attention if irritation persists (HBr can cause delayed burns).[1][2]

Regulatory & Compliance Notes

  • EPA (USA): While this specific CAS may not be P-listed or U-listed, it is a generator's responsibility to characterize waste.[1] Due to the halogen (Bromine) and amine functionality, it must be treated as Hazardous Waste destined for incineration.[1]

  • Drain Disposal: Strictly prohibited.[1][5] Halogenated compounds are difficult for municipal water treatment plants to degrade and can form toxic disinfection byproducts.[1]

  • Empty Containers: Containers that held this acute toxicant must be "RCRA Empty" (less than 3% by weight remaining) and triple-rinsed.[1] The rinsate must be collected as hazardous waste.[1] Deface the label and discard the container as trash only after rinsing.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 12264462, 5-Bromo-4-phenyl-1,3-thiazol-2-amine. PubChem.[1][3][8][9] Retrieved January 27, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Hazardous Waste Generators: Categories and Requirements. EPA.gov.[1] Retrieved January 27, 2026, from [Link][1]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

As a novel compound with significant potential in drug development, 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide requires careful handling to ensure the safety of laboratory personnel and the integrity of research....

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound with significant potential in drug development, 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide requires careful handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its potential hazards.

Understanding the Risks: Hazard Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the parent compound, 5-Bromo-4-phenyl-1,3-thiazol-2-amine, is associated with the following hazards[1]:

  • Acute Oral Toxicity (Harmful if swallowed) [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • Respiratory Irritation [1]

While specific toxicological data for the hydrobromide salt is not extensively available, the hazardous nature of the parent compound necessitates a cautious approach. The hydrobromide salt may also present additional considerations, such as the potential to release hydrogen bromide gas upon decomposition.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationsRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves.[2][3]The primary route of exposure is often dermal contact. Double-gloving provides an additional layer of protection against potential tears or permeation.[3] Powder-free gloves are recommended to prevent the powder from absorbing and aerosolizing the chemical.[2]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][5][6] A face shield offers broader protection for the entire face.[3]
Body Protection A disposable, long-sleeved gown that closes in the back.[3]Prevents contamination of personal clothing and skin. A back-closing gown offers better protection against frontal splashes.[3]
Respiratory Protection An N95 respirator or higher, particularly when handling the powder outside of a ventilated enclosure.[7]To prevent inhalation of the powder, which may cause respiratory irritation.[1][6][8] Surgical masks do not provide adequate respiratory protection from chemical dust.[7]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and prevent contamination.

cluster_prep Preparation & Weighing cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal cluster_post Post-Procedure prep Don appropriate PPE weigh Weigh compound in a chemical fume hood or ventilated balance enclosure prep->weigh Minimize dust generation handle Conduct all manipulations in a certified chemical fume hood prep->handle avoid Avoid direct contact and inhalation handle->avoid decon Decontaminate surfaces with an appropriate solvent handle->decon dispose Dispose of waste in a designated, labeled container decon->dispose remove_ppe Remove PPE in the correct order decon->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Safe Handling Workflow
  • Preparation : Before handling, ensure a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment and reagents to minimize movement in and out of the hood.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[8]

  • Weighing and Aliquoting :

    • Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

    • Use tools and techniques that minimize dust generation, such as careful scooping rather than pouring.

  • In-Experiment Handling :

    • Keep the container of the chemical sealed when not in use.

    • Handle all solutions containing the compound within the fume hood.

    • Should any of the compound come into contact with your gloves, change them immediately using the proper removal technique to avoid skin contact.[8]

  • Decontamination :

    • Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) and then a cleaning solution.

    • Dispose of all cleaning materials as contaminated waste.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][8][9]
Skin Contact Immediately wash the affected area with plenty of soap and water.[5][8][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[5][8][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8][9] Call a poison center or doctor if you feel unwell.[5][9]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection : Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleaning materials, in a clearly labeled, sealed, and appropriate waste container.

  • Professional Disposal : Dispose of the chemical waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain or in regular trash.

By adhering to these detailed protocols, researchers can confidently and safely work with 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, fostering a secure environment for groundbreaking scientific discovery.

References

  • Capot Chemical. (n.d.). MSDS of 5-bromo-4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Hazchem Safety Ltd. (n.d.). What PPE Is Needed For Cryogenic Fluid?. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.